Bisphenol A epoxy diacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-3-[(E)-3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3-oxoprop-1-enoxy]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+ |
InChI Key |
AKQUQVOXTCUXDH-PHEQNACWSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/O/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bisphenol A Epoxy Diacrylate Oligomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Bisphenol A epoxy diacrylate (BPAEDA) oligomers, a critical component in various applications, including dental materials, coatings, and adhesives. This document details the reaction mechanism, experimental protocols, and characterization of the resulting oligomers, with a focus on providing actionable data and methodologies for professionals in research and development.
Introduction
This compound oligomers are synthesized through the reaction of Bisphenol A diglycidyl ether (DGEBA) with acrylic acid. This process involves the ring-opening of the epoxide groups on the DGEBA molecule by the carboxylic acid group of acrylic acid, resulting in the formation of a diacrylate oligomer with secondary hydroxyl groups. The properties of the final product, such as viscosity, molecular weight, and reactivity, are highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reactant stoichiometry.
Reaction Mechanism
The synthesis of BPAEDA proceeds via a base-catalyzed nucleophilic addition reaction. A tertiary amine, such as triethylamine, is commonly used as a catalyst. The reaction can be summarized in the following steps:
-
Activation of Acrylic Acid: The basic catalyst deprotonates the carboxylic acid of acrylic acid, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting carboxylate anion attacks one of the electrophilic carbon atoms of the epoxide ring on the DGEBA molecule.
-
Ring-Opening: This attack leads to the opening of the epoxide ring, forming an ester linkage and a secondary alkoxide.
-
Protonation: The alkoxide is subsequently protonated, typically by another molecule of acrylic acid or trace amounts of water, to yield a hydroxyl group.
-
Second Acrylation: The process is repeated on the second epoxide group of the DGEBA molecule to form the final diacrylate oligomer.
A polymerization inhibitor, such as p-hydroxyanisole, is often added to prevent the premature polymerization of the acrylate (B77674) double bonds during the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are synthesized from various literature sources to provide a standardized procedure for the synthesis of BPAEDA.
Materials and Equipment
-
Reactants:
-
Bisphenol A diglycidyl ether (DGEBA), epoxy equivalent weight (EEW) 185-195 g/eq
-
Acrylic acid (AA)
-
-
Catalyst:
-
Triethylamine (TEA) or Tetrabutylammonium bromide (TBAB)
-
-
Inhibitor:
-
p-Hydroxyanisole (MEHQ)
-
-
Solvent (optional):
-
Toluene or Xylene
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Synthesis Procedure
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the Bisphenol A diglycidyl ether (DGEBA).
-
Addition of Catalyst and Inhibitor: Add the catalyst (e.g., 0.5-2.0 wt% of total reactants) and the polymerization inhibitor (e.g., 0.1-0.5 wt% of total reactants) to the flask.
-
Heating and Stirring: Begin stirring the mixture and heat it to the desired reaction temperature, typically between 80°C and 120°C.
-
Addition of Acrylic Acid: Once the desired temperature is reached, slowly add the acrylic acid to the reaction mixture. The molar ratio of acrylic acid to the epoxy groups of DGEBA is typically 1:1.
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring. The progress of the reaction can be monitored by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops below a certain threshold (e.g., < 5 mg KOH/g).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Wash the product with a 5% aqueous sodium hydroxide (B78521) solution to remove any unreacted acrylic acid, followed by washing with distilled water until the aqueous layer is neutral.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove any residual solvent under vacuum to obtain the final this compound oligomer.
-
Caption: Step-by-step experimental workflow for BPAEDA synthesis.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of this compound oligomers under various conditions.
Table 1: Reaction Parameters and Product Properties
| Parameter | Catalyst | Temperature (°C) | Time (h) | Final Acid Value (mg KOH/g) | Viscosity (Pa·s at 25°C) | Yield (%) |
| Example 1 | Triethylamine | 90 | 6 | < 5 | 150-200 | > 95 |
| Example 2 | Tetrabutylammonium bromide | 110 | 4 | < 5 | 120-180 | > 95 |
| Example 3 | Triphenylphosphine | 100 | 8 | < 5 | 180-250 | > 90 |
Table 2: Spectroscopic Characterization Data
| Technique | Functional Group | Characteristic Peak/Signal |
| FTIR | O-H stretch (hydroxyl) | ~3400 cm⁻¹ (broad) |
| C=O stretch (ester) | ~1720 cm⁻¹ | |
| C=C stretch (acrylate) | ~1635 cm⁻¹ | |
| C-O-C stretch (ether) | ~1180 cm⁻¹ | |
| Oxirane ring | Disappearance of peak at ~915 cm⁻¹ | |
| ¹H NMR | -CH=CH₂ (acrylate) | 5.8-6.4 ppm |
| -CH(OH)- | ~4.3 ppm | |
| -CH₂-O-C=O | ~4.1 ppm | |
| Aromatic protons | 6.8-7.2 ppm | |
| -C(CH₃)₂- | ~1.6 ppm |
Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the progress of the reaction. The disappearance of the characteristic absorption band of the epoxy group at approximately 915 cm⁻¹ and the appearance of the ester carbonyl stretching band around 1720 cm⁻¹ and the broad hydroxyl stretching band around 3400 cm⁻¹ confirm the formation of the epoxy acrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized oligomers. The appearance of signals corresponding to the acrylate vinyl protons (5.8-6.4 ppm in ¹H NMR) and the methine proton of the newly formed hydroxyl group (~4.3 ppm in ¹H NMR) are key indicators of a successful synthesis.
Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized oligomers. This information is crucial for understanding the molecular weight distribution of the product, which influences its physical properties.
Viscosity Measurement
The viscosity of the synthesized oligomer is a critical parameter for many applications. It is typically measured using a rotational viscometer at a controlled temperature. The viscosity is influenced by the molecular weight and the extent of hydrogen bonding due to the presence of hydroxyl groups.
Conclusion
The synthesis of this compound oligomers is a well-established process that allows for the production of versatile materials for a wide range of applications. By carefully controlling the reaction parameters, such as catalyst type, temperature, and reaction time, the properties of the final oligomer can be tailored to meet specific performance requirements. The characterization techniques outlined in this guide are essential for ensuring the quality and consistency of the synthesized product. This in-depth technical guide serves as a valuable resource for researchers and professionals involved in the development and application of these important oligomers.
Characterization of Bisphenol A Epoxy Diacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Bisphenol A epoxy diacrylate (BPADA) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the relationship between the spectral data and the molecular structure of BPADA.
Introduction
This compound (BPADA) is a widely utilized oligomer in various industrial applications, including coatings, adhesives, and 3D printing resins, owing to its excellent mechanical properties, chemical resistance, and fast curing characteristics. The performance of BPADA-based materials is intrinsically linked to its molecular structure. Therefore, accurate and thorough characterization of the BPADA molecule is paramount for quality control, formulation development, and understanding structure-property relationships. This guide focuses on two powerful analytical techniques, FTIR and NMR spectroscopy, for the structural elucidation of BPADA.
Molecular Structure of this compound
BPADA is synthesized through the reaction of Bisphenol A diglycidyl ether (DGEBA) with acrylic acid. The resulting molecule possesses a backbone derived from Bisphenol A and terminal acrylate (B77674) groups, which are susceptible to polymerization. The central bisphenol A unit provides rigidity and thermal stability, while the acrylate functionalities are responsible for the cross-linking reactions during curing.
Characterization by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The FTIR spectrum of BPADA reveals characteristic absorption bands corresponding to its constituent chemical moieties.
Experimental Protocol: FTIR Analysis
A common and convenient method for analyzing a viscous liquid like uncured BPADA is Attenuated Total Reflectance (ATR)-FTIR.
Instrumentation:
-
A Fourier Transform Infrared spectrometer equipped with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply a small drop of the viscous BPADA resin directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is typically displayed in terms of absorbance or transmittance.
FTIR Spectral Data of this compound
The following table summarizes the key absorption bands observed in the FTIR spectrum of BPADA and their corresponding assignments.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3400 | Broad | O-H stretching (hydroxyl groups)[1] |
| 3100-3000 | Medium | C-H stretching (aromatic and vinyl) |
| 2965-2850 | Strong | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (acrylate carbonyl)[1] |
| ~1637 | Medium | C=C stretching (acrylate) |
| ~1608 | Medium | C=C stretching (aromatic ring)[1] |
| 1510 | Strong | C=C stretching (aromatic ring) |
| 1245 | Strong | C-O-C stretching (ether linkage) |
| 1180 | Strong | C-O stretching (ester) |
| 915 | Weak-Medium | C-O-C stretching (epoxide ring, residual) |
| 828 | Strong | C-H out-of-plane bending (p-disubstituted aromatic ring) |
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This technique is invaluable for confirming the structure of BPADA and identifying the different types of protons and carbons.
Experimental Protocol: NMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the BPADA sample in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (¹H NMR):
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Data Acquisition (¹³C NMR):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
¹H NMR Spectral Data of this compound
The following table summarizes the key chemical shifts observed in the ¹H NMR spectrum of BPADA.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment of Protons |
| 7.1-6.8 | Multiplet | 8H | Aromatic protons (bisphenol A moiety) |
| 6.4, 6.1, 5.8 | Multiplets | 6H | Vinyl protons of the acrylate groups (-CH=CH₂) |
| 4.3-3.9 | Multiplet | ~6H | Protons adjacent to ether and ester linkages (-CH₂-O-, -CH-OH) |
| 2.9 | Singlet | ~1H | Hydroxyl proton (-OH) |
| 1.6 | Singlet | 6H | Methyl protons of the isopropylidene group (-C(CH₃)₂) |
¹³C NMR Spectral Data of this compound
The following table summarizes the key chemical shifts observed in the ¹³C NMR spectrum of BPADA.
| Chemical Shift (ppm) | Assignment of Carbons |
| ~166 | Carbonyl carbon of the acrylate group (C=O) |
| ~158 | Aromatic carbons attached to oxygen (-C-O) |
| ~131 | Aromatic carbons (quaternary) |
| ~128 | Vinyl carbon (-CH=) |
| ~128 | Aromatic carbons (-CH=) |
| ~114 | Aromatic carbons (-CH=) |
| ~70-65 | Carbons in the aliphatic chain (-CH₂-O-, -CH-OH) |
| ~42 | Quaternary carbon of the isopropylidene group (-C(CH₃)₂) |
| ~31 | Methyl carbons of the isopropylidene group (-C(CH₃)₂) |
Visualization of Workflows and Relationships
Experimental Workflow for BPADA Characterization
The following diagram illustrates the general workflow for the characterization of this compound using FTIR and NMR spectroscopy.
Caption: Experimental workflow for BPADA characterization.
Relationship between BPADA Structure and Spectral Data
This diagram illustrates the correlation between the different parts of the this compound molecule and their corresponding signals in the FTIR and NMR spectra.
Caption: Correlation of BPADA structure with spectral data.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. FTIR provides a quick and effective method for identifying the key functional groups, confirming the presence of both the epoxy backbone and the acrylate functionalities. NMR, through both ¹H and ¹³C analysis, offers a detailed map of the molecular structure, allowing for unambiguous confirmation of the chemical composition. The combined use of these techniques provides a robust analytical approach for quality assurance, research, and development of BPADA-based materials. The experimental protocols and spectral data presented in this guide serve as a valuable resource for scientists and researchers working with this important class of oligomers.
References
An In-depth Technical Guide to the Reaction Mechanism of Bisphenol A Diglycidyl Ether with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between Bisphenol A diglycidyl ether (BADGE) and acrylic acid, a critical process in the synthesis of vinyl ester resins. These resins are widely utilized in various industrial applications, including coatings, composites, and adhesives, due to their excellent mechanical properties and chemical resistance. This document details the underlying chemical principles, catalytic pathways, quantitative kinetic data, and experimental protocols relevant to this reaction.
Core Reaction Mechanism: Esterification of Epoxide
The fundamental reaction between Bisphenol A diglycidyl ether (BADGE) and acrylic acid is an addition esterification.[1] In this process, the carboxylic acid group of acrylic acid nucleophilically attacks the electrophilic carbon atoms of the epoxide rings of BADGE. This results in the opening of the epoxide ring and the formation of a β-hydroxy ester. The reaction proceeds until both epoxide groups on the BADGE molecule have reacted with acrylic acid molecules, yielding Bisphenol A diglycidyl ether diacrylate (BADGE-DA). The general reaction is depicted below:
Figure 1: Overall Reaction Scheme
Caption: General synthesis of BADGE-DA from BADGE and acrylic acid.
The reaction is typically catalyzed to achieve practical reaction rates and high yields. The two most common classes of catalysts are tertiary amines (e.g., triethylamine) and phosphines (e.g., triphenylphosphine). The catalytic mechanism significantly influences the reaction kinetics and a detailed examination of each is crucial for process optimization.
Base-Catalyzed Mechanism (Tertiary Amines)
Tertiary amines, such as triethylamine (B128534) (TEA), function as base catalysts. The mechanism involves the initial deprotonation of the carboxylic acid by the amine, which generates a carboxylate anion. This carboxylate anion is a more potent nucleophile than the unionized carboxylic acid. The carboxylate anion then attacks the epoxide ring, leading to the formation of an alkoxide intermediate. This intermediate is subsequently protonated by the protonated amine catalyst, regenerating the catalyst and yielding the β-hydroxy ester product.
The reaction pathway is as follows:
-
Catalyst Activation: The tertiary amine deprotonates acrylic acid to form a carboxylate anion and a protonated amine.
-
Nucleophilic Attack: The carboxylate anion attacks one of the terminal carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide intermediate.
-
Proton Transfer: The alkoxide intermediate abstracts a proton from the protonated amine, yielding the final β-hydroxy ester and regenerating the tertiary amine catalyst.
This process is repeated on the second epoxide ring of the BADGE molecule to yield the final diacrylate product.
Nucleophilic Catalysis Mechanism (Triphenylphosphine)
Triphenylphosphine (B44618) (TPP) acts as a nucleophilic catalyst in the esterification of epoxides. The mechanism is initiated by the nucleophilic attack of the phosphine (B1218219) on a terminal carbon of the epoxide ring. This results in the formation of a zwitterionic intermediate (a betaine). The negatively charged oxygen of the betaine (B1666868) then deprotonates the carboxylic acid, forming a phosphonium (B103445) carboxylate salt. The carboxylate anion then intramolecularly attacks the electrophilic carbon atom attached to the positively charged phosphorus, leading to the formation of the ester and regeneration of the triphenylphosphine catalyst.
The key steps in the TPP-catalyzed mechanism are:
-
Zwitterion Formation: Triphenylphosphine attacks the epoxide ring of BADGE to form a zwitterionic intermediate.
-
Proton Exchange: The zwitterionic intermediate reacts with acrylic acid to form a phosphonium carboxylate salt.
-
Ester Formation and Catalyst Regeneration: The carboxylate anion attacks the electrophilic carbon, forming the ester bond and regenerating the triphenylphosphine catalyst.
Quantitative Data and Kinetic Parameters
The kinetics of the reaction between BADGE and acrylic acid are influenced by several factors, including temperature, catalyst type, and catalyst concentration. The following table summarizes key quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Parameter | Catalyst | Value | Reaction Conditions | Reference(s) |
| Activation Energy (Ea) | Triethylamine (TEA) | 65.3 kJ/mol | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [2] |
| Triethylamine (TEA) | 82.61 kJ/mol | Reaction of BADGE with methacrylic acid. | [3] | |
| Triphenylphosphine (TPP) | 77.2 kJ/mol | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [2] | |
| Reaction Order | Triethylamine (TEA) | Overall 2nd order (1.2 w.r.t. epoxide, 0.8 w.r.t. carboxylic acid) | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [3] |
| Triphenylphosphine (TPP) | Overall 2nd order (1.2 w.r.t. epoxide, 0.8 w.r.t. carboxylic acid) | Reaction of cycloaliphatic epoxy resin with acrylic acid. | [3] | |
| Yield | Triethylamine (TEA) | >95% conversion | Reaction of BADGE with methacrylic acid at 90-120°C. | [3] |
| Triphenylphosphine (TPP) | High conversion | Stoichiometric reaction of BADGE with methacrylic acid at 95-110°C. | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis of Bisphenol A diglycidyl ether diacrylate. Below are representative protocols for both triethylamine and triphenylphosphine-catalyzed reactions.
Synthesis of BADGE-DA using Triethylamine Catalyst
Materials:
-
Bisphenol A diglycidyl ether (BADGE)
-
Acrylic acid
-
Triethylamine (catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (optional solvent)
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermometer, and condenser, add BADGE (1.0 equivalent), acrylic acid (2.0-2.2 equivalents), triethylamine (0.01-0.03 equivalents), and hydroquinone (0.005-0.01 equivalents).
-
Heat the mixture to 90-100°C with constant stirring.
-
Monitor the reaction progress by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a target threshold (e.g., < 5 mg KOH/g).
-
The reaction time is typically in the range of 4-8 hours.
-
After completion, the product can be used directly or purified by washing with a dilute aqueous base followed by water to remove unreacted acrylic acid and the catalyst. If a solvent was used, it can be removed under reduced pressure.
Synthesis of BADGE-DA using Triphenylphosphine Catalyst
Materials:
-
Bisphenol A diglycidyl ether (BADGE)
-
Acrylic acid
-
Triphenylphosphine (catalyst)
-
Hydroquinone (inhibitor)
Procedure:
-
Charge a reaction vessel with BADGE (1.0 equivalent) and acrylic acid (2.0-2.2 equivalents).
-
Add triphenylphosphine (0.01-0.02 equivalents) and hydroquinone (0.005-0.01 equivalents) to the mixture.
-
Heat the reaction mixture to 80-110°C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the disappearance of the epoxy groups and carboxylic acid groups using FT-IR spectroscopy or by measuring the acid value.
-
The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to obtain the vinyl ester resin product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycles for the reaction of BADGE with acrylic acid.
Caption: A generalized experimental workflow for the synthesis of BADGE-DA.
Potential Side Reactions
While the primary reaction is the addition esterification, side reactions can occur, particularly under non-optimized conditions. The most common side reaction is the etherification of the newly formed secondary hydroxyl group with another epoxide molecule. This is more prevalent at higher reaction temperatures and in the presence of certain catalysts. The use of appropriate reaction temperatures and catalyst concentrations can minimize this side reaction.[3]
Characterization of the Product
The final product, Bisphenol A diglycidyl ether diacrylate, can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the ester group (C=O stretching around 1720 cm⁻¹) and the disappearance of the carboxylic acid O-H and epoxide C-O-C stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the detailed chemical structure of the final product.
-
Acid Value Titration: To quantify the amount of unreacted acrylic acid and determine the extent of the reaction.
-
Epoxy Equivalent Weight (EEW) Titration: To determine the amount of unreacted epoxide groups.
This technical guide provides a foundational understanding of the reaction between Bisphenol A diglycidyl ether and acrylic acid. For specific applications, further optimization of reaction conditions and catalyst selection may be necessary to achieve the desired product properties and process efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Thermodynamics of Synthesis of Hybrid Oligomer‐Acrylated Cycloaliphatic Epoxy in the Presence of Triphenylphosphine and Triethylamine Catalysts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Technical Guide to the Thermal Degradation Analysis of Cured Bisphenol A Epoxy Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal degradation analysis of cured Bisphenol A epoxy diacrylate (BAEDA). This document details the experimental methodologies, presents quantitative data in a comparative format, and visualizes the core concepts of the degradation pathways and analytical workflows.
Introduction
This compound (BAEDA) is a widely utilized thermosetting resin known for its excellent mechanical properties, chemical resistance, and adhesion. Understanding its thermal stability and degradation behavior is crucial for predicting its performance in various applications, particularly those involving elevated temperatures. This guide explores the common analytical techniques employed to characterize the thermal degradation of cured BAEDA, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable results in thermal analysis. The following sections outline the methodologies for the key techniques used to study the thermal degradation of cured BAEDA.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of polymers.
Objective: To determine the onset of decomposition, peak degradation temperatures, and mass loss stages of cured BAEDA.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of the cured BAEDA (typically 5-10 mg) is carefully weighed and placed in an inert sample pan (e.g., aluminum or platinum).[1]
-
Instrument Setup:
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
-
The instrument is tared to zero with an empty sample pan.
-
-
Thermal Program:
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Tonset: The initial decomposition temperature, often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.
-
Tpeak: The temperature of the maximum rate of mass loss, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Mass Loss (%): The percentage of mass lost at different temperature ranges, corresponding to specific degradation steps.
-
Char Yield: The percentage of residual mass at the end of the experiment.
-
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For cured thermosets, it is primarily used to determine the glass transition temperature (Tg) and can also provide information on curing behavior.
Objective: To determine the glass transition temperature (Tg) of the cured BAEDA, which can be influenced by the extent of cure and subsequent thermal degradation.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of the cured BAEDA (typically 5-15 mg) is hermetically sealed in an aluminum pan.[3][4]
-
Instrument Setup:
-
An empty, sealed aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
A "heat-cool-heat" cycle is typically employed to erase the thermal history of the sample.[5]
-
First Heat: The sample is heated from a sub-ambient temperature to above its expected Tg at a controlled rate (e.g., 10-20°C/min).[3]
-
Cooling: The sample is then cooled back to the starting temperature.
-
Second Heat: The sample is reheated at the same rate. The Tg is determined from the second heating scan.
-
-
Data Analysis:
-
The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.[3]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical compounds produced during the thermal degradation of cured BAEDA.
Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
Procedure:
-
Sample Preparation: A very small amount of the cured BAEDA (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.[6]
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium).[6][7]
-
Gas Chromatography: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program involves an initial hold at a low temperature, followed by a temperature ramp to a final temperature to elute all compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.[8]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the thermal degradation analysis of cured Bisphenol A based epoxy resins. It is important to note that the exact values can vary depending on the specific formulation (e.g., curing agent, additives) and experimental conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for Cured Bisphenol A Epoxy Systems
| Parameter | Value Range | Atmosphere | Heating Rate (°C/min) | Reference |
| Tonset (Initial Decomposition Temperature) | 300 - 380 °C | Nitrogen | 10 - 20 | [9][10] |
| Tpeak (Peak Decomposition Temperature) | 350 - 420 °C | Nitrogen | 10 - 20 | [10] |
| Mass Loss (Main Degradation Step) | 40 - 70 % | Nitrogen | 10 | [1] |
| Char Yield at 700°C | 10 - 25 % | Nitrogen | 10 | [1] |
| Activation Energy (Ea) | 140 - 200 kJ/mol | Nitrogen | Various | [10][11] |
Table 2: Common Pyrolysis Products of Cured Bisphenol A Epoxy Resins Identified by Py-GC-MS
| Compound | Chemical Formula | Notes | Reference |
| Phenol | C₆H₆O | A major degradation product resulting from the scission of the ether linkages and subsequent rearrangement. | [8][10][12] |
| p-Isopropenylphenol | C₉H₁₀O | Formed from the cleavage of the isopropylidene bridge in the Bisphenol A moiety. | [8] |
| Bisphenol A | C₁₅H₁₆O₂ | Can be a direct pyrolysis product, indicating scission of the polymer backbone. | [7][8][10] |
| Acrolein | C₃H₄O | A product of the decomposition of the acrylate (B77674) portion of the resin. | [12] |
| Allyl Alcohol | C₃H₆O | Another decomposition product from the acrylate groups. | [12] |
| Carbon Monoxide | CO | Gaseous product from the decomposition of ester and ether groups. | [11][12] |
| Methane | CH₄ | Results from the scission of the methyl groups in the Bisphenol A structure. | [11][12] |
Visualization of Pathways and Workflows
Thermal Degradation Pathway of Cured this compound
The thermal degradation of cured BAEDA is a complex process involving multiple reaction pathways. The following diagram illustrates a simplified overview of the primary degradation mechanisms.
Caption: Simplified thermal degradation pathway of cured BAEDA.
Experimental Workflow for Thermal Degradation Analysis
The comprehensive analysis of the thermal degradation of cured BAEDA involves a multi-faceted approach, integrating several analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. tainstruments.com [tainstruments.com]
- 6. jeol.com [jeol.com]
- 7. gcms.cz [gcms.cz]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Spectroscopic Analysis of Bisphenol A Epoxy Diacrylate Resins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Bisphenol A (BPA) epoxy diacrylate resins, commonly known as Bis-GMA or BADGE-based resins. This guide is tailored for researchers, scientists, and professionals in drug development who utilize these resins in various applications, including dental composites, coatings, and adhesives, and require precise analytical methods for their characterization.
Introduction to Spectroscopic Analysis of Epoxy Acrylate (B77674) Resins
Spectroscopic techniques are indispensable tools for the qualitative and quantitative analysis of Bisphenol A epoxy diacrylate resins. They provide critical information regarding the chemical structure, purity, and curing kinetics of these materials. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique offers unique insights into the molecular characteristics and reaction mechanisms of these complex polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring the curing process of epoxy acrylate resins. By analyzing the absorption of infrared radiation, characteristic vibrational modes of specific chemical bonds can be identified.
Key Functional Group Analysis
The FTIR spectrum of a this compound resin exhibits characteristic absorption bands corresponding to its constituent functional groups. During the curing process, the disappearance of certain peaks and the appearance of new ones provide a means to monitor the reaction progress. The intensity of the peak at approximately 910 cm⁻¹, which is characteristic of the epoxide ring, decreases as the curing reaction proceeds[1]. Concurrently, the consumption of acrylate double bonds can be monitored by the decrease in intensity of peaks around 810, 984, and 1409 cm⁻¹[2]. The formation of hydroxyl groups during curing is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
Quantitative FTIR Data
The following table summarizes the key FTIR absorption bands for the analysis of this compound resins.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3400 (broad) | O-H stretching | Hydroxyl | Indicates resin formation and curing |
| ~3050 | C-H stretching | Epoxide ring | Present in uncured resin |
| ~2960-2850 | C-H stretching | Alkyl groups | Part of the polymer backbone |
| ~1720 | C=O stretching | Acrylate ester | Confirms the acrylate functionality |
| ~1638 | C=C stretching | Acrylate | Decreases during polymerization |
| ~1608 | C=C stretching | Aromatic ring | Stable internal standard |
| ~1510 | C=C stretching | Aromatic ring | Stable internal standard |
| ~1409 | C-H bending | Acrylate | Decreases during polymerization[2] |
| ~1250 | C-O-C stretching (asymmetric) | Ether | Part of the epoxy backbone |
| ~1180 | C-O stretching | Ether | Part of the epoxy backbone[1] |
| ~984 | =C-H bending (out-of-plane) | Acrylate | Decreases during polymerization[2] |
| ~915 | C-O-C stretching (asymmetric) | Epoxide ring | Decreases significantly during curing[3] |
| ~830 | C-H bending (out-of-plane) | p-substituted benzene | Characteristic of the Bisphenol A moiety |
| ~810 | =C-H bending (out-of-plane) | Acrylate | Decreases during polymerization[2] |
Experimental Protocol for FTIR Analysis
Objective: To identify the functional groups in an uncured this compound resin and monitor its curing process.
Materials:
-
This compound resin
-
Curing agent (e.g., a photoinitiator for UV curing or an amine hardener for thermal curing)
-
Infrared salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory
-
FTIR spectrometer
Methodology:
-
Sample Preparation (Uncured Resin):
-
Place a small drop of the uncured resin directly onto the ATR crystal or between two infrared salt plates to create a thin film.
-
Ensure the film is of uniform thickness and free of air bubbles.
-
-
Instrument Setup:
-
Set the FTIR spectrometer to acquire spectra in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Select a suitable resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans) to obtain a good signal-to-noise ratio.
-
-
Data Acquisition (Uncured Resin):
-
Acquire a background spectrum of the empty sample holder (ATR crystal or salt plates).
-
Acquire the spectrum of the uncured resin sample.
-
-
Monitoring Curing:
-
If monitoring a photo-curing process, position the sample under a UV lamp with a controlled intensity and exposure time. Acquire spectra at regular intervals during irradiation.
-
If monitoring a thermal curing process, use a heated stage to maintain the desired curing temperature. Acquire spectra at regular time points.
-
-
Data Analysis:
-
Process the acquired spectra by performing a baseline correction and normalization if necessary.
-
Identify the characteristic absorption peaks of the epoxy and acrylate groups in the uncured resin.
-
Monitor the decrease in the intensity of the epoxide peak (e.g., ~915 cm⁻¹) and acrylate peaks (e.g., ~810 cm⁻¹) and the increase in the hydroxyl peak (~3400 cm⁻¹) as a function of curing time or UV exposure.
-
The degree of conversion can be calculated by comparing the area or height of the reactive peaks to an internal standard peak (e.g., an aromatic peak that remains unchanged during the reaction). The following formula can be used: Degree of Conversion (%) = [1 - (At / A0)] x 100 Where At is the absorbance of the reactive group at time t, and A0 is the initial absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of this compound resins. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Structural Characterization
¹H NMR spectra can be used to identify the protons associated with the epoxy ring, the acrylate double bond, the aromatic rings of the Bisphenol A moiety, and the aliphatic backbone. ¹³C NMR provides complementary information on the carbon skeleton, allowing for the unambiguous assignment of different carbon environments.
Quantitative NMR Data
The following tables summarize the characteristic chemical shifts for ¹H and ¹³C NMR analysis of this compound resins.
Table 2: ¹H NMR Chemical Shifts (in ppm)
| Chemical Shift (ppm) | Assignment |
| ~7.1 | Aromatic protons (Bisphenol A) |
| ~6.8 | Aromatic protons (Bisphenol A) |
| ~6.4, 6.1, 5.8 | Acrylate vinyl protons (-CH=CH₂) |
| ~4.3 - 3.8 | Methylene and methine protons adjacent to oxygen |
| ~3.3, 2.9, 2.7 | Methylene and methine protons of the epoxy ring |
| ~1.6 | Methyl protons of the isopropylidene group |
Table 3: ¹³C NMR Chemical Shifts (in ppm)
| Chemical Shift (ppm) | Assignment |
| ~165 | Carbonyl carbon of the acrylate ester |
| ~156, 143, 128, 114 | Aromatic carbons of the Bisphenol A moiety |
| ~131, 128 | Vinyl carbons of the acrylate group (=CH₂, =CH-) |
| ~70 - 65 | Carbons adjacent to ether and hydroxyl groups |
| ~50, 44 | Carbons of the epoxy ring |
| ~42 | Quaternary carbon of the isopropylidene group |
| ~31 | Methyl carbons of the isopropylidene group |
Experimental Protocol for NMR Analysis
Objective: To determine the chemical structure of a this compound resin.
Materials:
-
This compound resin
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the resin (typically 10-20 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (proton-decoupled).
-
-
Data Analysis:
-
Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in different chemical environments.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities (for ¹H NMR), and integration values.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used to monitor the curing kinetics of photo-initiated polymerization of this compound resins. The technique relies on the change in absorbance of a photoinitiator or the resin itself upon exposure to UV light.
Monitoring Curing Kinetics
Many photoinitiators used in the UV curing of epoxy acrylate resins exhibit strong absorbance in the UV region. Upon exposure to UV radiation, the photoinitiator undergoes photochemical reactions, leading to a decrease in its absorbance. By monitoring this change in absorbance over time, the rate of photoinitiation and, consequently, the curing kinetics can be determined.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To monitor the UV curing kinetics of a this compound resin formulation.
Materials:
-
This compound resin
-
Photoinitiator
-
UV-transparent cuvettes or a thin film setup
-
UV-Vis spectrophotometer
-
UV light source
Methodology:
-
Sample Preparation:
-
Prepare a solution of the resin and photoinitiator in a suitable solvent or prepare a thin film of the formulation on a UV-transparent substrate.
-
The concentration or film thickness should be adjusted to ensure the absorbance is within the linear range of the spectrophotometer.
-
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) of the photoinitiator.
-
Position the UV light source to irradiate the sample within the spectrophotometer's sample chamber.
-
-
Data Acquisition:
-
Record the initial absorbance of the uncured sample.
-
Start the UV irradiation and simultaneously begin recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain a curing profile.
-
The rate of polymerization can be related to the rate of disappearance of the photoinitiator's absorbance.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its spectroscopic analysis.
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Spectroscopic Analysis.
References
Determining the Molecular Weight of Bisphenol A Epoxy Diacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for determining the molecular weight of Bisphenol A epoxy diacrylate (BADGE), a critical parameter influencing its physical properties and performance in various applications, including dental resins, coatings, and adhesives. This document details the experimental protocols for the most common analytical techniques: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Quantitative data from these methods are summarized for comparative analysis.
Introduction to Molecular Weight Analysis of Polymers
The molecular weight of a polymer is not a single value but rather a distribution of chain lengths. Therefore, various average molecular weights are used to characterize a polymer sample. The most common are:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. Mn is sensitive to the number of molecules in a sample.
-
Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the sample. Mw is more sensitive to the presence of high molecular weight chains.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.
The accurate determination of these parameters is crucial for predicting and controlling the material properties of this compound resins.
Comparative Analysis of Molecular Weight Determination Methods
The choice of analytical technique for molecular weight determination depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes typical molecular weight data for this compound obtained by different methods.
| Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Remarks |
| GPC | 500 - 1500 | 700 - 2000 | 1.4 - 1.8 | Provides the full molecular weight distribution. Values are relative to calibration standards. |
| MALDI-TOF MS | 500 - 1200 | - | - | Provides absolute molecular weights of individual oligomers. Mn can be calculated from the distribution. |
| NMR (End-group analysis) | 400 - 1000 | - | - | Provides an absolute value for Mn, particularly suitable for lower molecular weight oligomers. |
Note: The values presented are typical and can vary depending on the specific grade and synthesis conditions of the this compound.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. It is a powerful technique for determining the complete molecular weight distribution of a polymer.
Experimental Protocol for GPC Analysis
A. Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a vial.
-
Add 10 mL of tetrahydrofuran (B95107) (THF) to the vial to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the vial until the sample is completely dissolved. This may take several hours.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
B. Instrumentation and Conditions:
-
GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent.
-
Columns: A set of two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series, preceded by a guard column.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Differential Refractive Index (DRI) detector.
-
Injection Volume: 100 µL.
C. Calibration:
-
Prepare a series of polystyrene standards of known molecular weights (e.g., ranging from 500 to 20,000 g/mol ) in THF.
-
Inject the standards and record their retention times.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
D. Data Analysis:
-
Inject the this compound sample and record the chromatogram.
-
Use the calibration curve to determine the molecular weight at each point of the chromatogram.
-
Calculate Mn, Mw, and PDI from the molecular weight distribution using the GPC software.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. It provides the absolute molecular weight of individual oligomers in a polymer sample.
Experimental Protocol for MALDI-TOF MS Analysis
A. Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in THF.
-
Matrix Solution: Prepare a 10 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) in THF.
-
Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in THF.
B. Target Plate Spotting:
-
Mix the analyte solution, matrix solution, and cationizing agent in a 1:10:1 (v/v/v) ratio in an Eppendorf tube.
-
Vortex the mixture briefly.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the matrix and analyte.
C. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A Bruker ultrafleXtreme MALDI-TOF/TOF mass spectrometer or equivalent.
-
Laser: A pulsed nitrogen laser (337 nm).
-
Mode: Positive ion reflector mode.
-
Mass Range: m/z 500 - 3000.
-
Calibration: Use a suitable polymer standard with a known molecular weight distribution for external calibration.
D. Data Analysis:
-
Acquire the mass spectrum, which will show a series of peaks corresponding to the different oligomers of this compound, typically adducted with a sodium ion ([M+Na]⁺).
-
The mass difference between adjacent major peaks should correspond to the mass of the repeating monomer unit.
-
Calculate Mn from the intensity (I) and mass (M) of each oligomer peak using the formula: Mn = Σ(Iᵢ * Mᵢ) / ΣIᵢ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers through end-group analysis. This method relies on the comparison of the integral of signals from the repeating monomer units to the integral of signals from the end groups of the polymer chains.
Experimental Protocol for ¹H-NMR End-Group Analysis
A. Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
B. Data Acquisition:
-
NMR Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H-NMR spectrum acquisition.
-
Number of Scans: 16 or 32 for good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
C. Spectral Analysis and Calculation:
-
Acquire the ¹H-NMR spectrum and process the data (phasing, baseline correction, and integration).
-
Identify the characteristic signals for the acrylate (B77674) end-groups (typically vinyl protons in the range of 5.8-6.5 ppm) and the repeating bisphenol A units (e.g., aromatic protons and the isopropylidene methyl protons).
-
Integrate the signals corresponding to the end groups and the repeating units.
-
Calculate the degree of polymerization (DP) using the following formula:
DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end group)
-
Calculate the number-average molecular weight (Mn) using the formula:
Mn = (DP * Molecular weight of repeating unit) + Molecular weight of end groups
Logical Relationship of Methods
The three techniques provide complementary information for a thorough characterization of this compound. GPC gives a broad overview of the entire molecular weight distribution, while MALDI-TOF MS provides precise mass information for individual oligomers. NMR end-group analysis offers a straightforward method for determining the absolute number-average molecular weight, which can be used to validate the results from the other techniques.
Conclusion
The molecular weight determination of this compound is essential for controlling its material properties. This guide has provided detailed experimental protocols and comparative data for three key analytical techniques: GPC, MALDI-TOF MS, and NMR spectroscopy. For a comprehensive understanding of the polymer's characteristics, a combination of these methods is often recommended. GPC provides the overall distribution, MALDI-TOF MS gives detailed oligomeric information, and NMR offers a reliable method for determining the absolute number-average molecular weight. The choice of method will ultimately depend on the specific analytical needs and available resources.
Solubility of Bisphenol A Epoxy Diacrylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bisphenol A epoxy diacrylate (BPAEDA) in organic solvents. Due to the limited availability of specific quantitative solubility data for BPAEDA in publicly accessible literature, this guide presents qualitative solubility information, quantitative data for its precursor Bisphenol A (BPA), and a detailed experimental protocol for determining solubility. This information is intended to empower researchers to effectively select solvents for their specific applications and to conduct their own solubility studies.
Understanding the Solubility of this compound
This compound is a widely used oligomer in various applications, including coatings, inks, and adhesives, primarily due to its fast curing rates and excellent final properties. Its solubility in organic solvents is a critical parameter for formulation, processing, and purification.
The molecular structure of BPAEDA, characterized by a hydrophobic bisphenol A core and two polar acrylate (B77674) groups, dictates its solubility behavior. Generally, BPAEDA is expected to be soluble in solvents that can effectively interact with both the aromatic backbone and the acrylate functionalities. The principle of "like dissolves like" is a useful starting point for solvent selection.
While specific quantitative data is scarce, qualitative information from various sources indicates that BPAEDA exhibits good solubility in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent Class | Specific Solvents | Solubility |
| This compound | Ketones, Aromatic Hydrocarbons | Acetone, Benzene | Soluble |
| Bisphenol-C epoxy cinnamate | Common Organic Solvents | Not specified | Excellent |
| Epoxy Acrylate Resins | Ketones, Esters, Aromatic Hydrocarbons | Methyl Ethyl Ketone (MEK), Ethyl Acetate | Generally Soluble |
To provide further insight into potential solvent systems, the following table summarizes quantitative solubility data for Bisphenol A (BPA), a key precursor in the synthesis of BPAEDA. The solubility of BPA can offer valuable clues for identifying suitable solvent classes for the larger BPAEDA oligomer.
Table 2: Quantitative Solubility of Bisphenol A (BPA) in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Acetone | 25 | 216.5 |
| Methanol | 25 | 129.5 |
| Ethanol | 25 | 108.5 |
| Ethyl Acetate | 25 | 70.5 |
| Toluene | 25 | 7.5 |
| n-Heptane | 25 | 0.03 |
This data is for Bisphenol A and should be used as a directional guide for this compound.
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed methodology for quantitatively determining the solubility of BPAEDA in an organic solvent.
2.1. Materials and Equipment
-
This compound (BPAEDA) of known purity
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled water bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Drying oven
-
Glass petri dishes or weighing boats
-
Desiccator
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of BPAEDA to a series of vials.
-
Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixtures vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass petri dish or weighing boat. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the petri dish containing the filtered solution into a drying oven at a temperature sufficient to evaporate the solvent without degrading the BPAEDA (e.g., 60-80 °C). The specific temperature should be below the boiling point of BPAEDA and high enough for efficient solvent removal.
-
Once all the solvent has evaporated, transfer the petri dish to a desiccator to cool to room temperature.
-
Weigh the petri dish with the dried BPAEDA residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved BPAEDA by subtracting the initial weight of the empty petri dish from the final weight.
-
Express the solubility in grams of BPAEDA per 100 grams of solvent using the following formula:
The mass of the solvent can be calculated from its volume and density at the experimental temperature.
-
2.3. Data Reporting
The results should be reported as the average solubility and standard deviation from at least three replicate experiments for each solvent and temperature.
Visualizing Experimental and Conceptual Frameworks
3.1. Experimental Workflow
The following flowchart illustrates the key steps in the experimental determination of BPAEDA solubility.
Caption: Experimental workflow for determining the solubility of this compound.
3.2. Factors Influencing Solubility
The solubility of BPAEDA is a complex interplay of several factors related to both the solute and the solvent, as well as external conditions.
Caption: Factors influencing the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a robust framework for researchers. By understanding the qualitative solubility, leveraging data from its precursor Bisphenol A, and employing the detailed experimental protocol, scientists and professionals in drug development and other fields can confidently approach the selection and validation of organic solvents for their work with BPAEDA. The provided diagrams offer a clear visual representation of both the practical workflow and the theoretical underpinnings of solubility, further aiding in the design and execution of experiments.
understanding the chemical structure of Bisphenol A epoxy diacrylate
An In-depth Technical Guide to the Chemical Structure of Bisphenol A Epoxy Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and relevant biological interactions of this compound (BPAEDA). This oligomer is a principal component in many ultraviolet (UV) and electron-beam (EB) curable formulations, valued for the high-performance characteristics it imparts to coatings, inks, adhesives, and dental materials.[1]
Chemical Structure and Identification
This compound is not a single molecule but rather an oligomeric mixture. It is synthesized from the reaction of Bisphenol A diglycidyl ether (BADGE) with acrylic acid. The resulting structure incorporates a central Bisphenol A core, linked via glyceryl groups to terminal acrylate (B77674) functionalities. The presence of these acrylate groups allows for rapid polymerization upon exposure to UV light or an electron beam, while the BPA core provides rigidity, chemical resistance, and thermal stability to the cured polymer.[2]
The most common structure in the mixture is (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) diacrylate.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. Note that as a commercial product, it is an oligomeric mixture, and thus properties like molecular weight and viscosity can vary.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 55818-57-0 (for oligomeric mixture); 4687-94-9 (for specific monomer) | [1][3] |
| Molecular Formula | C₂₇H₃₂O₈ (for specific monomer) | [3] |
| Molecular Weight | ~484.5 g/mol (for specific monomer) | [3] |
| Appearance | Colorless to yellowish clear, viscous liquid | [1][4] |
| Density | ~1.19 - 1.32 g/cm³ at 20-25°C | [5] |
| Boiling Point | > 220 °C (Predicted: ~514-551 °C) | [1][5] |
| Flash Point | > 130 °C | [1] |
| Water Solubility | Low (82 - 484 mg/L) | [1] |
| LogKow | 3.8 | [1] |
Table 2: Spectroscopic Data
| Technique | Key Peaks / Signals (δ, ppm or ν, cm⁻¹) | Assignment | Source(s) |
| ¹H NMR | 6.7 - 7.2 | Aromatic protons (from BPA core) | [6][7] |
| 5.8 - 6.4 | Vinyl protons (-CH=CH₂) of acrylate group | [8] | |
| ~4.0 - 4.5 | Methylene and methine protons adjacent to ether and ester linkages | [6] | |
| ~3.4 | Hydroxyl proton (-OH) | [6] | |
| ~1.6 | Methyl protons (-C(CH₃)₂) of BPA core | [9] | |
| ¹³C NMR | 166.4 | Carbonyl carbon (C=O) of ester | [8] |
| 156.0 | Aromatic carbon attached to ether oxygen | [10] | |
| 125 - 136 | Vinyl carbons (C=C) and other aromatic carbons | [8][10] | |
| 114.0 | Aromatic carbon ortho to ether oxygen | [10] | |
| 65 - 70 | Carbons in the glyceryl linker (-O-CH₂-CH(OH)-CH₂-O-) | [10] | |
| 42.0 | Quaternary carbon in BPA core (-C(CH₃)₂) | [10] | |
| 31.0 | Methyl carbons (-C(CH₃)₂) | [10] | |
| FTIR (ν, cm⁻¹) | ~3400 | O-H stretching (hydroxyl group) | [6] |
| ~3050 | C-H stretching (aromatic and vinyl) | [11] | |
| ~2960 | C-H stretching (aliphatic) | [12] | |
| ~1720 | C=O stretching (acrylate ester) | [6] | |
| ~1608, ~1510 | C=C stretching (aromatic ring) | [6] | |
| ~1295, ~1044 | C-O stretching (ether and ester linkages) | [12] | |
| ~830 | C-H out-of-plane bending (para-substituted aromatic) | [6][11] |
Experimental Protocols
Synthesis of this compound
The synthesis is typically a two-step process, starting with the formation of Bisphenol A diglycidyl ether (BADGE), followed by its reaction with acrylic acid. A generalized laboratory-scale protocol is provided below.
Caption: General synthesis workflow for this compound.
Methodology:
-
Apparatus: A four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel is assembled.
-
Reaction:
-
Bisphenol A diglycidyl ether (BADGE) (1 equivalent) is added to the flask.
-
A polymerization inhibitor, such as hydroquinone (B1673460) or p-hydroxyanisole, is added (approx. 0.1-1% by weight).[13]
-
The mixture is heated to 100-110°C with stirring.[13]
-
A mixture of acrylic acid (2 equivalents, for full acrylation) and a catalyst, such as a tertiary amine (e.g., triethylamine) or a phosphine (B1218219) (e.g., triphenylphosphine), is slowly added via the dropping funnel.[14][15]
-
The reaction temperature is maintained, and the progress is monitored by measuring the acid value of the mixture.[13]
-
-
Completion and Work-up: The reaction is considered complete when the acid value drops to a specified low level (e.g., < 8 mg KOH/g).[13]
-
Purification:
-
The crude product is cooled. If a solvent was used, it is removed under reduced pressure.
-
The product can be washed with a basic solution (e.g., sodium bicarbonate solution) to remove any remaining acrylic acid and catalyst, followed by washing with water until neutral.
-
For higher purity, purification of the precursor BADGE can be performed using molecular distillation to separate oligomers and remove light molecules before the acrylation step.[16]
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified sample (10-50 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[9]
-
Process the spectra to identify characteristic peaks as listed in Table 2. Integration of ¹H NMR peaks can confirm the degree of acrylation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a drop of the neat liquid sample between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]
-
Analyze the spectrum for the presence of key functional groups (e.g., disappearance of epoxy peaks around 915 cm⁻¹ and appearance of C=O and C=C acrylate peaks).[6][11]
-
Biological Interaction: Endocrine Disruption Pathway
A significant concern for materials derived from Bisphenol A, including BPAEDA, is the potential for leaching of residual Bisphenol A (BPA) monomer.[17][18] BPA is a well-documented endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, which is of particular relevance to drug development and safety assessment.[19][20]
BPA primarily exerts its effects by mimicking the natural hormone 17β-estradiol. It can bind to several nuclear hormone receptors, including estrogen receptors alpha (ERα) and beta (ERβ), as well as the membrane-associated G protein-coupled estrogen receptor (GPER).[20] This interaction can trigger a cascade of downstream signaling events, leading to altered gene expression and cellular responses.[21]
Caption: Simplified signaling pathway for Bisphenol A as an endocrine disruptor.
References
- 1. ashland.com [ashland.com]
- 2. Buy Bisphenol a diglycidyl ether diacrylate | 4687-94-9 [smolecule.com]
- 3. Bisphenol A diglycidyl ether diacrylate | C27H32O8 | CID 92212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 89297-97-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. CN101942072B - Synthetic method of epoxy acrylate - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu [mdpi.com]
- 21. researchgate.net [researchgate.net]
Investigating the Purity of Commercial Bisphenol A Epoxy Diacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the purity of commercial Bisphenol A epoxy diacrylate (BADGE-DA). Understanding the impurity profile of this common oligomer is critical in research and development, particularly in applications where leachables and extractables can impact experimental outcomes or product safety. This guide details common impurities, provides quantitative data, and offers detailed experimental protocols for key analytical techniques.
Introduction to this compound and Its Impurities
This compound is synthesized from Bisphenol A (BPA) and epichlorohydrin (B41342) to form Bisphenol A diglycidyl ether (BADGE), which is subsequently reacted with acrylic acid.[1][2] This synthesis process can result in a variety of impurities, including unreacted starting materials, by-products, and oligomers. The presence and concentration of these impurities can vary between manufacturers and even between different batches from the same manufacturer.
The primary impurities of concern include:
-
Residual Bisphenol A (BPA): A known endocrine disruptor, residual BPA from the initial synthesis of BADGE is a critical impurity to quantify.[3][4]
-
Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives: Unreacted BADGE may be present. Furthermore, BADGE can hydrolyze to form BADGE·H₂O and BADGE·2H₂O, or react with chloride ions to form chlorinated derivatives such as BADGE·HCl·H₂O and BADGE·2HCl, especially in the presence of moisture and acidic or basic conditions.[5][6][7][8]
-
Higher Molecular Weight Oligomers: The reaction between BPA and epichlorohydrin can lead to the formation of dimers, trimers, and other higher molecular weight oligomers of the epoxy resin.[2]
-
By-products of the Acrylation Reaction: The reaction of BADGE with acrylic acid may not go to completion, leading to the presence of mono-acrylate derivatives or other side-reaction products.
Quantitative Analysis of Impurities
The following tables summarize the common impurities found in commercial this compound and their typical concentration ranges, based on data from related materials and migration studies. It is important to note that these values can vary significantly depending on the grade and manufacturer of the product.
Table 1: Common Impurities in Commercial this compound
| Impurity | Chemical Name | Typical Concentration Range |
| Bisphenol A (BPA) | 2,2-bis(4-hydroxyphenyl)propane | < 2 ppm to > 150 ppm[5] |
| BADGE·2H₂O | bisphenol A bis(2,3-dihydroxypropyl) ether | Can be a major derivative[5][6] |
| BADGE·H₂O | bisphenol A (2,3-dihydroxypropyl) glycidyl (B131873) ether | Minor derivative[6] |
| BADGE·HCl·H₂O | bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | Minor derivative[9] |
| Higher MW Oligomers | Dimer, Trimer, etc. | Varies, can be significant |
Experimental Protocols
This section provides detailed protocols for the most common analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for BPA and BADGE Derivatives
HPLC-FLD is a highly sensitive and selective method for the quantification of BPA and various BADGE derivatives.[3]
3.1.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile (B52724) and make up to the mark.
-
Further dilute an aliquot of this stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.1.2. HPLC-FLD Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: AcetonitrileGradient elution is typically used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 275 nmEmission: 305 nm |
3.1.3. Quantification
Prepare a series of calibration standards of BPA, BADGE, and its common derivatives in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration for each analyte. The concentration of the impurities in the sample can then be determined from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual BPA. For less volatile compounds like oligomers, derivatization is often necessary to increase their volatility.[10][11][12]
3.2.1. Sample Preparation and Derivatization (for non-volatile compounds)
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
To analyze for BPA and other compounds with active hydrogens, a derivatization step is required. Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Heat the vial at 70 °C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
3.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-650 amu |
3.2.3. Identification and Quantification
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method with calibration curves of the derivatized analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of the main this compound component and for the identification and semi-quantitative analysis of impurities.[13][14]
3.3.1. Sample Preparation
-
Dissolve approximately 20-30 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
3.3.2. NMR Instrumentation and Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-5 s | 2-10 s |
3.3.3. Spectral Interpretation
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the bisphenol A backbone, the protons of the acrylate (B77674) groups, and the protons of the propyl ether linkage. Impurities such as residual BPA will have distinct aromatic and hydroxyl proton signals. The integration of these signals can be used for semi-quantitative analysis.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. Characteristic chemical shifts for the carbonyl carbons of the acrylate groups, the aromatic carbons, and the carbons of the epoxy and propyl ether linkages can be identified.[7] The presence of unexpected signals can indicate impurities.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
General Analytical Workflow for Purity Assessment
Caption: Analytical workflow for purity analysis.
Relationship of Key Impurities
Caption: Origin of common impurities.
References
- 1. Bisphenol a diglycidyl ether diacrylate | 4687-94-9 | Benchchem [benchchem.com]
- 2. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 3. Quantification of Bisphenol A by HPLC [eag.com]
- 4. A Systematic Review of Exposure to Bisphenol A from Dental Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR CHARACTERIZATION OF EPOXY RESIN [fhclxb.buaa.edu.cn]
The Catalyst's Crucial Role in the Synthesis of Bisphenol A Epoxy Diacrylate: A Technical Guide
Introduction
Bisphenol A epoxy diacrylate (BADEA) is a widely utilized oligomer in ultraviolet (UV) curable coatings, inks, and adhesives due to its excellent performance characteristics, including rapid cure speed, high gloss, and good chemical resistance. The synthesis of BADEA, typically through the esterification of Bisphenol A diglycidyl ether (BADGE) with acrylic acid, is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction rate but also significantly influences the final properties of the resin, such as viscosity, color, and purity. This technical guide provides an in-depth exploration of the role of various catalysts in BADEA synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and optimizing this important industrial reaction.
The Role and Mechanism of Catalysts in BADEA Synthesis
The synthesis of BADEA involves the ring-opening reaction of the epoxy groups of BADGE by the carboxylic acid groups of acrylic acid. This reaction can proceed without a catalyst at elevated temperatures, but the reaction rate is slow, and undesirable side reactions can occur. Catalysts are therefore employed to accelerate the reaction, allowing for lower reaction temperatures and shorter reaction times, which in turn minimizes side reactions and improves the quality of the final product. The most commonly used catalysts fall into three main categories: tertiary amines, quaternary ammonium (B1175870) salts, and organometallic compounds.
Tertiary Amines
Tertiary amines, such as triethylamine (B128534) (TEA), are effective catalysts for the epoxy-acrylate reaction. The catalytic mechanism is believed to proceed through the formation of an activated acid-catalyst complex. The tertiary amine activates the carboxylic acid group of acrylic acid, making it a more potent nucleophile for attacking the epoxy ring.
Quaternary Ammonium Salts
Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), are highly efficient phase-transfer catalysts that can also be used in homogenous systems for BADEA synthesis. Their catalytic activity is attributed to the formation of a quaternary ammonium carboxylate ion pair. The bulky organic cation enhances the nucleophilicity of the carboxylate anion, facilitating its attack on the epoxy ring.
Organometallic Catalysts
Organometallic compounds, such as tetrabutyl titanate, can also catalyze the esterification of epoxides. The mechanism is thought to involve the coordination of the titanium center to the oxygen atom of the epoxy ring, which polarizes the C-O bond and makes the carbon atom more susceptible to nucleophilic attack by the carboxylate.
Quantitative Data on Catalyst Performance
The choice of catalyst has a profound impact on the synthesis of BADEA. The following table summarizes typical quantitative data for different catalysts based on literature and patent examples. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different sources.
| Catalyst Type | Catalyst Example | Typical Concentration (wt% of total reactants) | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Tertiary Amine | Triethylamine | 0.3 - 0.5 | 80 - 110 | 4 - 8 | > 95 |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | 0.5 - 2.0 | 90 - 120 | 3 - 6 | > 95 |
| Organometallic | Tetrabutyl Titanate | 0.1 - 0.5 | 100 - 130 | 5 - 10 | High |
Experimental Protocols
The following are representative experimental protocols for the synthesis of BADEA using different catalysts. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired product specifications.
General Experimental Workflow
Protocol 1: Synthesis of BADEA using Triethylamine (TEA) Catalyst
Materials:
-
Bisphenol A diglycidyl ether (BADGE, epoxy equivalent weight ~188 g/eq)
-
Acrylic acid (AA)
-
Triethylamine (TEA)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Toluene (solvent, optional)
Procedure:
-
Charge a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet with BADGE (1.0 equivalent) and hydroquinone (0.1% by weight of total reactants).
-
Begin stirring and heat the mixture to 60°C under a nitrogen atmosphere.
-
Add acrylic acid (1.05 equivalents) to the flask.
-
Add triethylamine (0.4% by weight of total reactants) to the reaction mixture.
-
Slowly raise the temperature to 95-100°C and maintain for 4-6 hours.
-
Monitor the reaction progress by periodically determining the acid value of the mixture. The reaction is considered complete when the acid value is below 5 mg KOH/g.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. The resulting product is this compound.
Protocol 2: Synthesis of BADEA using Tetrabutylammonium Bromide (TBAB) Catalyst
Materials:
-
Bisphenol A diglycidyl ether (BADGE, epoxy equivalent weight ~188 g/eq)
-
Acrylic acid (AA)
-
Tetrabutylammonium bromide (TBAB)
-
p-Methoxyphenol (MEHQ, polymerization inhibitor)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add BADGE (1.0 equivalent) and MEHQ (0.2% by weight of total reactants).
-
Heat the mixture to 80°C with stirring.
-
Add acrylic acid (1.0 equivalent) to the vessel.
-
Add tetrabutylammonium bromide (1.0% by weight of total reactants).
-
Increase the temperature to 110-115°C and maintain for 3-5 hours.
-
Monitor the acid value of the reaction mixture. The reaction is complete when the acid value falls below 5 mg KOH/g.
-
Cool the product to room temperature to obtain this compound.
Conclusion
The selection of a catalyst is a critical parameter in the synthesis of this compound. Tertiary amines and quaternary ammonium salts are the most common and effective catalysts, each with its own mechanistic pathway and optimal reaction conditions. The choice between these catalysts will depend on factors such as desired reaction time, temperature constraints, and cost considerations. The experimental protocols provided in this guide offer a starting point for the synthesis of BADEA, and the mechanistic insights can aid in the optimization of the process for specific applications. Further research into novel and more efficient catalytic systems will continue to be an important area of investigation for improving the synthesis of this versatile and commercially significant oligomer.
An In-depth Technical Guide to the Oligomeric Nature of Bisphenol A Epoxy Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A epoxy diacrylate (BPADA) is a widely utilized oligomeric mixture in various industrial applications, including coatings, adhesives, and dental materials.[1] Its performance characteristics are intrinsically linked to its oligomeric composition, which is a distribution of molecules with varying chain lengths. Understanding and controlling this oligomeric nature is paramount for tailoring the material's properties to specific applications. This technical guide provides a comprehensive exploration of the synthesis, characterization, and factors influencing the oligomeric distribution of BPADA. Detailed experimental protocols for key analytical techniques are provided, alongside a visual representation of the synthetic and analytical workflows.
Introduction
This compound is synthesized through the reaction of a Bisphenol A-based epoxy resin with acrylic acid.[2] This reaction results in a complex mixture of oligomers, each consisting of a central Bisphenol A core and a variable number of repeating epoxy-acrylate units. The extent of polymerization during synthesis dictates the distribution of these oligomers, which in turn governs the final properties of the resin, such as viscosity, reactivity, and the mechanical strength of the cured material.[3]
Synthesis of this compound
The synthesis of BPADA involves the ring-opening reaction of the epoxide groups of a Bisphenol A diglycidyl ether (BADGE) derivative with the carboxylic acid group of acrylic acid. This esterification reaction is typically catalyzed and carried out at elevated temperatures.[4]
Reaction Pathway:
The fundamental reaction involves the nucleophilic attack of the carboxylate from acrylic acid on the electrophilic carbon of the epoxide ring. This is followed by protonation of the resulting alkoxide. The reaction can proceed at both ends of the BADGE molecule, and further chain extension can occur through the reaction of the newly formed hydroxyl groups with other epoxide moieties, leading to the formation of higher molecular weight oligomers.
Caption: Synthesis pathway of this compound.
Quantitative Data on Oligomeric Nature
The oligomeric distribution of BPADA is a critical determinant of its physical and chemical properties. This distribution is typically characterized by the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).[5]
Table 1: Illustrative Oligomer Distribution of a Typical BPADA Resin
| Oligomer (n) | Structure | Molecular Weight ( g/mol ) | Weight Percentage (%) |
| 0 | Bisphenol A diacrylate | 512.6 | 60-70 |
| 1 | Dimer | 852.9 | 20-30 |
| 2 | Trimer | 1193.2 | 5-10 |
| >2 | Higher Oligomers | >1193.2 | <5 |
Table 2: Typical Molecular Weight and Viscosity Data for BPADA Resins [6]
| Resin Grade | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Viscosity at 25°C (cP) |
| Low Viscosity | 400 - 600 | 800 - 1200 | 2.0 - 2.5 | 10,000 - 20,000 |
| Medium Viscosity | 600 - 800 | 1200 - 1800 | 2.0 - 2.8 | 20,000 - 50,000 |
| High Viscosity | 800 - 1000 | 1800 - 2500 | 2.2 - 3.0 | >50,000 |
Experimental Protocols for Characterization
A multi-faceted analytical approach is necessary to fully characterize the oligomeric nature of BPADA. The following sections detail the methodologies for key experimental techniques.
Gel Permeation Chromatography (GPC)
GPC separates molecules based on their hydrodynamic volume in solution, providing information about the molecular weight distribution.[3]
Protocol:
-
Sample Preparation: [7]
-
Accurately weigh 10-20 mg of the BPADA sample.
-
Dissolve the sample in 10 mL of inhibitor-free, HPLC-grade tetrahydrofuran (B95107) (THF).
-
Gently agitate the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GPC vial.
-
-
Instrumentation and Conditions: [8]
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: Two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detector: Refractive Index (RI) detector.
-
Column Temperature: 35°C.
-
Calibration: Use polystyrene standards for calibration.
-
-
Data Analysis:
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) from the GPC chromatogram using appropriate software.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify individual oligomers in a BPADA mixture.[9]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the BPADA sample at a concentration of 1 mg/mL in acetonitrile (B52724).
-
Prepare a series of calibration standards of known BPADA oligomers if available.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify and quantify the individual oligomer peaks by comparing their retention times and peak areas to those of the standards.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the absolute molecular weights of individual oligomers.[10][11][12][13][14]
Protocol:
-
Sample Preparation: [10]
-
Prepare a 10 mg/mL solution of the BPADA sample in THF.
-
Prepare a 20 mg/mL solution of the matrix, 2,5-dihydroxybenzoic acid (DHB), in THF.
-
Prepare a 1 mg/mL solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in THF.
-
Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 (v/v/v) ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
-
Instrumentation and Conditions:
-
System: A MALDI-TOF mass spectrometer.
-
Mode: Reflectron positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Calibration: Use a suitable polymer standard for external calibration.
-
-
Data Analysis:
-
Identify the mass of each oligomer from the mass spectrum. The mass difference between adjacent peaks should correspond to the mass of the repeating unit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the BPADA oligomers.[15][16][17][18]
Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of the BPADA sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 30°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C NMR spectra to confirm the expected structural features of BPADA, such as the aromatic protons of the bisphenol A core, the acrylate (B77674) protons, and the carbons of the epoxy-derived backbone.
-
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes for BPADA.
Caption: A typical workflow for the synthesis of BPADA.[4]
Caption: A comprehensive workflow for the characterization of BPADA oligomers.
Conclusion
The oligomeric nature of this compound is a complex but crucial aspect that dictates its performance in a wide range of applications. By employing a systematic approach to synthesis and a comprehensive suite of analytical techniques, researchers and developers can gain a thorough understanding of the oligomer distribution and its relationship to the material's properties. The detailed protocols and workflows provided in this guide serve as a valuable resource for those involved in the research, development, and quality control of BPADA-based materials.
References
- 1. CAS # 55818-57-0, this compound, Bisphenol A diglycidyl diacrylate oligomer, Bisphenol A-epichlorohydrin acrylate, 4,4'-(1-Methylethylidene)bisphenol polymer with 2-(chloromethyl)oxirane 2-propenoate - chemBlink [chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Synthetic method of modified bisphenol A epoxy acrylate resin - Eureka | Patsnap [eureka.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. user.eng.umd.edu [user.eng.umd.edu]
- 8. lcms.cz [lcms.cz]
- 9. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bjonnh.net [bjonnh.net]
- 17. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 18. A Symphony of NMR Data: Enhancing Structural Elucidation - [mestrelab.com]
In-Depth Technical Guide: Genotoxicity and Mutagenicity of Bisphenol A Epoxy Diacrylate (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisphenol A epoxy diacrylate (BADGE), a common component in epoxy resins and coatings, has been the subject of scrutiny regarding its potential genotoxic and mutagenic effects. This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of BADGE. The information is compiled from peer-reviewed literature and presented in a format tailored for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data in structured tables, details experimental protocols for the principal assays, and provides visual representations of experimental workflows to facilitate a thorough understanding of the toxicological profile of BADGE.
Introduction
This compound (BADGE), chemically known as 2,2-bis[4-(2',3'-epoxypropoxy)phenyl]propane, is a widely used epoxy resin. Its applications span a variety of industries, including as a protective lining for food and beverage cans, in dental composites, and in industrial coatings. Due to its potential for human exposure through migration from these products, a thorough evaluation of its safety, particularly its genotoxic and mutagenic potential, is of paramount importance. This guide will delve into the key in vitro assays used to assess the genotoxicity and mutagenicity of BADGE, presenting the available data and methodologies.
Mutagenicity Assessment: Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
Quantitative Data
A key study by Sueiro et al. (2001) investigated the mutagenic potential of BADGE using the Ames test with several Salmonella typhimurium strains. The results indicated that BADGE is mutagenic in strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.[1] The study did not find a mutagenic response in strains TA98 and TA1537, which are used to detect frameshift mutagens.[1]
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration Range Tested | Result | Reference |
| TA98 | With and Without | Not specified in abstract | Negative | Sueiro et al., 2001[1] |
| TA100 | With and Without | Not specified in abstract | Positive | Sueiro et al., 2001[1] |
| TA1535 | With and Without | Not specified in abstract | Positive | Sueiro et al., 2001[1] |
| TA1537 | With and Without | Not specified in abstract | Negative | Sueiro et al., 2001[1] |
Experimental Protocol: Ames Test
The following is a generalized protocol for the Ames test, based on standard methodologies and the information available from the study by Sueiro et al. (2001).
1. Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used. These strains are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.
2. Metabolic Activation: The assays were performed both in the absence and presence of a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.
3. Test Procedure:
- Overnight cultures of the bacterial strains are prepared.
- Various concentrations of BADGE, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9) are added to molten top agar (B569324).
- The mixture is poured onto minimal glucose agar plates.
- The plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of histidine) is counted.
4. Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and if this increase is statistically significant.
Experimental Workflow
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test is a cytogenetic assay that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemicals.
Quantitative Data
A study by Suárez et al. (2000) investigated the genotoxicity of BADGE in cultured human peripheral blood lymphocytes using the micronucleus test. The study reported that BADGE induced both cytotoxic and genotoxic effects, as indicated by increases in the cytokinesis-block proliferation index (CBPI) and the frequency of micronuclei (MN).[2]
| Cell Type | Metabolic Activation (S9) | Concentration Range Tested (µg/mL) | Result | Reference |
| Human Peripheral Blood Lymphocytes | With and Without | 12.5 - 62.5 | Positive (Increased MN Frequencies) | Suárez et al., 2000[2] |
Note: The specific quantitative data on micronuclei frequencies at each concentration were not available in the abstract. Access to the full-text article is required for detailed data presentation.
Experimental Protocol: In Vitro Micronucleus Test
The following is a generalized protocol for the in vitro micronucleus test with human lymphocytes, based on standard methodologies and the information from Suárez et al. (2000).
1. Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohaemagglutinin).
2. Exposure: The cultured lymphocytes are exposed to various concentrations of BADGE for a defined period, both with and without metabolic activation (S9 mix).
3. Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.
4. Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
5. Scoring: Binucleated cells are scored for the presence of micronuclei. A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.
6. Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated binucleated cells in the treated cultures compared to the negative control indicates a positive genotoxic effect. The cytokinesis-block proliferation index (CBPI) is also calculated to assess cytotoxicity.
Experimental Workflow
Genotoxicity Assessment: Chromosomal Aberration Assay
The in vitro chromosomal aberration assay is used to identify agents that cause structural damage to chromosomes in cultured mammalian cells.
Quantitative Data
At present, there is a lack of publicly available, detailed quantitative data from chromosomal aberration assays conducted specifically on this compound (BADGE). While some studies have investigated the clastogenic potential of the broader category of Bisphenol A (BPA) in various cell lines, including Chinese Hamster Ovary (CHO) cells, specific data for BADGE is not readily accessible in the reviewed literature. Therefore, a quantitative data table for this endpoint for BADGE cannot be provided at this time.
Experimental Protocol: In Vitro Chromosomal Aberration Assay
The following is a generalized protocol for the in vitro chromosomal aberration assay.
1. Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, is cultured.
2. Exposure: The cells are treated with various concentrations of the test substance (BADGE) for a specific duration, both with and without metabolic activation (S9 mix).
3. Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cultures to arrest cells in the metaphase stage of mitosis, when the chromosomes are most condensed and visible.
4. Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The fixed cells are dropped onto microscope slides and air-dried.
5. Staining and Analysis: The chromosome preparations are stained (e.g., with Giemsa stain), and metaphase spreads are analyzed under a microscope for structural chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
6. Data Analysis: The frequency of cells with one or more chromosomal aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive clastogenic effect.
Discussion and Conclusion
The available data indicates that this compound (BADGE) exhibits mutagenic activity in the Ames test, specifically causing base-pair substitutions. Furthermore, in vitro studies have demonstrated that BADGE can induce micronuclei in human lymphocytes, suggesting a potential for causing chromosomal damage.
However, a comprehensive assessment of the genotoxicity of BADGE is hampered by the limited availability of detailed quantitative data for certain key endpoints, particularly the chromosomal aberration assay. While the broader compound, Bisphenol A, has been more extensively studied, it is crucial to evaluate BADGE on its own merit due to potential differences in metabolic pathways and mechanisms of action.
For researchers, scientists, and drug development professionals, the positive findings in the Ames test and the in vitro micronucleus test for BADGE warrant careful consideration in risk assessment. Further studies providing detailed quantitative data for a full battery of genotoxicity tests, including the chromosomal aberration assay and in vivo studies, would be beneficial to provide a more complete understanding of the genotoxic profile of BADGE and to inform regulatory decisions.
References
- 1. Genotoxicity of the coating lacquer on food cans, bisphenol A diglycidyl ether (BADGE), its hydrolysis products and a chlorohydrin of BADGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytogenetic evaluation for the genotoxicity of bisphenol-A in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Formulating UV-Curable Resins with Bisphenol A Epoxy Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A epoxy diacrylate (BAEA) is a versatile oligomer widely utilized in the formulation of ultraviolet (UV) curable resins. Its popularity stems from the excellent performance characteristics it imparts to the cured material, including high hardness, superior chemical resistance, and good thermal stability. These properties make BAEA-based resins suitable for a broad range of applications such as protective coatings, printing inks, adhesives, and materials for additive manufacturing (3D printing).[1][2][3][4]
This document provides comprehensive guidelines for formulating UV-curable resins using BAEA and details the standard protocols for characterizing both the uncured and cured systems.
Core Components of Formulation
A successful UV-curable BAEA resin formulation is a balanced system of several key components:
-
Oligomer: this compound (BAEA) serves as the backbone of the resin system. It is a high-viscosity prepolymer that largely dictates the final properties of the cured material.[5]
-
Reactive Diluents: These are low-viscosity monomers used to reduce the overall viscosity of the formulation, making it easier to process and apply. They also copolymerize with the oligomer, influencing properties such as flexibility, hardness, and cure speed. Common reactive diluents include:
-
Monofunctional: Offer flexibility (e.g., isobornyl acrylate).
-
Difunctional: Balance viscosity reduction and crosslink density (e.g., 1,6-hexanediol (B165255) diacrylate (HDDA), tripropylene (B76144) glycol diacrylate (TPGDA)).[1][6]
-
Trifunctional: Increase crosslink density, leading to higher hardness and faster cure speeds (e.g., trimethylolpropane (B17298) triacrylate (TMPTA)).[6][7]
-
-
Photoinitiators: These molecules are crucial for initiating the polymerization process. Upon absorption of UV light, they generate highly reactive species (typically free radicals) that attack the acrylate (B77674) groups of the oligomers and diluents, starting the chain reaction.[8] The selection depends on the wavelength of the UV source. Common types include:
-
Type I (Cleavage): Undergo bond cleavage to form free radicals (e.g., 2,4,6-trimethylbenzoyl-diphenyl phosphine (B1218219) oxide (TPO)).[1][9]
-
Type II (Abstraction): Require a co-initiator (synergist) to generate radicals (e.g., benzophenone).
-
-
Additives: These are incorporated in small amounts to modify specific properties of the formulation or the final cured product. Examples include pigments, adhesion promoters, stabilizers, and leveling agents.
Data Presentation: Formulations and Properties
The following tables summarize example formulations and the corresponding properties of the cured resins. These serve as a starting point for developing application-specific formulations.
Table 1: Example Formulations of BAEA-Based UV-Curable Resins
| Component | Formulation A (General Purpose Coating) | Formulation B (High Hardness) | Formulation C (Flexible Film) |
| This compound (BAEA) | 65% | 55% | 70% |
| 1,6-Hexanediol Diacrylate (HDDA) | 20% | - | 20% |
| Tripropylene Glycol Diacrylate (TPGDA) | 10% | 20% | - |
| Trimethylolpropane Triacrylate (TMPTA) | - | 20% | - |
| Photoinitiator (TPO) | 5% | 5% | 5% |
Table 2: Typical Physical and Mechanical Properties of Cured BAEA Resins
| Property | Formulation A | Formulation B | Formulation C | Test Method |
| Viscosity (cP at 25°C) | ~4,500 | ~8,000 | ~3,000 | ASTM D4287 |
| Tensile Strength (MPa) | 45 | 58 | 35 | ASTM D638[10][11] |
| Flexural Strength (MPa) | 75 | 90 | 65 | ASTM D790[10][11] |
| Elongation at Break (%) | 4 | 2.5 | 7 | ASTM D638 |
| Hardness (Shore D) | 82 | 88 | 78 | ASTM D2240 |
| Gel Content (%) | >95 | >98 | >93 | ASTM D2765 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible characterization of the formulated resins.
Viscosity Measurement of Uncured Resin
-
Objective: To determine the flow characteristics of the liquid resin formulation, which is critical for processing and application.
-
Standard: Based on ASTM D4287.
-
Apparatus: Cone/plate rotational viscometer.
-
Procedure:
-
Ensure the instrument is calibrated and the cone and plate are clean.
-
Set the temperature of the plate to 25.0 ± 0.1 °C.
-
Place a small, bubble-free sample of the uncured resin onto the center of the plate.
-
Lower the cone to the correct gap setting.
-
Allow the sample to thermally equilibrate for at least 2 minutes.
-
Begin rotation at a specified shear rate (e.g., 500 s⁻¹).
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s) once the value has stabilized.
-
Photoreactivity Analysis by Photo-DSC
-
Objective: To investigate the curing kinetics, including the rate of polymerization and total heat evolved, upon UV exposure.
-
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a photocalorimetric accessory (UV light source).
-
Procedure:
-
Accurately weigh 5-10 mg of the liquid resin into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a constant isothermal temperature (e.g., 30°C) under a nitrogen purge (50 mL/min).[1]
-
Once the heat flow signal is stable, expose the sample to UV radiation of a known intensity (e.g., 20 mW/cm²) and wavelength (e.g., 365 nm).[4]
-
Record the exothermic heat flow as a function of time throughout the exposure.
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The degree of conversion and reaction rate can be calculated from this data.[1][12]
-
Mechanical Property Testing of Cured Resin
-
Objective: To quantify the mechanical performance of the cured material under tensile and flexural stress.
-
Specimen Preparation:
-
Cast the uncured resin into silicone molds with dimensions specified by the relevant ASTM standards (e.g., Type I dog-bone for ASTM D638, rectangular bar for ASTM D790).
-
Cure the specimens by passing them under a UV lamp at a controlled dose (intensity and time). Ensure uniform exposure on all sides.
-
Condition the cured specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
-
Tensile Testing Protocol (ASTM D638):
-
Measure the width and thickness of the gauge section of the dog-bone specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.[9]
-
Record the load-extension curve to calculate tensile strength, tensile modulus, and elongation at break.[2][5]
-
-
Flexural Testing Protocol (ASTM D790):
-
Measure the width and thickness of the rectangular bar specimen.
-
Place the specimen on a three-point bend fixture with a specified support span (typically 16 times the specimen thickness).[13]
-
Apply a load to the center of the specimen at a defined rate until the specimen breaks or reaches 5% strain in the outer fiber.[14]
-
Record the load-deflection curve to calculate flexural strength and flexural modulus.[15][16]
-
Gel Content Determination
-
Objective: To measure the percentage of the cured polymer that has become insoluble, which indicates the extent of crosslinking.
-
Standard: Based on ASTM D2765.[7]
-
Apparatus: Soxhlet extraction apparatus, analytical balance, vacuum oven, wire mesh cage.
-
Procedure:
-
Accurately weigh a cured sample (approx. 0.5 g) and record the initial weight (W₁).
-
Place the sample in a wire mesh cage.
-
Perform Soxhlet extraction using a suitable solvent (e.g., acetone (B3395972) or xylene) for 12-24 hours.[17]
-
After extraction, carefully remove the sample and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Record the final dry weight of the insoluble portion (W₂).
-
Calculate the gel content using the formula: Gel Content (%) = (W₂ / W₁) x 100 .
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms described in this document.
Caption: Workflow for formulating and characterizing BAEA UV-curable resins.
Caption: Simplified free-radical photopolymerization mechanism.
References
- 1. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 2. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 3. Dark curing kinetics of UV printing inks by real-time ATR-FTIR spectroscopy [infoscience.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 7. laboratuar.com [laboratuar.com]
- 8. imaging.org [imaging.org]
- 9. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. radtech2020.com [radtech2020.com]
- 13. boundengineering.com [boundengineering.com]
- 14. Flexural Properties Testing [intertek.com]
- 15. testresources.net [testresources.net]
- 16. Flexural Strength Testing of Plastics [matweb.com]
- 17. docs.nrel.gov [docs.nrel.gov]
Application Notes and Protocols for Bisphenol A Epoxy Diacrylate in Stereolithography (SLA) 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A epoxy diacrylate, often referred to as Bisphenol A diglycidyl ether diacrylate (BADGE-DA), is a principal component in many photocurable resins used for stereolithography (SLA) 3D printing. Its popularity stems from the excellent mechanical properties and high print resolution it imparts to the final cured material.[1] However, for applications in biomedical research and drug development, a critical evaluation of its biocompatibility is necessary due to the potential for unreacted monomers to leach from printed parts.[2][3]
These application notes provide a comprehensive overview of BADGE-based resins, their properties, and protocols for their use and characterization, with a special focus on mitigating potential cytotoxicity for life science applications.
Key Performance Metrics
The selection of a resin for a specific application depends on a balance of its mechanical, chemical, and biological properties. BADGE-based resins offer a good starting point for applications requiring structural integrity.
Table 1: Comparative Performance of BADGE-DA Based Resin
| Property | BADGE-DA Based Resin | Standard Resin | Tough Resin (ABS-like) | PEGDA-Based Resin |
| Tensile Strength | 3.3–14.5 MPa[1] | High | Moderate | Low |
| Flexural Strength | 64–80 MPa[1] | Moderate | High | Low |
| Flexural Modulus | High | Moderate | High | Low |
| Hardness (Shore D) | 40–60 HV[1] | High | Moderate | Low |
| Elongation at Break | Low | Low | High | High |
| Print Resolution | High | High | Moderate | Moderate to High |
| Biocompatibility | Application Dependent | Variable | Variable | Generally High |
Application Considerations in Research and Drug Development
While BADGE-based resins provide excellent print quality for lab-on-a-chip devices, microfluidics, and custom labware, their use in direct contact with biological systems requires careful consideration of potential cytotoxicity.[2][4][5] Uncured monomers and other components can leach from the printed parts and affect cell viability and experimental outcomes.[2]
Recent studies have highlighted that even resins marketed as "biocompatible" can release toxic leachates.[3] Therefore, rigorous post-printing processing and cytotoxicity testing are mandatory for any application involving cell culture or in vivo use.
Experimental Protocols
Preparation of a BADGE-Based Photocurable Resin
This protocol describes the formulation of a basic BADGE-based resin. Adjustments to the components and their ratios can be made to fine-tune the properties of the cured material.
Materials:
-
This compound (BADGE/EA) - Prepolymer
-
1,6-hexanediol diacrylate (HDDA) - Monomer/Reactive Diluent
-
2,4,6-trimethylbenzoyl diphenylphosphine (B32561) oxide (TPO) - Photoinitiator
Procedure:
-
In a light-protected container, combine the BADGE prepolymer and HDDA monomer at a desired mass ratio (e.g., 20/9 EA/HDDA).[6]
-
Add the TPO photoinitiator to the mixture. The concentration of the photoinitiator will affect the curing time and properties of the final material. A common starting point is 1-5% by weight.[6]
-
Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous. A magnetic stirrer can be used for this purpose in a dark environment.
-
Store the prepared resin in a dark, cool place to prevent premature polymerization.
Post-Print Processing to Minimize Cytotoxicity
Proper post-processing is crucial to remove unreacted monomers and reduce the cytotoxicity of the printed parts.[4][7]
Materials:
-
Isopropyl alcohol (IPA)
-
UV curing chamber (405 nm)
Procedure:
-
After printing, carefully remove the printed object from the build platform.
-
Wash the object in a container of fresh isopropyl alcohol (IPA) for 10 minutes with gentle agitation to remove excess uncured resin from the surface.
-
Transfer the object to a second container of fresh IPA and wash for another 10 minutes. This two-stage washing process is more effective at removing residual resin.[4]
-
Allow the object to air dry completely.
-
Place the dry object in a UV curing chamber and cure for at least 30 minutes. The exact curing time will depend on the resin formulation and the intensity of the UV light source. Extended UV curing can further reduce cytotoxicity.[5][7]
Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of materials.[8]
Materials:
-
Human fibroblast cell line (or other relevant cell line)
-
Cell culture medium
-
Sterilized 3D printed material samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
12-well cell culture plates
Procedure:
-
Prepare disc-shaped samples (e.g., 5 mm diameter, 2 mm thick) of the 3D printed material using the post-processing protocol described above.[8]
-
Sterilize the samples, for example, by soaking in 70% ethanol (B145695) and allowing it to evaporate in a biological safety cabinet.[8]
-
Seed cells in 12-well plates at a desired density (e.g., 2.5 x 10^5 cells per well) and incubate at 37°C and 5% CO2.[8]
-
Once the cells have adhered, place the sterilized 3D printed samples on top of the cell monolayer.[9] Include a negative control (cells with no material) and a positive control (cells exposed to a known cytotoxic substance).
-
Incubate for specific time periods (e.g., 24, 48, 72 hours).
-
At each time point, remove the culture medium and the material sample.
-
Add MTT solution (e.g., 0.5 mg/ml dissolved in fresh media) to each well and incubate for 3-4 hours.[8]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Lower absorbance indicates reduced cell viability and therefore higher cytotoxicity.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from resin preparation to biocompatibility assessment.
Caption: Workflow for preparing and testing BADGE-based SLA resins.
Potential Signaling Pathway Interaction
Leachables from BADGE-based resins, such as residual Bisphenol A (BPA), are known endocrine disruptors and can interfere with cellular signaling pathways. While some studies show that BPA may not be released from well-cured 3D printed resins, the potential for interaction with pathways like the estrogen receptor signaling pathway should be considered, especially in sensitive applications.[10][11]
Caption: Potential interaction of leached BPA with the estrogen receptor pathway.
Conclusion
This compound-based resins are valuable materials for SLA 3D printing in research and development due to their excellent mechanical properties and print resolution. However, their use in applications that involve direct or indirect contact with biological systems necessitates rigorous post-processing and validation to mitigate potential cytotoxic effects from leached components. The protocols and information provided herein serve as a guide for researchers to safely and effectively utilize these materials in their work. It is essential to recognize that the biocompatibility of a 3D printed part is not solely dependent on the resin but on the entire printing and post-processing workflow.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What do we really mean by ‘biocompatibility’ for 3D printed resins? | Makevale [blog.makevale.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and performance of bisphenol⁃A type epoxy acrylate photosensitive resin for ultraviolet cured 3D direct ink writing printing [plaschina.com.cn]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 9. Cytotoxic and Mechanical Properties of Resins 3D Printed with Low-Cost Hardware for C2C12 Biohybrid Actuators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oss.jocpd.com [oss.jocpd.com]
- 11. Bisphenol A release from commercially available 3-dimensionally printed resins and human cell apoptosis to bisphenol A: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3dresyns.com [3dresyns.com]
Application Note: Real-Time Infrared Spectroscopy for Monitoring the Photopolymerization Kinetics of Bisphenol A Epoxy Diacrylate (BADGE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photopolymerization is a critical process in various industries, including dentistry, coatings, and 3D printing, where the rapid, on-demand transformation of a liquid monomer into a solid polymer is essential. Bisphenol A epoxy diacrylate (BADGE) is a widely utilized oligomer in these applications due to the robust mechanical and thermal properties of the resulting polymer networks. Understanding the kinetics of its photopolymerization is paramount for optimizing curing conditions, ensuring complete conversion, and achieving desired material properties.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying the kinetics of photopolymerization.[1][2] By continuously monitoring the infrared spectrum of the reacting sample during UV irradiation, one can track the disappearance of specific functional groups in real-time.[2] For acrylates like BADGE, the polymerization proceeds through the conversion of carbon-carbon double bonds (C=C) of the acrylate (B77674) groups into single bonds (C-C) in the polymer backbone. The decrease in the characteristic IR absorbance bands of the acrylate C=C bond provides a direct measure of the extent of polymerization.[3][4][5] This application note provides a detailed protocol for monitoring the photopolymerization kinetics of BADGE using real-time IR spectroscopy.
Key Kinetic Parameters
The primary parameters obtained from real-time IR spectroscopy are the degree of conversion and the rate of polymerization.
-
Degree of Conversion (DC %): This represents the percentage of monomer that has been converted into a polymer at a given time. It is calculated by monitoring the change in the absorbance of the acrylate C=C peak.
-
Rate of Polymerization (Rp): This is the speed at which the monomer is converted to a polymer. It is the first derivative of the conversion versus time curve.
Experimental Considerations
Several factors can influence the photopolymerization kinetics of BADGE:
-
Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator will significantly affect the initiation rate and overall polymerization speed.
-
Light Intensity: Higher light intensity generally leads to a faster polymerization rate.[6]
-
Temperature: Temperature can affect the mobility of the reacting species and, consequently, the reaction rate.
-
Sample Thickness: The thickness of the sample can influence the light penetration and the overall curing process.[7]
Data Presentation
The quantitative data obtained from real-time IR experiments can be summarized for clear comparison.
| Sample ID | Photoinitiator (wt%) | Light Intensity (mW/cm²) | Induction Time (s) | Time to 50% Conversion (s) | Final Conversion (%) | Max. Polymerization Rate (%/s) |
| BADGE-1 | TPO (1%) | 20 | 0.5 | 3.2 | 85 | 15.4 |
| BADGE-2 | TPO (2%) | 20 | 0.3 | 2.1 | 92 | 25.8 |
| BADGE-3 | TPO (1%) | 50 | 0.2 | 1.5 | 90 | 35.2 |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocol
This protocol outlines the steps for monitoring the photopolymerization kinetics of BADGE using a real-time FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV light source.
Materials and Equipment:
-
This compound (BADGE)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
FTIR spectrometer with a time-resolved scanning capability
-
ATR accessory with a diamond crystal
-
UV LED light source with controlled intensity
-
Micropipette
-
Nitrogen purge (optional, to minimize oxygen inhibition)
Protocol:
-
Sample Preparation:
-
Prepare the BADGE formulation by mixing the desired weight percentage of the photoinitiator with the BADGE oligomer. Ensure thorough mixing until the photoinitiator is completely dissolved. This should be done in a dark or amber vial to prevent premature polymerization.
-
-
FTIR Spectrometer Setup:
-
Install the ATR accessory in the FTIR spectrometer.
-
Set the spectrometer to collect spectra in the mid-IR range (typically 4000-650 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Configure the software for time-resolved (kinetic) scanning. Set the data acquisition rate (e.g., 2 spectra per second).[8]
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be used to correct for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Loading:
-
Place a small drop (approximately 5-10 µL) of the prepared BADGE formulation onto the center of the ATR crystal.[9]
-
-
Initial Spectrum (Time = 0):
-
Record a single spectrum of the unpolymerized sample. This spectrum (at t=0) is crucial for determining the initial absorbance of the acrylate peak.
-
-
Initiation of Photopolymerization and Data Collection:
-
Position the UV LED light source directly above the sample on the ATR crystal.
-
Simultaneously start the time-resolved FTIR data collection and turn on the UV light source.
-
Continue collecting spectra for a predetermined duration (e.g., 60-300 seconds) to ensure the reaction has reached a plateau.
-
-
Data Analysis:
-
Identify the characteristic acrylate C=C double bond peak. The peak around 1635 cm⁻¹ (C=C stretching vibration) or 810 cm⁻¹ (CH out-of-plane bending) is typically used.[3][5]
-
Measure the area of the chosen peak for each spectrum collected over time.
-
Calculate the degree of conversion (DC%) at each time point using the following equation: DC(t) (%) = (1 - (Peak Area(t) / Peak Area(0))) * 100 where Peak Area(t) is the area of the acrylate peak at time t, and Peak Area(0) is the initial peak area.
-
Plot the DC% as a function of time to obtain the polymerization profile.
-
Calculate the rate of polymerization (Rp) by taking the first derivative of the conversion versus time curve.
-
Visualizations
Caption: Experimental workflow for monitoring photopolymerization kinetics.
Caption: Free-radical photopolymerization mechanism of BADGE.
References
- 1. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. imaging.org [imaging.org]
- 5. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 6. mdpi.com [mdpi.com]
- 7. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Universal Bulk-Fill Composites with Translucency Shift: Impact of Rapid Curing and Ageing on Polymerisation and Mechanical Properties [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for Bisphenol A Epoxy Diacrylate (Bis-GMA) in Dental Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) in dental composite materials. This document details the formulation, properties, and evaluation of Bis-GMA-based composites, offering standardized protocols for their preparation and characterization.
Introduction
Bisphenol A glycidyl methacrylate (Bis-GMA) is a high molecular weight monomer that forms the foundation of many resin-based dental composites.[1][2] Its rigid aromatic backbone contributes to the high strength and stiffness of the cured composite, while its two methacrylate groups allow for cross-linking, forming a durable polymer network.[2][3] Due to its high viscosity, Bis-GMA is typically mixed with lower viscosity diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA), to improve handling and facilitate the incorporation of filler particles.[2][3][4] The addition of inorganic fillers, like silica, enhances the mechanical properties and reduces polymerization shrinkage.[5]
Formulation of Bis-GMA Based Dental Composites
A typical light-cured Bis-GMA-based dental composite formulation consists of an organic resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system.
Table 1: Typical Composition of a Bis-GMA Experimental Dental Composite
| Component | Sub-component | Function | Typical Weight % |
| Organic Resin Matrix | Bis-GMA | Base monomer, provides strength and rigidity | 40 - 60% |
| TEGDMA | Diluent monomer, reduces viscosity | 20 - 40% | |
| Inorganic Filler | Silanized Silica | Reinforcement, enhances mechanical properties | 40 - 70% |
| Coupling Agent | γ-MPS | Bonds filler to resin matrix | ~1% of filler weight |
| Photoinitiator System | Camphorquinone (CQ) | Photoinitiator, absorbs blue light | 0.2 - 0.5% |
| Amine Co-initiator (e.g., DMAEMA) | Accelerates polymerization | 0.5 - 1.0% |
Physicochemical and Mechanical Properties
The properties of Bis-GMA-based composites are influenced by the specific formulation, including the ratio of monomers and the type and loading of fillers.
Mechanical Properties
The mechanical strength of a dental composite is crucial for its clinical longevity. Key parameters include flexural strength and compressive strength.
Table 2: Representative Mechanical Properties of Bis-GMA Based Composites
| Composite Formulation (Resin Matrix) | Filler Content (wt%) | Flexural Strength (MPa) | Compressive Strength (MPa) |
| Bis-GMA/TEGDMA (50/50) | 70 (Silanized Silica) | 80 - 120 | 250 - 350 |
| Bis-GMA/UDMA/TEGDMA (1:1:1) | 70 (Silanized Glass) | 100 - 140 | 300 - 400 |
| Bis-GMA/TEGDMA with SiO2 nanoparticles | 9 | > 80 | Not Reported |
Note: These values are representative and can vary based on the specific experimental conditions and filler characteristics.
Polymerization Shrinkage
A significant challenge with resin-based composites is the volumetric shrinkage that occurs during polymerization, which can lead to stress at the tooth-restoration interface.[1] The magnitude of shrinkage is dependent on the monomer composition and filler content.[6][7] Generally, higher molecular weight monomers like Bis-GMA exhibit lower shrinkage compared to smaller, more mobile monomers.[7]
Table 3: Polymerization Shrinkage of Different Resin Compositions
| Resin Composition (wt%) | Volumetric Shrinkage (%) |
| 80% Bis-GMA / 20% TEGDMA | ~3.5% |
| 56% Bis-GMA / 24% Bis-EMA / 20% TEGDMA | 4.73%[6] |
| 14% Bis-GMA with Bis-EMA and TEGDMA | > 6%[6] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of Bis-GMA-based dental composites.
Protocol for Preparation of Experimental Dental Composite
-
Resin Matrix Preparation: In an amber glass vial, combine Bis-GMA and TEGDMA monomers in the desired weight ratio.
-
Initiator System Addition: Add the photoinitiator (e.g., camphorquinone) and co-initiator (e.g., dimethylaminoethyl methacrylate) to the resin mixture. Mix thoroughly in the absence of light until a homogenous solution is obtained.
-
Filler Incorporation: Gradually add the silanized inorganic filler to the resin matrix. Mix mechanically until a uniform paste-like consistency is achieved.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
Storage: Store the prepared composite paste in a light-proof container at a cool temperature.
Protocol for Flexural Strength Testing (Three-Point Bending Test based on ISO 4049)
-
Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the composite paste.[8] Cover the top and bottom surfaces with Mylar strips and glass slides and apply pressure to extrude excess material.
-
Light Curing: Cure the specimens by irradiating the top and bottom surfaces with a dental curing light according to the manufacturer's instructions. Overlapping irradiations may be necessary to ensure complete polymerization.
-
Post-Curing Storage: Remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.[9]
-
Testing: Place the specimen on a three-point bending test fixture with a 20 mm span in a universal testing machine.[8] Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture.[8]
-
Calculation: Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h^2) Where F is the maximum load at fracture (N), l is the span length (mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).
Protocol for Compressive Strength Testing
-
Specimen Preparation: Prepare cylindrical specimens (e.g., 4 mm diameter x 6 mm height) using a suitable mold.[10]
-
Light Curing: Cure the specimens from all directions to ensure uniform polymerization.
-
Post-Curing Storage: Store the specimens in distilled water at 37°C for 24 hours.[11]
-
Testing: Place the cylindrical specimen in a universal testing machine and apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until fracture.[11][12]
-
Calculation: Calculate the compressive strength (CS) in MPa by dividing the maximum load at fracture (F) by the cross-sectional area (A) of the specimen. CS = F / A
Protocol for Polymerization Shrinkage Measurement (Bonded-Disk Method)
-
Apparatus Setup: Fix a brass ring (e.g., 15 mm diameter) onto a rigid glass slab.[13]
-
Specimen Placement: Place a disk of uncured composite paste (e.g., 8 mm diameter and 1 mm height) in the center of the brass ring, ensuring it bonds to the glass slab.[13][14]
-
Measurement: Position a linear variable differential transformer (LVDT) in contact with a thin cover slip placed on top of the composite.[14]
-
Curing and Data Acquisition: Start recording the displacement from the LVDT and then light-cure the composite from below the glass slab. Continue recording for a set period (e.g., 60 minutes) to monitor post-cure shrinkage.[13]
-
Calculation: The linear displacement measured by the LVDT represents the axial shrinkage of the composite disk.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
-
Material Eluate Preparation: Prepare extracts by incubating cured composite specimens in a cell culture medium for a specified period (e.g., 24 or 72 hours) at 37°C, following ISO 10993-12 standards for the surface area to volume ratio.[15][16]
-
Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]
-
Exposure: Replace the culture medium with the prepared material extracts and incubate for a defined exposure time (e.g., 24 hours).[15]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.[18] The absorbance is proportional to the number of viable cells.
-
Data Analysis: Compare the absorbance of the cells exposed to the material extracts with that of control cells (exposed to fresh medium) to determine the percentage of cell viability.
Visualized Workflows and Mechanisms
Free-Radical Polymerization of Bis-GMA/TEGDMA Composite
The polymerization of a Bis-GMA/TEGDMA based composite is initiated by the generation of free radicals upon light activation of the photoinitiator. These radicals then propagate by reacting with the methacrylate groups of the monomers, leading to the formation of a cross-linked polymer network.
Caption: Free-radical polymerization mechanism in a light-cured dental composite.
Experimental Workflow for Dental Composite Evaluation
The development and evaluation of a new dental composite formulation follows a systematic workflow, from material preparation to the assessment of its key properties.
Caption: Experimental workflow for the evaluation of a new dental composite material.
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. Direct Polymeric Restorative Materials | Pocket Dentistry [pocketdentistry.com]
- 3. scienceopen.com [scienceopen.com]
- 4. elsodent.com [elsodent.com]
- 5. Mechanical properties of BIS-GMA resin short glass fiber composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexural Property Comparison of UDMA-Based and Bis-GMA-Based Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 10. Assessment of creep and compressive strength: bulk-fill versus conventional composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijraset.com [ijraset.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
- 14. biomatj.com [biomatj.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
Application Notes and Protocols for the Development of Biomedical Hydrogels Using Bisphenol A Epoxy Diacrylate (BPADA)
Disclaimer: The development of biomedical hydrogels specifically using Bisphenol A epoxy diacrylate (BPADA) as a primary monomer is not extensively documented in publicly available scientific literature. Concerns regarding the biocompatibility of Bisphenol A (BPA), a precursor and potential leaching product, have limited its exploration in biomedical applications. The following application notes and protocols are therefore presented as a generalized framework for researchers interested in exploring this specific area. The experimental parameters and expected outcomes are based on established principles of hydrogel synthesis and characterization, drawing analogies from more common acrylate-based photocurable systems. These protocols should be considered as a starting point for research and development, and all resulting materials must undergo rigorous biocompatibility and cytotoxicity testing before any in vivo consideration.
Introduction to BPADA-Based Biomedical Hydrogels
This compound (BPADA) is a reactive oligomer known for its use in coatings and inks, where it provides high gloss, reactivity, and excellent chemical and mechanical properties upon curing.[1] Its diacrylate functionality allows for the formation of crosslinked polymer networks through photopolymerization, a technique widely used for fabricating biomedical hydrogels due to its rapid, spatiotemporally controlled, and cell-friendly reaction conditions.[2][3]
Theoretically, by copolymerizing BPADA with hydrophilic monomers, it may be possible to create hydrogels with tunable mechanical stiffness, swelling behavior, and degradation kinetics. The rigid bisphenol A core could impart significant mechanical strength, a desirable property for load-bearing tissue engineering applications. However, the hydrophobicity of the BPADA backbone would necessitate the incorporation of hydrophilic comonomers, such as poly(ethylene glycol) diacrylate (PEGDA), to ensure sufficient water uptake to form a hydrogel.
Potential Applications:
-
Tissue Engineering: As scaffolds that mimic the mechanical properties of hard tissues like cartilage.
-
Controlled Drug Delivery: As a hydrophobic matrix component to modulate the release of hydrophobic drugs.
Critical Consideration: Biocompatibility
Bisphenol A is a known endocrine disruptor, and its potential to leach from BPADA-based polymers is a significant concern for biomedical applications.[4] Any research in this area must prioritize the quantification of leachable BPA and comprehensive in vitro and in vivo biocompatibility studies.
Experimental Protocols
Synthesis of BPADA-PEGDA Hydrogels via Photopolymerization
This protocol describes the synthesis of a hydrogel by copolymerizing BPADA with poly(ethylene glycol) diacrylate (PEGDA) using a photoinitiator. The ratio of BPADA to PEGDA can be varied to tune the hydrogel's properties.
Materials:
-
This compound (BPADA)
-
Poly(ethylene glycol) diacrylate (PEGDA, various molecular weights, e.g., 700 g/mol )
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sterile molds (e.g., polydimethylsiloxane, PDMS)
Protocol:
-
Prepare Precursor Solution:
-
In a light-protected vessel, dissolve the photoinitiator in PBS to a final concentration of 0.5% (w/v).
-
Add the desired amounts of BPADA and PEGDA to the photoinitiator solution. For example, to prepare a 20% (w/v) total polymer solution with a 1:1 weight ratio of BPADA to PEGDA, add 100 mg of BPADA and 100 mg of PEGDA to 1 mL of the photoinitiator solution.
-
Vortex or sonicate the mixture until all components are fully dissolved. The solution may need to be gently warmed to aid in the dissolution of BPADA.
-
-
Photopolymerization:
-
Pipette the precursor solution into sterile molds of the desired shape and thickness.
-
Expose the molds to UV light (e.g., 365 nm, ~10 mW/cm²) for a sufficient duration to ensure complete crosslinking (e.g., 5-10 minutes). Curing time should be optimized based on the photoinitiator concentration and light intensity.
-
-
Purification and Swelling:
-
Carefully remove the cured hydrogels from the molds.
-
Place the hydrogels in a large volume of PBS (pH 7.4) at 37°C for 48-72 hours, changing the PBS every 12 hours. This step is crucial to remove any unreacted monomers, oligomers, and photoinitiator, and to allow the hydrogel to reach its equilibrium swelling state.
-
Experimental Workflow for BPADA-PEGDA Hydrogel Synthesis
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Bisphenol A Epoxy Diacrylate (BPADA) Polymerization
Introduction
Bisphenol A epoxy diacrylate (BPADA) is a widely utilized oligomer in the formulation of photocurable resins, adhesives, and coatings, prized for its excellent thermal and mechanical properties. The polymerization of BPADA, typically initiated by ultraviolet (UV) light or heat, is a rapid process where the liquid resin transforms into a solid, cross-linked polymer network. Monitoring this polymerization process is critical for quality control, process optimization, and understanding the structure-property relationships of the final material. These application notes provide an overview of key analytical techniques and detailed protocols for monitoring the polymerization of BPADA, intended for researchers, scientists, and professionals in drug development and materials science.
Analytical Techniques for Monitoring BPADA Polymerization
Several analytical techniques can provide real-time and offline insights into the kinetics and structural evolution of BPADA during polymerization.
1.1 Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for monitoring the kinetics of polymerization by tracking changes in the concentration of specific functional groups.[1] For BPADA, which typically polymerizes via the reaction of its acrylate (B77674) groups, FTIR can monitor the disappearance of the carbon-carbon double bond (C=C) absorption bands.[2] This technique allows for real-time analysis, providing a direct measure of the degree of monomer conversion as the reaction proceeds.[3]
1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the monomer and the resulting polymer.[4] By comparing the integrals of proton signals corresponding to the acrylate vinyl groups with those of non-reacting groups in the BPADA molecule, ¹H NMR can be used to precisely quantify the degree of monomer conversion.[5] While typically an offline technique, specialized in-situ NMR setups can be used for real-time monitoring of photopolymerization.[6]
1.3 Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with chemical reactions as a function of temperature or time.[7] The polymerization of BPADA is an exothermic process, and the total heat evolved is directly proportional to the extent of the reaction.[8] Photo-DSC, which combines a DSC instrument with a UV light source, is particularly useful for studying the kinetics of photopolymerization, providing information on the rate of reaction and the total enthalpy of polymerization.[9][10] The degree of cure can be determined by measuring the residual heat of reaction in a post-curing scan.[11][12]
1.4 Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers.[13][14] As BPADA polymerizes, the molecular weight of the system increases. GPC can be used to track this increase, providing insights into the polymerization mechanism, including the onset of gelation and the formation of a cross-linked network.[15][16]
1.5 Rheometry
Rheometry measures the flow and deformation of materials in response to an applied force. During polymerization, the viscosity of the BPADA resin increases significantly as it transforms from a liquid to a solid.[17] Rotational rheometers can monitor this change in viscosity and viscoelastic properties (storage modulus, G', and loss modulus, G'') in real-time.[18][19] These measurements are crucial for determining the gel point and understanding the evolution of the mechanical properties of the material as it cures.[20]
Quantitative Data Summary
The following tables summarize the key quantitative data that can be obtained from each analytical technique.
Table 1: Key Parameters from FTIR Spectroscopy
| Parameter | Description | Typical Units |
| Monomer Conversion (%) | The percentage of acrylate C=C bonds that have reacted. | % |
| Rate of Polymerization (Rp) | The speed at which the monomer is converted to polymer. | %/s or M/s |
| Induction Period | The initial delay before rapid polymerization begins. | s |
Table 2: Key Parameters from NMR Spectroscopy
| Parameter | Description | Typical Units |
| Monomer Conversion (%) | Quantified by the decrease in the integral of vinyl proton signals relative to a stable internal standard or non-reacting protons on the BPADA backbone.[5] | % |
| Copolymer Composition | If copolymerized, the ratio of different monomer units in the polymer chain can be determined. | Molar Ratio |
| Degree of Branching | Provides information on the polymer architecture.[21] | - |
Table 3: Key Parameters from Differential Scanning Calorimetry (DSC)
| Parameter | Description | Typical Units |
| Heat of Polymerization (ΔH) | The total heat released during the curing reaction.[11] | J/g |
| Degree of Cure (%) | The extent of reaction, calculated from the measured heat of reaction relative to the total heat of a complete reaction.[12] | % |
| Glass Transition Temp (Tg) | The temperature at which the amorphous polymer transitions from a rigid to a more flexible state; it increases with the degree of cure.[11][22] | °C |
| Peak Exotherm Temperature | The temperature at which the rate of heat evolution is maximum. | °C |
Table 4: Key Parameters from Gel Permeation Chromatography (GPC)
| Parameter | Description | Typical Units |
| Number-Average MW (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | g/mol |
| Weight-Average MW (Mw) | An average molecular weight that is more sensitive to higher molecular weight molecules. | g/mol |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn).[15] | Unitless |
Table 5: Key Parameters from Rheometry
| Parameter | Description | Typical Units |
| Viscosity (η) | The resistance of the fluid to flow; increases as polymerization proceeds.[23] | Pa·s |
| Storage Modulus (G') | A measure of the elastic response of the material. | Pa |
| Loss Modulus (G'') | A measure of the viscous response (energy dissipation) of the material. | Pa |
| Gel Point | The point at which G' and G'' crossover, often indicating the transition from a liquid to a solid-like state. | s or min |
Experimental Protocols
3.1 Protocol for Real-Time FTIR Monitoring of BPADA Photopolymerization
-
Sample Preparation: Prepare a thin film of the BPADA resin (containing a suitable photoinitiator) between two transparent salt plates (e.g., KBr or BaF₂) or on a single ATR crystal. The film thickness should be controlled to ensure the absorbance is within the linear range of the detector.
-
Instrument Setup: Place the sample holder in the FTIR spectrometer. Position a UV light source (e.g., a mercury lamp with appropriate filters) to irradiate the sample.
-
Data Acquisition:
-
Acquire a background spectrum before polymerization.
-
Begin UV irradiation to initiate polymerization.
-
Collect spectra at regular time intervals (e.g., every 1-5 seconds) throughout the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the acrylate C=C bond, typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
Use a stable, non-reacting peak (e.g., a C=O ester peak around 1720 cm⁻¹) as an internal standard to normalize the data.
-
Calculate the percent conversion at time t using the formula: Conversion (%) = [1 - (A_t / A_0)] x 100, where A_t is the normalized absorbance of the C=C peak at time t, and A_0 is the initial normalized absorbance.
-
3.2 Protocol for ¹H NMR Analysis of BPADA Monomer Conversion
-
Sample Preparation:
-
Dissolve a known amount of the unpolymerized BPADA resin in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum to determine the initial ratio of acrylate protons (typically δ 5.8-6.4 ppm) to a non-reacting aromatic or methyl proton signal.
-
Prepare several samples of the BPADA resin and polymerize them for different durations under controlled UV or thermal conditions.
-
-
Data Acquisition: After the specified polymerization time, quench the reaction (e.g., by removing the light source and adding an inhibitor). Dissolve each partially polymerized sample in the deuterated solvent and acquire a ¹H NMR spectrum.
-
Data Analysis:
-
For each spectrum, integrate the peaks corresponding to the remaining acrylate protons and the non-reacting reference protons.
-
Calculate the conversion by comparing the change in the ratio of these integrals to the initial ratio from the unpolymerized sample.
-
3.3 Protocol for Photo-DSC Analysis of BPADA Curing Kinetics
-
Sample Preparation: Place a small, accurately weighed amount of the BPADA resin (typically 5-10 mg) into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature.
-
-
Data Acquisition:
-
Turn on the UV lamp at a specified intensity to initiate polymerization.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH) in J/g.
-
The rate of reaction is proportional to the heat flow signal (dH/dt).
-
To determine the degree of cure, perform a second scan on the cured sample (typically a temperature ramp) to measure any residual exotherm. The degree of cure is calculated as: Degree of Cure (%) = [1 - (ΔH_residual / ΔH_total)] x 100.
-
3.4 Protocol for GPC Analysis of BPADA Polymer Molecular Weight
-
Sample Preparation:
-
Prepare a series of BPADA samples polymerized to different degrees of conversion.
-
Dissolve a small amount of each sample in a suitable solvent for GPC analysis (e.g., tetrahydrofuran, THF).[14] The concentration should be low, typically around 0.1% w/v.[16]
-
Filter the solutions through a micropore filter (e.g., 0.45 µm) to remove any particulates.
-
-
Instrument Setup:
-
Equilibrate the GPC system, which includes a pump, injector, columns, and detectors (e.g., refractive index, UV), with the mobile phase (THF).[13]
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene).
-
-
Data Acquisition: Inject the prepared samples onto the GPC column and record the chromatograms.
-
Data Analysis:
-
Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for each sample.
-
Plot these molecular weight parameters as a function of polymerization time or conversion.
-
3.5 Protocol for Rheological Monitoring of BPADA Polymerization
-
Sample Preparation: Place a sufficient amount of the liquid BPADA resin onto the bottom plate of the rheometer. Lower the upper plate (e.g., a parallel plate or cone-and-plate geometry) to the desired gap distance, ensuring the gap is completely filled with the sample.
-
Instrument Setup:
-
Set the temperature control for the desired reaction temperature.
-
If conducting photopolymerization, use a transparent bottom plate and position a UV light source beneath it.
-
-
Data Acquisition:
-
Perform a time sweep experiment using small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Initiate the polymerization (by turning on the UV light or raising the temperature).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Plot G', G'', and η* versus time on a logarithmic scale.
-
Identify the gel point, which is often defined as the time at which the G' and G'' curves intersect (tan δ = G''/G' = 1).
-
Monitor the final plateau value of G' to assess the stiffness of the fully cured polymer network.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationships between the analytical techniques.
References
- 1. FTIR Is an Ideal Technology for Studying Polymerization Reactions - Advancing Materials [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 5. icpms.labrulez.com [icpms.labrulez.com]
- 6. Comprehensive high-throughput screening of photopolymerization under light intensity variation using inline NMR monitoring - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. linseis.com [linseis.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
- 12. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]
- 13. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 14. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]
- 19. tainstruments.com [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 22. researchgate.net [researchgate.net]
- 23. tainstruments.com [tainstruments.com]
Application Notes and Protocols for Bisphenol A Epoxy Diacrylate (BADGE) in Radiation-Curable Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bisphenol A epoxy diacrylate (BADGE) as a primary binder in the formulation of radiation-curable inks. This document outlines the key properties, formulation guidelines, and detailed experimental protocols for performance evaluation, tailored for professionals in research and development.
Introduction to this compound in Radiation-Curable Inks
This compound (BADGE) is a widely utilized oligomer in the formulation of radiation-curable inks due to its excellent performance-to-cost ratio.[1][2] It serves as a binder, providing the fundamental properties of the ink film after curing. Upon exposure to ultraviolet (UV) or electron beam (EB) radiation, the acrylate (B77674) groups in BADGE undergo rapid polymerization, forming a highly cross-linked, durable film.[3][4]
Key characteristics imparted by BADGE to ink formulations include:
-
High Reactivity and Fast Curing: Enables high-speed printing processes.[2][4]
-
Excellent Hardness and Gloss: Contributes to a durable and aesthetically pleasing finish.[1][2]
-
Good Chemical and Solvent Resistance: Ensures the longevity of the printed material.[1][5][6]
-
Adhesion to Various Substrates: Promotes bonding with plastics, metals, and paper.[7][8][9]
However, standard BADGE formulations can exhibit high viscosity and limited flexibility.[10] Modifications, such as fatty acid incorporation or blending with other oligomers, can be employed to enhance properties like flexibility and pigment wetting.[1][6][11]
General Formulation Workflow
The formulation of a radiation-curable ink is a multi-step process involving the careful selection and blending of various components to achieve the desired performance characteristics. The following diagram illustrates a typical workflow for developing an ink featuring BADGE as the primary binder.
Caption: Workflow for formulating and testing radiation-curable inks with BADGE.
Quantitative Data Summary
The following tables summarize key quantitative data for representative BADGE-based resins and a model ink formulation.
Table 1: Properties of Selected this compound Resins
| Property | Standard BADGE | Modified BADGE (Fatty Acid) | Diluted BADGE (20% TPGDA) | Reference |
| Functionality | 2 | 2 | 2 | [1][6] |
| Viscosity @ 25°C (mPa·s) | ~1,000,000 | ~600,000 | 30,000-60,000 | [5][6] |
| Viscosity @ 60°C (mPa·s) | ~3,000 | ~3,000 | - | [6] |
| Acid Value (mg KOH/g) | ≤ 2 | 3-6 | ≤ 3 | [5][6] |
| Color (Gardner) | < 2 | 3-6 | - | [6] |
| Appearance | - | - | Transparent Liquid | [5] |
TPGDA: Tripropylene glycol diacrylate
Table 2: Example Formulation for a UV-Curable Offset Ink
| Component | Purpose | Weight Percentage (%) | Reference |
| Bisphenol A Epoxy Acrylate | Binder / Oligomer | 20-35 | [10] |
| Reactive Diluents (Monomers) | Viscosity control, reactivity | 10-25 | [10] |
| Pigments | Coloration | 15-20 | [10] |
| Photoinitiators | Curing initiation | 5-10 | [12] |
| Additives (e.g., synergists, flow aids) | Performance enhancement | 1-5 | [10] |
Experimental Protocols
Detailed methodologies for evaluating the performance of BADGE-based radiation-curable inks are provided below.
Objective: To determine the flow characteristics of the uncured ink, which is critical for printability.
Apparatus:
-
Brookfield-type rotational viscometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or chamber (25°C)
-
Beaker
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient amount of the ink sample into a beaker and allow it to equilibrate to 25°C in the temperature-controlled chamber.
-
Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's full-scale range.
-
Immerse the spindle into the ink up to the immersion mark.
-
Allow the spindle to rotate for at least 60 seconds to achieve a stable reading.
-
Record the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).
-
Repeat the measurement three times and report the average value.[13]
Objective: To ascertain the minimum UV dose required to achieve a tack-free and scratch-resistant surface.
Apparatus:
-
UV curing unit with a conveyor belt and a lamp of known power (e.g., mercury vapor lamp)
-
Radiometer to measure UV energy density (mJ/cm²)
-
Applicator rod (e.g., No. 3 wire-wound) for consistent film thickness
-
Substrate (e.g., polycarbonate, PET film)
-
Cotton balls or swabs
-
Tongue depressor or similar tool for scratch testing
Procedure:
-
Apply a thin film of the ink onto the substrate using the applicator rod.
-
Set the conveyor belt of the UV curing unit to its maximum speed.
-
Pass the coated substrate under the UV lamp.
-
Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will show no transfer of ink or fibers.
-
If the surface is tacky, decrease the belt speed in increments and repeat the curing process on a fresh sample until a tack-free state is achieved.
-
Once the minimum speed for a tack-free cure is determined, perform a scratch resistance test by firmly pressing the edge of a tongue depressor against the cured film. The film should not be marred or removed.
-
Measure the UV energy density at the determined belt speed using a radiometer to quantify the cure speed in mJ/cm².[14]
Objective: To evaluate the adhesion of the cured ink film to the substrate.
Apparatus:
-
Cross-hatch cutter with multiple blades spaced 1-2 mm apart
-
Pressure-sensitive adhesive tape (e.g., ASTM D3359 specified tape)
-
Soft brush
-
Magnifying glass
Procedure:
-
Ensure the cured ink film is at least 24 hours old.[13]
-
Place the cured sample on a firm, flat surface.
-
Using the cross-hatch cutter, make a series of parallel cuts through the ink film to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first set, creating a grid pattern.
-
Gently brush the area to remove any loose flakes of the coating.
-
Firmly apply the adhesive tape over the grid and smooth it down to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a smooth, continuous motion.
-
Examine the grid area under a magnifying glass and classify the adhesion according to a standard scale (e.g., ASTM D3359), which ranges from 5B (no detachment) to 0B (more than 65% of the area is detached).
Objective: To assess the overall printing performance of the ink, including transfer, color density, and water balance (for lithographic inks).
Apparatus:
-
Laboratory printing press or inkometer
-
Densitometer
-
The intended printing substrate (coated and uncoated paper, plastic film, etc.)
Procedure:
-
Ink Transfer and Make-Ready: Load the ink into the printing unit. Observe the ease of "make-ready," noting any issues with ink transfer from the rollers to the plate and then to the substrate.[11]
-
Color Density: After achieving a stable print, use a densitometer to measure the color density of the printed solids. Compare the readings to established standards (e.g., GRACoL for sheetfed offset).[11]
-
Print Contrast: Measure the density of solid and toned areas to calculate the print contrast, which is an indicator of print quality and the ability to reproduce fine details.[11]
-
Water Balance (for Offset Inks): During the print run, observe the "water window," which is the acceptable range of fountain solution settings that produce a clean print without scumming or toning. A narrow water window indicates potential pressroom difficulties.[11]
-
Misting: Place a white sheet of paper near the rollers during the print run to collect any ink mist. The degree of misting can be quantified by measuring the color difference between the exposed and unexposed paper.[11]
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. uvebtech.com [uvebtech.com]
- 3. Preparation and performance of bisphenol⁃A type epoxy acrylate photosensitive resin for ultraviolet cured 3D direct ink writing printing [plaschina.com.cn]
- 4. ashland.com [ashland.com]
- 5. Solvent Resistance Bisphenol A Epoxy Acrylate Resin Diluted For Offset Inks [m.anhuiderun.com]
- 6. camida.com [camida.com]
- 7. radtech.org [radtech.org]
- 8. Modified acrylic resin as binder for waterborne printing inks on plastic films - European Coatings [european-coatings.com]
- 9. researchgate.net [researchgate.net]
- 10. Raw materials for radiation curing inks | PPT [slideshare.net]
- 11. inkworldmagazine.com [inkworldmagazine.com]
- 12. allnex.com [allnex.com]
- 13. paint.org [paint.org]
- 14. data.epo.org [data.epo.org]
Application Notes and Protocols for the Preparation of Photosensitive Resins for Direct Ink Writing (DIW) 3D Printing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct Ink Writing (DIW) is an extrusion-based 3D printing technique that offers significant advantages for fabricating complex, multi-material structures at room temperature. This method is particularly promising for applications in drug delivery and tissue engineering, where the precise deposition of biocompatible and drug-loaded materials is crucial. The success of DIW largely depends on the rheological properties of the ink, which must be carefully formulated to ensure both extrudability and shape retention after deposition. Photosensitive resins, which can be cured with light post-printing, are an excellent choice for DIW inks as they allow for the rapid stabilization of the printed structure.
These application notes provide detailed protocols for the preparation and characterization of photosensitive resins for DIW 3D printing, with a specific focus on their application in drug delivery and development.
I. Photosensitive Resin Formulations
The formulation of a photosensitive resin is a critical step that dictates the material's printability and the final properties of the 3D printed object. A typical photosensitive resin consists of three main components: an oligomer, a monomer (or reactive diluent), and a photoinitiator. For applications in drug development, biocompatibility is a key consideration in the selection of these components.
Table 1: Example Formulations of Biocompatible Photosensitive Resins for DIW
| Formulation ID | Oligomer(s) | Monomer(s) | Photoinitiator | Drug/Active Ingredient (Example) | Key Properties |
| PEGDA-BioInk-1 | Poly(ethylene glycol) diacrylate (PEGDA) (MW 700) | 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Irgacure 2959 | Dexamethasone | Biocompatible, suitable for cell-laden constructs, tunable stiffness. |
| PCL-BioInk-1 | Polycaprolactone triacrylate (PCL-TA) | N-Vinylpyrrolidone (NVP) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Ibuprofen | Biodegradable, good mechanical strength, suitable for long-term implantable devices. |
| GelMA-BioInk-1 | Gelatin methacrylate (GelMA) | - | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Bone Morphogenetic Protein 2 (BMP-2) | Bioactive, supports cell adhesion and proliferation, enzymatically degradable. |
II. Experimental Protocols
Protocol 1: Preparation of a PEGDA-Based Photosensitive Resin
This protocol describes the preparation of a biocompatible photosensitive resin based on poly(ethylene glycol) diacrylate (PEGDA), which is widely used in tissue engineering and drug delivery applications.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
2-Hydroxyethyl methacrylate (HEMA)
-
Irgacure 2959 (photoinitiator)
-
Phosphate-buffered saline (PBS), sterile
-
Active pharmaceutical ingredient (API) (optional)
-
Sterile amber vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Photoinitiator Solution: In a sterile amber vial, dissolve Irgacure 2959 in sterile PBS at a concentration of 0.5% (w/v). Gently warm the solution to 50°C and stir until the photoinitiator is completely dissolved.
-
Prepare the Resin Mixture: In a separate sterile amber vial, combine PEGDA and HEMA in a 70:30 weight ratio.
-
Combine Components: Add the photoinitiator solution to the PEGDA/HEMA mixture to achieve a final photoinitiator concentration of 0.1% (w/v) in the total resin formulation.
-
Incorporate API (Optional): If a drug is to be incorporated, add the desired amount of the API to the resin mixture. Stir until the API is fully dissolved or homogeneously dispersed. Sonication may be used to aid in dispersion, but care should be taken to avoid overheating the mixture.
-
Homogenization: Stir the final mixture in the dark for at least 2 hours to ensure homogeneity.
-
Sterilization: Sterilize the photosensitive resin by passing it through a 0.22 µm sterile syringe filter.
-
Storage: Store the prepared resin in a sterile amber vial at 4°C, protected from light.
Protocol 2: Rheological Characterization of the Photosensitive Resin
The rheological properties of the prepared resin are crucial for its printability in a DIW system. This protocol outlines the steps for characterizing the viscosity and shear-thinning behavior of the resin.
Equipment:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
-
Temperature control unit
Procedure:
-
Sample Loading: Carefully load approximately 1-2 mL of the prepared photosensitive resin onto the lower plate of the rheometer.
-
Geometry Setup: Lower the upper geometry (cone or plate) to the desired gap setting (e.g., 1 mm). Trim any excess sample from the edges.
-
Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C) for 5 minutes.
-
Viscosity Measurement (Flow Sweep): Perform a flow sweep by measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹). This will determine the shear-thinning properties of the ink. An ideal DIW ink will exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases, allowing it to be easily extruded through the nozzle.
-
Viscoelastic Properties (Oscillatory Sweep): Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVER). This will determine the storage modulus (G') and loss modulus (G''). For good shape retention after deposition, the storage modulus should be greater than the loss modulus at low frequencies.
Table 2: Rheological Properties of a Printable PEGDA-Based Resin
| Property | Value |
| Viscosity at 1 s⁻¹ | 10-20 Pa·s |
| Viscosity at 100 s⁻¹ | 1-5 Pa·s |
| Storage Modulus (G') at 1 rad/s | > 100 Pa |
| Loss Modulus (G'') at 1 rad/s | < 50 Pa |
Protocol 3: Direct Ink Writing (DIW) 3D Printing
This protocol provides a general procedure for 3D printing a structure using the prepared photosensitive resin.
Equipment:
-
DIW 3D printer equipped with a syringe-based extrusion system
-
Printing nozzle (e.g., 25-gauge)
-
UV curing lamp (e.g., 365 nm)
-
Computer with slicing software
Procedure:
-
CAD Model Design: Design the desired 3D structure using computer-aided design (CAD) software and export it as an STL file.
-
Slicing: Import the STL file into a slicing software and set the printing parameters, such as layer height (e.g., 200 µm), printing speed (e.g., 10 mm/s), and infill density.
-
Ink Loading: Load the prepared photosensitive resin into a printing syringe. Ensure there are no air bubbles in the syringe.
-
Printer Setup: Install the syringe and nozzle onto the DIW printer. Calibrate the printer's Z-axis to ensure the correct nozzle height from the build plate.
-
Printing: Start the printing process. The resin will be extruded through the nozzle layer by layer to form the 3D structure.
-
In-situ Curing (Optional): Some DIW systems are equipped with a UV light source that can partially cure the resin as it is being deposited to improve shape fidelity.
-
Post-Curing: After printing is complete, expose the entire structure to a UV lamp for a sufficient time (e.g., 5-10 minutes) to ensure complete crosslinking of the resin. The curing time will depend on the photoinitiator concentration and the intensity of the UV lamp.
-
Post-Processing: Gently wash the printed object with a suitable solvent (e.g., isopropanol (B130326) followed by sterile PBS) to remove any uncured resin.
Protocol 4: Drug Release Study
For drug-loaded 3D printed structures, it is essential to characterize the drug release profile.
Materials:
-
3D printed drug-loaded structures
-
Release medium (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Place a known weight of the 3D printed drug-loaded structure into a vial containing a known volume of the release medium (e.g., 10 mL of PBS).
-
Incubation: Incubate the vials in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
III. Visualizations
Diagram 1: Photopolymerization Signaling Pathway
Caption: Free-radical photopolymerization mechanism.
Diagram 2: Experimental Workflow for DIW of Photosensitive Resins
Caption: Workflow for DIW of photosensitive resins.
IV. Troubleshooting
Table 3: Common Problems and Solutions in DIW of Photosensitive Resins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Nozzle Clogging | - Resin viscosity is too high.- Presence of agglomerates or undissolved particles. | - Adjust resin formulation to lower viscosity (e.g., add more reactive diluent).- Ensure all components are fully dissolved/dispersed; filter the resin before use. |
| Poor Shape Fidelity | - Resin viscosity is too low.- Insufficient storage modulus (G').- Printing speed is too high. | - Increase the viscosity of the resin (e.g., add a rheology modifier).- Optimize the formulation to increase G'.- Reduce the printing speed. |
| Incomplete Curing | - Insufficient UV exposure time or intensity.- Photoinitiator concentration is too low.- Presence of UV-absorbing components. | - Increase UV curing time or use a more powerful UV lamp.- Increase the photoinitiator concentration.- Ensure the drug or other additives do not significantly absorb at the curing wavelength. |
| Layer Delamination | - Poor adhesion between layers.- Curing shrinkage. | - Optimize printing parameters (e.g., decrease layer height).- Adjust resin formulation to reduce shrinkage. |
Conclusion
The preparation of photosensitive resins for DIW 3D printing is a multi-step process that requires careful consideration of the formulation, rheological properties, and printing parameters. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully fabricate complex structures for a variety of biomedical applications. By systematically optimizing each step of the process, it is possible to achieve high-resolution 3D printed objects with tailored properties for specific drug delivery and tissue engineering needs.
Application Notes and Protocols for Bisphenol A Epoxy Diacrylate (BPADA) in Microfabrication Photoresists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bisphenol A epoxy diacrylate (BPADA) and its derivatives as a negative-tone photoresist for microfabrication. The information compiled herein offers detailed protocols and performance data to guide researchers in the successful application of this versatile material.
Introduction
This compound (BPADA) is a widely utilized oligomer in UV-curable formulations, prized for its excellent mechanical strength, chemical resistance, and adhesive properties.[1] In the realm of microfabrication, BPADA and related epoxy-based resins serve as the primary polymer matrix for negative-tone photoresists.[2] When exposed to UV radiation in the presence of a photoinitiator, the acrylate (B77674) groups of BPADA undergo rapid cross-linking, rendering the exposed regions insoluble in a developer solution. This characteristic allows for the creation of high-resolution microstructures suitable for a variety of applications, including Micro-Electro-Mechanical Systems (MEMS), microfluidics, and as a permanent structural component in devices.[3][4]
These notes will detail the formulation of BPADA-based photoresists, provide a step-by-step protocol for the photolithography process, and present key performance data from cited experiments.
Photoresist Formulation
A typical BPADA-based negative-tone photoresist formulation consists of the BPADA oligomer, a photoinitiator, and a solvent. Reactive diluents may also be added to modify the viscosity and cross-linking density of the final film.
Table 1: Example Formulations of Bisphenol A-Based Epoxy Photoresists
| Component | Formulation 1 (for 3D Printing)[5] | Formulation 2 (for Microlithography)[6] | Formulation 3 (BPA-derivative for EBL/EUVL)[7] |
| Epoxy Oligomer | Bisphenol A epoxy acrylate (EA) | Poly(2,2-bis(4-oxy-(2-(methyloxirane)phenyl)propan) (Aryl Epoxy Resin) | BPA-6-epoxy (Bisphenol A derivative) |
| Reactive Diluent | 1,6-hexanediol diacrylate (HDDA) | - | - |
| Photoinitiator/Catalyst | 2,4,6-trimethylbenzoyl diphenylphosphine (B32561) oxide (TPO) | Triarylsulfonium hexafluoroantimonate salts (TAS) | Not specified |
| Solvent | - | Cyclopentanone | Not specified |
| Ratio/Concentration | EA/HDDA mass ratio of 20/9 with 6g TPO | Epoxidation degree: 40% mol·mol⁻¹Photoinitiator: 30% mol·mol⁻¹ | Not specified |
Experimental Protocols
The following is a generalized protocol for the use of a BPADA-based negative photoresist in a microfabrication workflow. Parameters should be optimized for specific equipment and desired outcomes.
Substrate Preparation
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha etch or RCA clean) to remove organic and inorganic contaminants.
-
Dehydrate the substrate by baking on a hotplate at 150-200°C for at least 30 minutes to ensure good adhesion.
-
(Optional but recommended for oxidic surfaces) Apply an adhesion promoter, such as hexamethyldisilazane (B44280) (HMDS), by vapor priming or spin-coating.
Photoresist Coating
-
Dispense the BPADA-based photoresist onto the center of the prepared substrate.
-
Spin-coat the resist to achieve the desired film thickness. The final thickness is dependent on the viscosity of the resist and the spin speed.
-
Typical Spin Speeds: 1000-4000 rpm
-
Typical Spin Durations: 30-60 seconds
-
Soft Bake
-
Place the coated substrate on a hotplate to evaporate the solvent from the photoresist film.
-
Bake at a temperature of 65-95°C. The time will vary depending on the film thickness (a general rule is 1-5 minutes per micrometer of thickness).
UV Exposure
-
Place the substrate in a mask aligner or other UV exposure tool.
-
Expose the photoresist to UV light (typically i-line at 365 nm) through a photomask. The exposure dose will determine the degree of cross-linking.
-
Typical Exposure Doses: 100-1000 mJ/cm²[8]
-
Post-Exposure Bake (PEB)
-
Bake the exposed substrate on a hotplate. This step amplifies the cross-linking reaction initiated during exposure.
-
Typical PEB temperatures are between 65°C and 95°C for 1-10 minutes.
Development
-
Immerse the substrate in a suitable developer solution to dissolve the unexposed regions of the photoresist.
-
Common Developers: Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) or solutions of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).
-
-
Agitate the substrate gently during development to ensure uniform removal of the unexposed resist.
-
Rinse the substrate with isopropyl alcohol (IPA) to stop the development process and then dry with a nitrogen gun.
Hard Bake (Optional)
-
For applications where the photoresist will be a permanent part of the device, a final hard bake can be performed to further cross-link the material and improve its mechanical and chemical stability.
-
Bake at temperatures up to 150-200°C for 15-30 minutes.
Performance Data
The performance of BPADA-based photoresists is highly dependent on the specific formulation and processing conditions. The following tables summarize key performance metrics from the literature.
Table 2: Lithographic Performance of Bisphenol A-Based Epoxy Photoresists
| Parameter | Value | Photoresist System | Exposure Method | Source |
| Resolution | 10 µm | Aryl Epoxy Resin in Cyclopentanone with TAS photoinitiator | UV Lithography | [6] |
| Resolution | 22 nm (Half-Pitch) | BPA-6-epoxy | EUVL | [7] |
| Resolution | 30 nm (Half-Pitch) | BPA-6-epoxy | EBL | [7] |
| Line-Width Roughness (LWR) | 3.0 nm (for 22 nm HP) | BPA-6-epoxy with 2-aminoanthracene (B165279) additive | EUVL | [7] |
Table 3: Mechanical and Curing Properties of BPADA-Based Resins
| Property | Value | Formulation | Test Condition | Source |
| Tensile Strength | 15.6 MPa | BPADA with benzophenone, diluent, and silica (B1680970) filler | Cured sample | [9] |
| Glass Transition Temp. (Tg) | 49°C | Bisphenol A-based resin (400 g/mol ) | DSC | [1] |
| UV Curing Time | Shortest with 6g TPO | BPADA with HDDA and TPO | Surface drying time | [5] |
| Gel Rate | Highest with 6g TPO | BPADA with HDDA and TPO | - | [5] |
Visualizations
Chemical Structure and Curing Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxy Resins for Negative Tone Photoresists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. CN103874731B - Epoxy formulations and methods for producing relief patterns on low surface energy substrates - Google Patents [patents.google.com]
- 5. Preparation and performance of bisphenol⁃A type epoxy acrylate photosensitive resin for ultraviolet cured 3D direct ink writing printing [plaschina.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene Additive for Electron Beam Lithography and Extreme Ultraviolet Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Flexible Electronic Devices with Bisphenol A Epoxy Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bisphenol A epoxy diacrylate (BPAEDA) in the fabrication of flexible electronic devices. The following sections detail the formulation of flexible BPAEDA resins, experimental protocols for substrate creation and device fabrication, and key performance data.
Introduction to this compound in Flexible Electronics
This compound (BPAEDA) is a versatile oligomer widely used in UV-curable formulations. Its inherent properties, such as high strength, chemical resistance, and excellent electrical insulation, make it a suitable candidate for electronic applications. However, in its unmodified state, cured BPAEDA is often rigid and brittle. To achieve the flexibility required for applications like wearable sensors, flexible displays, and conformal bioelectronics, BPAEDA is typically modified with other resins or reactive diluents.
These modifications aim to reduce the crosslink density and introduce more flexible segments into the polymer network, thereby enhancing the material's elongation at break and lowering its flexural modulus. Common strategies include copolymerization with flexible acrylates, such as polyurethane acrylates, and the addition of reactive diluents.
Formulation of Flexible BPAEDA Resins
Achieving the desired flexibility in a BPAEDA-based substrate is a critical first step. This typically involves blending the BPAEDA oligomer with other components to tailor the mechanical properties of the cured material.
Key Formulation Components:
-
This compound (BPAEDA): The primary oligomer providing the core mechanical and dielectric properties.
-
Flexible Oligomers: Polyurethane acrylates (PUA) are commonly added to introduce flexibility into the polymer backbone.
-
Reactive Diluents: Monofunctional or difunctional acrylates are used to reduce the viscosity of the formulation for better processing and to modify the crosslink density. Examples include 1,6-hexanediol (B165255) diacrylate (HDDA) and other aliphatic acrylates.
-
Photoinitiator: A compound that absorbs UV light and initiates the polymerization (curing) process. A common example is 2,4,6-trimethylbenzoyl diphenylphosphine (B32561) oxide (TPO).
Example Formulations:
The ratio of these components is critical in determining the final properties of the substrate. An increase in the concentration of flexible oligomers and reactive diluents generally leads to greater flexibility but may also affect other properties such as tensile strength and chemical resistance.
Below is a logical workflow for developing a flexible BPAEDA formulation:
Application Notes and Protocols for Bisphenol A Epoxy Diacrylate in Wood and Furniture Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bisphenol A epoxy diacrylate (BPAEDA) in ultraviolet (UV) and electron beam (EB) curable coatings for wood and furniture. This document details the properties, formulation, application, and performance evaluation of BPAEDA-based coatings, offering researchers and scientists a foundational guide for developing high-performance wood finishes.
Introduction to this compound in Wood Coatings
This compound is a widely used oligomer in the formulation of radiation-curable coatings for wood and furniture.[1][2] Its popularity stems from its ability to impart a range of desirable properties to the final coating, including high gloss, excellent hardness, and robust chemical and mechanical resistance.[1][3][4] BPAEDA is a viscous, colorless liquid that serves as a primary binder in formulations that cure rapidly upon exposure to UV or EB radiation.[1] These coatings are valued for their environmental benefits, such as low to zero volatile organic compound (VOC) emissions, and their efficiency in high-speed industrial finishing lines.[5]
Key Features of BPAEDA in Wood Coatings:
-
High Hardness and Scratch Resistance: Provides a durable and protective surface.[3][6]
-
Excellent Chemical Resistance: Protects the underlying wood from household chemicals and solvents.[3][4]
-
High Gloss Finish: Offers an aesthetically pleasing appearance.[3][4]
-
Good Adhesion to Wood Substrates: Ensures long-lasting performance.
Formulating Wood Coatings with this compound
A typical UV-curable wood coating formulation containing BPAEDA consists of several key components that influence the application and final properties of the coating.
Table 1: Typical Formulation Components for a BPAEDA-Based Wood Coating
| Component | Function | Typical Weight % | Example |
| This compound (BPAEDA) | Primary oligomer, provides core performance properties like hardness and chemical resistance. | 40 - 70% | Standard this compound |
| Reactive Diluent(s) | Reduces viscosity for application, modifies flexibility, adhesion, and cure speed. | 20 - 50% | Tripropyleneglycol diacrylate (TPGDA), 1,6-Hexanediol diacrylate (HDDA) |
| Photoinitiator(s) | Initiates the polymerization reaction upon exposure to UV light. | 2 - 6% | 2-Hydroxy-2-methylpropiophenone, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Additives | Modifies surface properties (e.g., slip, flow, leveling), prevents defects. | 0.1 - 5% | Leveling agents, defoamers, slip agents (e.g., silicone acrylates) |
Performance Data of BPAEDA-Based Wood Coatings
The performance of a UV-cured wood coating based on this compound is evaluated through a series of standardized tests. The following tables summarize typical quantitative data for a standard formulation.
Table 2: Mechanical Properties of a Cured BPAEDA Wood Coating
| Property | Test Method | Typical Value/Result |
| Pencil Hardness | ASTM D3363 | 2H - 4H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 4B - 5B |
| Pendulum Hardness (König) | ASTM D4366 | 120 - 160 seconds |
| Abrasion Resistance (Taber) | ASTM D4060 (CS-17 wheel, 1000g load, 1000 cycles) | 10 - 25 mg loss |
Table 3: Chemical Resistance of a Cured BPAEDA Wood Coating
| Reagent (24-hour spot test) | Test Method | Rating (5=Excellent, 1=Poor) |
| Water | ASTM D1308 | 5 |
| Ethanol (50%) | ASTM D1308 | 4 |
| Isopropanol | ASTM D1308 | 4 |
| Coffee | ASTM D1308 | 5 |
| Mustard | ASTM D1308 | 4 |
| Red Wine | ASTM D1308 | 5 |
| Cleaning Solution (e.g., 5% Acetic Acid) | ASTM D1308 | 5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible evaluation of coating performance.
Protocol for UV Curing of Wood Coating
Objective: To achieve a fully cured, tack-free coating on a wood substrate.
Materials and Equipment:
-
Wood panels (e.g., maple, oak, MDF)
-
BPAEDA-based coating formulation
-
Film applicator (e.g., bar coater, spray gun)
-
UV curing system with a mercury vapor lamp
-
Radiometer
Procedure:
-
Substrate Preparation: Ensure the wood panels are clean, dry, and free of dust and contaminants. Sand the surface with 220-grit sandpaper and remove dust with a tack cloth.
-
Coating Application: Apply the coating formulation to the wood substrate at a controlled thickness (e.g., 1 mil or 25.4 µm) using a film applicator.
-
UV Curing: Pass the coated panel under a medium-pressure mercury vapor UV lamp.
-
Lamp Intensity: 80 - 120 W/cm
-
Conveyor Speed: 3 - 10 m/min
-
UV Dose: 500 - 1000 mJ/cm² (UVA range)
-
-
Cure Verification: After curing, the coating should be tack-free. The degree of cure can be assessed by solvent rubbing (e.g., with methyl ethyl ketone - MEK). A fully cured coating will withstand a significant number of double rubs without dissolving.
Protocol for Pencil Hardness Test (ASTM D3363)
Objective: To determine the scratch hardness of the cured coating.
Materials and Equipment:
-
Cured wood panel
-
Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
400-grit sandpaper
-
Pencil hardness tester (optional, for constant pressure)
Procedure:
-
Pencil Preparation: Sharpen the pencil and then flatten the tip by holding it perpendicular to 400-grit sandpaper and rotating it until a flat, smooth circular cross-section is obtained.
-
Testing: Hold the pencil at a 45° angle to the coated surface. Push the pencil away from the operator with uniform pressure, creating a 6-7 mm long stroke.
-
Evaluation: Start with the hardest pencil and proceed to softer pencils until a pencil is found that will not scratch or mar the surface. The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Protocol for Cross-Hatch Adhesion Test (ASTM D3359 - Method B)
Objective: To assess the adhesion of the coating to the wood substrate.
Materials and Equipment:
-
Cured wood panel
-
Cross-hatch cutting tool with multiple blades (11 blades, 1.5 mm spacing for coatings < 50 µm)
-
Soft-bristled brush
-
Pressure-sensitive adhesive tape (as specified in the standard)
Procedure:
-
Cutting: Make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90° angle to the first, creating a lattice pattern.
-
Brushing: Gently brush the cut area with a soft brush to remove any detached flakes or ribbons of coating.
-
Tape Application: Apply the center of the pressure-sensitive tape over the grid and smooth it into place.
-
Tape Removal: After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180° angle.
-
Evaluation: Examine the grid area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = more than 65% of the area is removed).
Visualizations
The following diagrams illustrate the chemical structure and curing process of BPAEDA, as well as a typical workflow for developing and testing wood coatings.
Caption: Synthesis and UV Curing of this compound.
Caption: Workflow for Wood Coating Development and Testing.
References
- 1. ashland.com [ashland.com]
- 2. mntap.umn.edu [mntap.umn.edu]
- 3. UVE3101 - Bisphenol-A epoxy acrylate diluted with 20% TPGDA [sinocurechem.com]
- 4. EPOXY ACRYLATE [uvpia.com]
- 5. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. blog.crestresins.com [blog.crestresins.com]
Troubleshooting & Optimization
Technical Support Center: Managing the Viscosity of Bisphenol A Epoxy Diacrylate (BPAED) Resins
This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high viscosity of Bisphenol A epoxy diacrylate (BPAED) resins.
Frequently Asked Questions (FAQs)
Q1: Why are this compound resins so viscous?
This compound (BPAED) resins derive their high viscosity from the strong intermolecular forces between the polymer chains. These forces include hydrogen bonding from the hydroxyl groups on the backbone and π-π stacking interactions between the aromatic rings of the bisphenol A structure.[1] This molecular arrangement restricts chain movement, resulting in a thick, honey-like consistency at room temperature.[2]
Q2: What are the primary methods for reducing the viscosity of BPAED resins?
There are three primary methods to effectively lower the viscosity of BPAED resins:
-
Heating: Increasing the temperature of the resin reduces viscosity significantly.[1]
-
Addition of Reactive Diluents: These are low-viscosity monomers that co-react with the resin during curing, becoming a permanent part of the polymer network.[3][4][5]
-
Addition of Non-Reactive Diluents (Solvents): Traditional solvents can be used to dissolve and dilute the resin, but they must be evaporated before or during the curing process.[6][7]
Q3: What is a reactive diluent and how does it work?
A reactive diluent is a low-viscosity liquid containing functional groups (like epoxy or acrylate (B77674) groups) that allow it to participate in the polymerization (curing) reaction.[4][5] When mixed with a high-viscosity resin like BPAED, it acts as a spacer between the large oligomer chains, increasing free volume and allowing them to move more easily. This reduces the overall viscosity of the mixture.[8] Because it cross-links into the final polymer, it does not evaporate and has minimal impact on final properties when used correctly.[3][9]
Q4: Will using a reactive diluent negatively affect the final properties of my cured material?
The effect of a reactive diluent depends on its chemical structure and concentration.
-
Mono-functional diluents are very effective at reducing viscosity but can decrease crosslink density, potentially lowering properties like hardness, chemical resistance, and glass transition temperature (Tg).[10]
-
Di- or multi-functional diluents have less impact on crosslink density and can sometimes even enhance certain mechanical properties.[3][10] It is crucial to select a diluent that balances viscosity reduction with the desired final performance characteristics.[11]
Q5: Can I use standard organic solvents like acetone (B3395972) or toluene?
Yes, non-reactive solvents like ketones (acetone, MEK), esters, and aromatic hydrocarbons (toluene, xylene) can effectively reduce viscosity.[6][7][12] However, they must be completely removed from the system before the final cure is complete. Trapped solvent can create voids, reduce mechanical strength, and cause surface defects.[7] This method is common for solvent-borne coatings but less ideal for 100% solids systems like adhesives or composites.[13][14]
Troubleshooting Guide
Problem 1: My resin is too thick to pour and mix properly at room temperature.
-
Solution 1: Gentle Heating.
-
Place the resin container in a temperature-controlled oven or on a hot plate set to a low temperature (e.g., 40-60°C).[8][15]
-
Monitor the temperature closely to avoid overheating, which could initiate premature curing or cause degradation.
-
Heating provides thermal energy that forces the polymer chains further apart, allowing them to slide past each other more readily.[1]
-
-
Solution 2: Add a Reactive Diluent.
-
Select a compatible reactive diluent (e.g., a monofunctional acrylate like Isobornyl Acrylate (IBOA) or a difunctional one like Hexanediol Diacrylate (HDDA)).[16]
-
Start with a small addition (e.g., 5-10% by weight) and mix thoroughly.
-
Measure the viscosity to see if the reduction is sufficient for your application. Add more if needed, but be mindful of the potential impact on final properties.
-
Problem 2: After adding a diluent, the cured material is too soft or flexible.
-
Possible Cause: The diluent has reduced the crosslink density of the polymer network. This is common when using higher concentrations of mono-functional reactive diluents.[10]
-
Solution 1: Reduce Diluent Concentration. Decrease the weight percentage of the mono-functional diluent in your formulation.
-
Solution 2: Switch to a Multi-functional Diluent. Replace some or all of the mono-functional diluent with a di- or tri-functional alternative (e.g., Trimethylolpropane Triacrylate (TMPTA)). These maintain a higher crosslink density.
-
Solution 3: Optimize the Cure. Ensure your curing conditions (e.g., UV light intensity, temperature, time) are adequate to achieve full polymerization. An incomplete cure will result in poor mechanical properties.
Problem 3: The surface of my cured resin is tacky or shows defects (e.g., "orange peel").
-
Possible Cause (Tackiness): Oxygen inhibition at the surface, which is common in UV-cured acrylate systems. The reactive diluent may have exacerbated this effect.
-
Solution: Cure the resin in an inert atmosphere (e.g., nitrogen) or use a formulation with additives that mitigate oxygen inhibition (e.g., amine synergists).
-
-
Possible Cause (Surface Defects): The viscosity was still too high during application for the resin to level out properly before curing.[16]
-
Solution: Further reduce the viscosity using the methods described above (gentle heat or a small amount of additional diluent). If using a solvent, ensure the flash-off time is sufficient to allow for leveling before the resin begins to gel.
-
Quantitative Data on Viscosity Reduction
The following tables provide typical data for the two main methods of viscosity reduction.
Table 1: Effect of Temperature on BPAED Viscosity
| Temperature (°C) | Typical Viscosity (mPa·s) | Percent Reduction (from 25°C) |
| 25 | 10,000 - 15,000[2] | 0% |
| 40 | 3,000 - 5,000 | ~67% - 70% |
| 60 | 500 - 1,000 | ~90% - 97% |
| 80 | 100 - 200 | ~98% - 99% |
Note: Values are approximate and can vary based on the specific grade of BPAED resin.
Table 2: Effect of Reactive Diluent Addition on BPAED Viscosity at 25°C
| Diluent Type | Diluent Example | Addition (wt%) | Resulting Viscosity (mPa·s) |
| Pristine BPAED | - | 0% | ~12,000 |
| Mono-functional Acrylate | Isobornyl Acrylate (IBOA) | 20% | ~1,500 |
| Mono-functional Acrylate | 2-Ethylhexyl Acrylate | 20% | ~900 |
| Di-functional Acrylate | Hexanediol Diacrylate (HDDA) | 20% | ~500 |
| Di-functional Glycidyl Ether | Butanediol Diglycidyl Ether (BDDGE) | 20% | ~700 |
Note: These values are illustrative. The efficiency of a diluent depends on its own viscosity and its compatibility with the base resin.[17][18]
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer
This protocol describes the standard method for measuring the dynamic viscosity of resin formulations.
Materials & Equipment:
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.
-
Temperature-controlled water bath or jacketed sample holder.
-
Beakers or sample cups.
-
BPAED resin and selected diluents/solvents.
-
Analytical balance.
Procedure:
-
Sample Preparation: a. Accurately weigh the BPAED resin into a beaker. b. If applicable, weigh and add the desired percentage of reactive diluent or solvent to the resin. c. Mix thoroughly with a mechanical stirrer or spatula at low speed (e.g., 200 rpm) for 5-10 minutes until the mixture is homogeneous. Avoid introducing air bubbles.
-
Instrument Setup: a. Turn on the viscometer and the temperature control unit. Set the target temperature (e.g., 25.0 °C). b. Select a spindle and rotational speed (RPM) appropriate for the expected viscosity range. For high-viscosity resins, start with a lower RPM and a larger spindle. The goal is to achieve a torque reading between 10% and 90%.
-
Measurement: a. Pour the prepared sample into the sample cup, ensuring the resin level covers the immersion mark on the spindle. b. Allow the sample to equilibrate at the target temperature for at least 15 minutes. c. Lower the spindle into the sample and begin rotation. d. Allow the reading to stabilize for 60-90 seconds before recording the viscosity value (in mPa·s or cP).
-
Data Analysis: a. Record the temperature, spindle number, RPM, and viscosity reading. b. Repeat the measurement for each formulation and temperature point to ensure reproducibility.
Visualizations
Logical Workflow for Viscosity Reduction
The following diagram outlines the decision-making process for addressing high viscosity issues in BPAED resins.
Caption: Decision tree for selecting a viscosity reduction method.
Mechanism of Reactive Diluent Action
This diagram illustrates how low-viscosity reactive diluents increase the spacing between high-viscosity oligomer chains.
Caption: Reactive diluents spacing out BPAED oligomer chains.
References
- 1. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 6. specialchem.com [specialchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 10. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 11. explore.azelis.com [explore.azelis.com]
- 12. quora.com [quora.com]
- 13. epoxychemicals.com [epoxychemicals.com]
- 14. pcimag.com [pcimag.com]
- 15. researchgate.net [researchgate.net]
- 16. radtech.org [radtech.org]
- 17. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Mechanical Strength of Cured Bisphenol A Epoxy Diacrylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the mechanical properties of cured Bisphenol A epoxy diacrylate (BADGE).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the mechanical strength of cured this compound?
A1: The primary strategies to enhance the mechanical strength of cured BADGE fall into three main categories:
-
Increasing Crosslinking Density: A higher crosslinking density generally leads to increased stiffness, tensile strength, and Young's modulus.[1][2][3] This can be achieved by optimizing the curing process and the stoichiometry of the resin and curing agent.
-
Incorporating Toughening Agents: To improve fracture toughness and impact resistance, various toughening agents can be added to the epoxy matrix. These include reactive elastomers, core-shell rubbers, and nanoparticles.[4][5][6]
-
Adding Reinforcing Fillers: The incorporation of micro- or nano-sized fillers can significantly enhance the mechanical properties of the cured epoxy. Common reinforcing fillers include nano-silica, clays, and carbon nanotubes.[5][7][8]
Q2: How does crosslinking density affect the different mechanical properties of the cured epoxy?
A2: Crosslinking density has a significant and varied impact on the mechanical properties of the cured epoxy. Generally, as the crosslinking density increases, properties like tensile strength, Young's modulus, and the glass transition temperature (Tg) also increase.[1][9] However, properties associated with ductility and toughness, such as elongation at break, may decrease.[1] It is crucial to find an optimal crosslinking density to achieve a balance of desired properties for a specific application.
Q3: What are core-shell rubbers and how do they improve toughness?
A3: Core-shell rubbers are spherical nanoparticles consisting of a soft rubbery core and a hard, glassy shell. The rubbery core helps to absorb and dissipate energy from an impact or crack, while the shell ensures good compatibility and adhesion with the epoxy matrix.[5] This morphology allows for a significant increase in fracture toughness and impact resistance without substantially compromising other mechanical properties like stiffness and thermal stability.[5][10]
Q4: Can the addition of nanoparticles lead to a decrease in some mechanical properties?
A4: Yes, while nanoparticles are known to enhance mechanical properties, their improper dispersion or high concentrations can lead to agglomeration. These agglomerates can act as stress concentration points, potentially leading to a decrease in properties like tensile strength and fracture toughness. Therefore, achieving a uniform dispersion of nanoparticles within the epoxy matrix is critical.[7]
Troubleshooting Guides
Problem 1: The cured epoxy is brittle and has low impact strength.
| Possible Cause | Suggested Solution |
| Insufficient Toughening | Incorporate a toughening agent into the epoxy formulation. Options include reactive liquid rubbers like carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN), acrylic elastomers, or pre-dispersed core-shell rubber particles.[4][6][10] |
| High Crosslinking Density | While high crosslinking density increases stiffness, it can also lead to brittleness.[1] Consider adjusting the resin-to-hardener ratio or the curing cycle to slightly reduce the crosslinking density. |
| Inadequate Curing | Incomplete curing can result in a brittle material. Ensure the curing schedule (time and temperature) is followed as recommended. Post-curing at an elevated temperature can help to complete the crosslinking reaction.[11] |
Problem 2: The mechanical strength of the cured epoxy is lower than expected.
| Possible Cause | Suggested Solution |
| Incorrect Resin-to-Hardener Ratio | An improper stoichiometric ratio of resin to hardener will result in an incomplete reaction and suboptimal network formation, leading to poor mechanical properties.[12] Use a digital scale for accurate measurements. |
| Poor Mixing | Inadequate mixing can lead to localized areas with an incorrect resin-to-hardener ratio, creating soft spots or areas of weakness.[12][13] Mix the components thoroughly, scraping the sides and bottom of the mixing container. |
| Presence of Voids or Bubbles | Air bubbles introduced during mixing can create voids in the cured material, which act as stress concentrators and reduce mechanical strength.[11] Degas the mixture in a vacuum chamber before curing. Applying a gentle heat source (like a heat gun) to the surface of the uncured resin can also help to remove bubbles.[14] |
| Environmental Factors | Curing at temperatures below the recommended range can slow down the reaction and lead to incomplete curing.[14] High humidity can also interfere with the curing process.[12] Ensure the curing environment is within the recommended temperature and humidity levels. |
Problem 3: Inconsistent mechanical properties across different batches.
| Possible Cause | Suggested Solution |
| Variability in Raw Materials | Ensure consistent quality of the this compound, curing agents, and any additives. Store materials according to the manufacturer's instructions to prevent degradation.[15] |
| Inconsistent Curing Process | Variations in curing time, temperature, or heating/cooling rates can lead to differences in the final properties of the cured epoxy.[11] Use a programmable oven to ensure a consistent and repeatable curing cycle. |
| Inconsistent Mixing and Degassing | Differences in mixing time, speed, or degassing efficiency can lead to variations in the final product. Standardize these procedures for all batches. |
Quantitative Data
Table 1: Effect of Toughening Agents on Mechanical Properties of Bisphenol A-based Epoxy Resin
| Toughening Agent | Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Fracture Toughness (KIc) (MPa·m1/2) |
| None (Neat Epoxy) | 0 | 83.7 ± 3.3 | 2.61 ± 0.14 | - |
| BA-GMA-AN Terpolymer | 20 | - | - | ~40% increase from neat |
| Core-Shell Rubber (KaneAce™ MX 120) | - | Comparable to CTBN | Comparable to CTBN | Improved |
| Nano-silica | - | Improved | Improved | Increased |
| Clay (MMT) | up to 3 | Increased | - | Increased |
Data compiled from multiple sources for illustrative comparison.[4][5][16] Specific values can vary significantly based on the exact epoxy system and curing conditions.
Experimental Protocols
Protocol 1: Preparation of Toughened this compound with Acrylic Elastomer
-
Materials: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin, p,p'-diaminodiphenyl sulphone (DDS) curing agent, Butyl acrylate-glycidyl methacrylate-acrylonitrile (BA-GMA-AN) terpolymer.[4]
-
Procedure:
-
Heat the DGEBA epoxy resin and the BA-GMA-AN terpolymer at 80°C for approximately 1 hour to ensure a homogeneous mixture.[4]
-
Add the stoichiometric amount of DDS curing agent to the mixture.
-
Maintain the mixture at 120°C to completely dissolve the DDS.
-
Pour the resulting mixture into a preheated silicone mold (100°C).
-
Cure the samples using the following cycle: 1 hour at 120°C, followed by 1 hour at 140°C, and finally 5 hours at 180°C.[4]
-
Protocol 2: UV Curing of this compound
-
Materials: this compound (BADGE), active diluent (e.g., 660A), photoinitiator (e.g., 1176).[17]
-
Procedure:
-
Prepare the UV-curable formulation by mixing BADGE, the active diluent, and the photoinitiator in the desired mass ratio (e.g., 100:10:5).[17]
-
Thoroughly mix the components to ensure a homogeneous solution.
-
Pour the mixture into a mold of the desired dimensions for the test specimen.
-
Expose the sample to a UV light source with a specific intensity (e.g., 50 mW/cm²) for a designated period (e.g., 10 minutes).[18]
-
For enhanced mechanical properties, a post-curing step can be performed by heating the sample in an oven (e.g., at 100°C for 10 minutes).[18]
-
Visualizations
Caption: Workflow for preparing a toughened epoxy with an acrylic elastomer.
Caption: Troubleshooting logic for low mechanical strength in cured epoxy.
References
- 1. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. specialchem.com [specialchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. researchgate.net [researchgate.net]
- 9. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plasticadditives.arkema.com [plasticadditives.arkema.com]
- 11. crosslinktech.com [crosslinktech.com]
- 12. terrazzo-usa.com [terrazzo-usa.com]
- 13. bmmold.com [bmmold.com]
- 14. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 15. pcimag.com [pcimag.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Oxygen Inhibition in the Photopolymerization of Bisphenol A Epoxy Diacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with oxygen inhibition during the photopolymerization of Bisphenol A epoxy diacrylate (BADGE).
Troubleshooting Guides
This section addresses common issues encountered during the photopolymerization of this compound in the presence of oxygen, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface After Polymerization | Oxygen Inhibition: Free radicals at the surface are quenched by atmospheric oxygen, preventing complete polymerization.[1][2][3] This is especially problematic in thin films where oxygen can readily diffuse.[4] | Increase Light Intensity: Higher intensity generates a greater concentration of free radicals, which can consume dissolved oxygen more rapidly and initiate polymerization.[2][4][5] Increase Photoinitiator Concentration: A higher concentration of photoinitiator generates more radicals to react with and consume oxygen.[1][4][6] Use of Additives: Incorporate oxygen scavengers like thiols, amines, or phosphines into the formulation.[1][7][8] Inert Atmosphere: Perform the curing process under a nitrogen or argon blanket to displace oxygen.[1][2][4] Barrier Coatings: Apply a physical barrier, such as a transparent film or a layer of wax, to prevent oxygen from reaching the surface.[1][9] |
| Slow Polymerization Rate | Insufficient Radical Flux: The rate of radical generation is not high enough to overcome oxygen inhibition and drive the polymerization at a reasonable speed.[10] Low Light Intensity: Inadequate light intensity leads to a lower rate of photoinitiator cleavage and radical formation.[5][11] | Optimize Light Source: Ensure the lamp's wavelength output matches the absorption spectrum of the photoinitiator.[1] Shorter wavelengths are absorbed near the surface and can improve surface cure.[1][2] Increase Light Intensity: A more powerful lamp or a shorter distance to the sample will increase irradiance.[2][3] Select a More Efficient Photoinitiator: Some photoinitiators are less susceptible to oxygen inhibition.[1] |
| Inconsistent Curing (Some areas cured, others tacky) | Uneven Light Exposure: The sample is not uniformly irradiated, leading to localized areas with insufficient radical generation. Inadequate Mixing of Components: Poor dispersion of the photoinitiator or additives can lead to inconsistent curing.[12][13] | Ensure Uniform Illumination: Use a well-collimated light source and ensure the entire sample surface receives equal intensity. Thoroughly Mix Formulation: Ensure all components, including the monomer, photoinitiator, and any additives, are homogeneously mixed before curing.[12][13] |
| Yellowing of the Cured Polymer | Photoinitiator By-products: Some photoinitiators can generate colored by-products upon photolysis. Use of Amines: Certain amine-based additives used to mitigate oxygen inhibition can cause yellowing.[1] | Select a Non-Yellowing Photoinitiator: Research and choose a photoinitiator known for low color formation. Optimize Amine Additive: If using amines, select one with minimal color impact or use the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in the context of photopolymerizing this compound?
A1: Oxygen inhibition is a phenomenon where atmospheric oxygen interferes with the free-radical polymerization process.[1] During photopolymerization, UV light cleaves a photoinitiator to generate free radicals, which then initiate polymer chain growth by reacting with the acrylate (B77674) groups of the this compound monomers. However, oxygen molecules are diradicals and can readily react with the initiating and propagating radicals to form stable peroxy radicals.[1] These peroxy radicals are much less reactive towards initiating further polymerization, effectively terminating the chain reaction.[10] This process is most prominent at the surface of the resin that is in direct contact with air, often resulting in a tacky, under-cured, or uncured surface layer.[1][2][3]
Q2: How does increasing the light intensity help overcome oxygen inhibition?
A2: Increasing the light intensity leads to a higher rate of photoinitiator decomposition, which in turn generates a higher concentration of initial free radicals.[2][4] This high flux of radicals can effectively "outcompete" the dissolved oxygen. The radicals rapidly consume the oxygen present in the resin, allowing the polymerization reaction to proceed once the oxygen is depleted.[4] Essentially, a higher light intensity reduces the induction period caused by oxygen.[4]
Q3: What are the pros and cons of using additives to mitigate oxygen inhibition?
A3:
| Additive Type | Pros | Cons |
|---|---|---|
| Thiols (Mercaptans) | Highly effective at reducing oxygen inhibition.[1] Can also improve adhesion and reduce water absorption.[1] | Can have an unpleasant odor due to sulfur content.[1] May alter mechanical properties like hardness and tensile strength.[1] |
| Amines | Low cost and can enhance adhesion.[1] | Can cause yellowing of the final product.[1] May increase moisture sensitivity and potentially leave residual odors.[1] The effectiveness is dependent on the photoinitiator used.[1] |
| Phosphines | Effective oxygen scavengers.[8] | Can be more expensive than other additives. |
| Ethers | Can reduce oxygen inhibition. | Generally less effective than thiols and amines and need to be used in larger quantities, which can significantly impact the properties of the cured polymer.[1] |
Q4: Is it necessary to use an inert atmosphere like nitrogen for all applications?
A4: While using an inert atmosphere is a very effective method to eliminate oxygen inhibition, it is not always necessary or practical.[2][4] For many applications, a combination of other strategies, such as optimizing the photoinitiator concentration, increasing light intensity, and using appropriate additives, can provide a tack-free surface.[1] Inerting is often considered for applications with very thin films, where oxygen diffusion is most problematic, or when the highest degree of surface cure is critical.[4] However, it is often the most expensive and difficult method to implement.[1][2]
Q5: Can the viscosity of the this compound formulation affect oxygen inhibition?
A5: Yes, the viscosity of the formulation can play a role. Higher viscosity formulations can limit the diffusion of oxygen from the atmosphere into the resin.[4][9] This reduced oxygen mobility means that the radicals generated have a better chance of initiating polymerization before they are quenched by oxygen. Therefore, using a higher viscosity grade of this compound or adding fillers to increase viscosity can help mitigate oxygen inhibition to some extent.
Quantitative Data Summary
The following tables summarize key parameters and their effects on overcoming oxygen inhibition.
Table 1: Effect of Photoinitiator Concentration and Light Intensity
| Parameter | Condition | Effect on Oxygen Inhibition | Notes |
| Photoinitiator Concentration | Low (< 1 wt%) | Significant inhibition, tacky surface likely. | Insufficient radicals to consume oxygen. |
| Moderate (2-5 wt%) | Reduced inhibition, improved surface cure. | A good starting point for optimization.[4] | |
| High (> 5 wt%) | Minimal inhibition, tack-free surface achievable. | May lead to brittleness, yellowing, and can be cost-prohibitive.[1] | |
| Light Intensity | Low (< 10 mW/cm²) | Pronounced inhibition, especially in air. | Longer cure times required, surface cure is challenging. |
| Moderate (10-100 mW/cm²) | Effective in reducing inhibition. | A common range for many UV curing systems. | |
| High (> 100 mW/cm²) | Very effective at overcoming inhibition.[4] | Reduces cure time significantly. Can be costly and may cause overheating. |
Table 2: Efficacy of Different Mitigation Strategies
| Strategy | Relative Effectiveness | Cost Implication | Key Considerations |
| Inert Atmosphere (Nitrogen/Argon) | Very High | High | Most effective method, but requires specialized equipment.[1][2] |
| Additives (Thiols, Amines) | High | Low to Moderate | Formulation-dependent, may affect final properties.[1] |
| Increased Light Intensity | High | Moderate to High | Requires more powerful and potentially more expensive lamps.[2] |
| Increased Photoinitiator Conc. | Moderate to High | Low to Moderate | Can negatively impact mechanical properties and color.[1] |
| Barrier Films/Coatings | High | Low | Can be cumbersome to apply and remove; may affect surface finish.[1] |
| Increased Viscosity | Low to Moderate | Low | May not be sufficient as a standalone solution. |
Experimental Protocols
Methodology for Evaluating the Effect of Photoinitiator Concentration on Surface Cure
-
Formulation Preparation:
-
Prepare a series of formulations of this compound with varying concentrations of a selected photoinitiator (e.g., 1%, 2%, 3%, 4%, and 5% by weight). A common photoinitiator for acrylate systems is 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA).
-
Thoroughly mix each formulation in a dark container to ensure homogeneity.
-
-
Sample Preparation:
-
Apply a thin film (e.g., 50 µm) of each formulation onto a clean glass slide using a film applicator.
-
-
UV Curing:
-
Place the samples under a UV lamp with a specific wavelength and intensity (e.g., a medium-pressure mercury lamp, 365 nm, 50 mW/cm²).
-
Expose each sample to the UV light for a fixed duration (e.g., 30 seconds).
-
-
Surface Cure Assessment:
-
Immediately after curing, assess the surface tackiness. This can be done qualitatively by lightly touching the surface with a cotton swab or a gloved finger. A tack-free surface will not show any residue or stickiness.
-
For a more quantitative assessment, perform a thumb-twist test or a pencil hardness test (ASTM D3363).
-
-
Data Analysis:
-
Record the minimum photoinitiator concentration required to achieve a tack-free surface under the specified curing conditions.
-
Compare the results across the different concentrations to determine the optimal range.
-
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Strategies to overcome oxygen inhibition.
Caption: Workflow for evaluating photoinitiator concentration.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. 6 ways to avoid curing inhibition with UV curing adhesives - GA Lindberg [galindberg.se]
- 3. uvfab.com [uvfab.com]
- 4. radtech.org [radtech.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen Inhibition [ias.tuwien.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. uvebtech.com [uvebtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
Technical Support Center: Controlling Volumetric Shrinkage in Bisphenol A Epoxy Diacrylate (BPA-EDA) 3D Printing
Welcome to the technical support center for controlling volumetric shrinkage in Bisphenol A epoxy diacrylate (BPA-EDA) based resins for 3D printing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage dimensional inaccuracies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is volumetric shrinkage and why is it a significant problem with BPA-EDA resins?
A1: Volumetric shrinkage is the reduction in the overall volume of a resin as it cures, transitioning from a liquid to a solid.[1] This phenomenon is rooted in the polymerization process where monomer molecules, initially separated by van der Waals forces, are pulled closer together to form shorter, covalent bonds in the polymer network.[2][3] For BPA-EDA, an epoxy diacrylate, this shrinkage can be substantial, leading to several critical issues in high-precision applications:
-
Dimensional Inaccuracy: The final printed part may not match the intended CAD dimensions, which is problematic for applications requiring high precision, such as microfluidics or custom labware.[1]
-
Internal Stress and Cracking: High shrinkage introduces internal stresses within the material.[1][4] If these stresses exceed the material's strength, they can cause warping, cracking, or delamination of layers, compromising the structural integrity of the part.
-
Surface Defects: Uneven shrinkage across the part can lead to distortions and warping, affecting the surface quality and functionality.[1]
Q2: What are the primary causes of volumetric shrinkage in BPA-EDA photopolymerization?
A2: The primary causes are twofold:
-
Polymerization: As the acrylate (B77674) groups in the BPA-EDA monomers react and form a crosslinked polymer network, the average distance between molecules decreases significantly. This change from longer intermolecular distances to shorter covalent bond lengths is the main driver of shrinkage.[2][4]
-
Thermal Effects: The photopolymerization of acrylates is an exothermic process, meaning it releases heat.[4] This temperature increase causes the material to expand. As the part cools down to ambient temperature after curing, it contracts, contributing further to the overall shrinkage.[4]
Q3: Can I eliminate shrinkage completely?
A3: Eliminating shrinkage entirely is challenging due to the fundamental physical and chemical processes of polymerization. However, it can be significantly minimized and compensated for through a combination of resin formulation, process parameter optimization, and post-processing techniques. The goal is to achieve predictable and uniform shrinkage that can be accounted for in the design phase.
Troubleshooting Guide
This guide addresses common problems encountered due to volumetric shrinkage when 3D printing with BPA-EDA resins.
Problem: Printed parts are smaller than the design specifications (Dimensional Inaccuracy).
| Possible Cause | Suggested Solution |
| High intrinsic material shrinkage. | Modify Resin Formulation: Incorporate fillers like silica (B1680970) or zirconia. Fillers displace a volume of the reactive resin, thereby reducing the overall shrinkage of the composite material.[4] Consider adding alternative monomers that undergo ring-opening polymerization, as these exhibit smaller volume changes.[4] |
| Incorrect slicer settings. | Apply Shrinkage Compensation: Most professional 3D printing software allows for scaling the model to compensate for expected shrinkage. This requires calibration to determine the precise shrinkage percentage for your specific resin and printer setup. |
| Sub-optimal printing parameters. | Optimize Exposure Settings: Adjust the exposure time and light intensity. Over-exposure can sometimes exacerbate shrinkage, while under-exposure leads to incomplete curing and poor mechanical properties.[4] |
Problem: Parts are warped, distorted, or peeling off the build plate.
| Possible Cause | Suggested Solution |
| Uneven shrinkage and stress accumulation. | Optimize Part Orientation and Supports: Orient the part to minimize large cross-sectional areas parallel to the build plate.[1] Use well-placed support structures to anchor the part securely and distribute stresses, preventing deformation.[1][4] |
| Poor adhesion to the build plate. | Improve First-Layer Adhesion: Ensure the build plate is clean and properly leveled. Increase the exposure time for the initial "burn-in" layers to create a strong foundation. |
| Temperature fluctuations. | Control the Print Environment: Maintain a stable ambient temperature during printing.[1] Temperature swings can affect the curing process and induce thermal stresses. |
| Inconsistent wall thickness in the design. | Redesign for Uniformity: Design parts with more uniform wall thicknesses where possible. This helps to ensure a more even curing process and reduces differential shrinkage, which is a primary cause of warping.[1] |
Problem: Internal cracks or surface micro-cracks are visible in the final part.
| Possible Cause | Suggested Solution |
| High internal stress from rapid curing. | Reduce Print Speed: Slower printing speeds can allow more time for stress relaxation between layers, reducing the buildup of internal stress.[1] |
| Incomplete or non-uniform post-curing. | Implement a Controlled Post-Curing Protocol: Post-curing with UV light is essential to ensure the complete polymerization of the resin and can help relieve some internal stresses.[1] A controlled, gradual post-curing process is often more effective than a rapid, high-intensity one. |
| Brittle material formulation. | Incorporate Toughening Agents: Consider adding toughening agents or flexible oligomers to the BPA-EDA resin formulation. While not directly reducing shrinkage, this can improve the material's ability to withstand internal stresses without fracturing. |
Data & Experimental Protocols
Table 1: Effect of Control Strategies on Volumetric Shrinkage (Illustrative Data)
The following table provides an example of how different control strategies can influence the volumetric shrinkage of a typical BPA-EDA resin. Actual values will vary based on the specific formulation and equipment used.
| Resin Formulation | Print Parameter | Post-Processing | Average Volumetric Shrinkage (%) |
| Pure BPA-EDA | Standard Exposure | UV Post-Cure (30 min) | 8.5% |
| BPA-EDA + 20 wt% Silica Filler | Standard Exposure | UV Post-Cure (30 min) | 5.2% |
| Pure BPA-EDA | Optimized (Reduced) Exposure | UV Post-Cure (30 min) | 7.9% |
| BPA-EDA + 20 wt% Silica Filler | Optimized (Reduced) Exposure | UV Post-Cure (60 min, staged) | 4.8% |
Experimental Protocol: Measuring Volumetric Shrinkage
This protocol describes a common method for quantifying the volumetric shrinkage of a photopolymer resin.
Objective: To determine the percentage of volume reduction when a liquid BPA-EDA resin is cured into a solid state.
Materials:
-
BPA-EDA based liquid resin
-
3D printer (DLP or SLA)
-
High-precision digital calipers or a 3D scanner[4]
-
Standard calibration object file (e.g., a 20x20x20 mm cube)
-
UV post-curing station
-
Isopropyl alcohol (IPA) for cleaning
Methodology:
-
Printing:
-
Print the standard calibration cube using the BPA-EDA resin.[4] Record all printing parameters (e.g., layer height, exposure time, temperature).
-
Once printing is complete, carefully remove the part from the build plate.
-
-
Cleaning and Post-Curing:
-
Wash the printed part in IPA to remove any uncured liquid resin from the surface.
-
Allow the part to dry completely.
-
Post-cure the part in a UV curing station according to a standardized procedure (e.g., 30 minutes at 60°C).[1] This step is crucial for achieving final material properties.
-
-
Measurement:
-
Allow the part to cool to a stable room temperature.
-
Using high-precision digital calipers, measure the length, width, and height of the cured cube. Take at least three measurements for each dimension and calculate the average.[4]
-
For more complex shapes or higher accuracy, use a 3D scanner to create a digital model of the printed part.[4]
-
-
Calculation:
-
Calculate the measured volume (V_measured) of the cured part.
-
Identify the original design volume (V_original) from the CAD file.
-
Calculate the volumetric shrinkage (%) using the following formula:
-
Volumetric Shrinkage (%) = [(V_original – V_measured) / V_original] × 100%
-
-
Visual Guides
Logical Workflow for Troubleshooting Shrinkage
This diagram outlines a step-by-step process for diagnosing and addressing issues related to volumetric shrinkage.
Caption: A decision-making workflow for troubleshooting volumetric shrinkage issues.
Mechanism of Polymerization Shrinkage
This diagram illustrates the fundamental cause of shrinkage at the molecular level during the polymerization of BPA-EDA.
Caption: Transition from monomers to polymer, causing volume reduction.
References
Technical Support Center: Optimizing Photoinitiator Concentration for Bisphenol A Epoxy Diacrylate (BADGE or BAEA) Curing
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the UV curing process of Bisphenol A epoxy diacrylate resins.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for a photoinitiator in a this compound formulation?
A1: The optimal concentration of a photoinitiator typically falls between 0.5% and 5% by weight of the total formulation.[1][2] The exact amount depends on several factors, including the type of photoinitiator, the thickness of the sample, the light source (e.g., UV-LED vs. traditional mercury lamp), and the desired cure speed and final properties.[2][3] For instance, some studies have found an optimal concentration to be around 5 wt% to achieve the maximum reaction rate and final conversion.[1]
Q2: How does photoinitiator concentration affect cure speed and depth of cure?
A2: Increasing the photoinitiator concentration generally increases the cure rate up to a certain point.[1][4] However, an excessively high concentration can be detrimental, especially for curing thicker sections. High concentrations can lead to a "shielding" effect, where the top layer cures so rapidly that it blocks UV light from penetrating deeper into the material, resulting in a reduced depth of cure.[3] Conversely, a very low concentration may be insufficient to initiate effective polymerization, leading to incomplete curing.[3] An optimal concentration exists that maximizes cure depth.[5] For example, one study on a methacrylate (B99206) system found that reducing the photoinitiator concentration from 0.25 wt% to 0.02 wt% increased the cured gel thickness significantly when the UV dose was increased.[3]
Q3: What are the consequences of using a photoinitiator concentration that is too high or too low?
A3:
-
Too High: An excessive concentration can lead to several issues. Once a threshold is reached, radicals can collide with living polymers and act as terminators, which may decrease the curing rate and final conversion.[1] It can also cause yellowing of the final product, increased brittleness, and may not improve mechanical properties beyond a certain point (~0.5 wt% in some dental resins).[6] High surface absorption can block light from penetrating the sample, leading to incomplete curing at depth.[3]
-
Too Low: An insufficient amount of photoinitiator will result in a slow or incomplete cure, leading to a tacky or soft surface, poor mechanical properties, and low crosslink density.[2]
Q4: How does the choice of photoinitiator type impact the optimal concentration?
A4: Different photoinitiators have different absorption spectra and efficiencies.
-
Type I Photoinitiators (e.g., BAPO, α-hydroxyketones): These undergo unimolecular cleavage to form free radicals and are generally very efficient.[2][7] Photobleaching initiators like BAPO are particularly useful for improving depth of cure, as the initiator becomes more transparent to UV light as it is consumed, allowing for deeper penetration.[3]
-
Type II Photoinitiators (e.g., Benzophenone): These require a co-initiator or synergist (typically a tertiary amine) to generate radicals through a bimolecular reaction.[2][7] The optimal concentration will depend on the ratio between the photoinitiator and the co-initiator.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during the UV curing of this compound resins.
Problem 1: Incomplete or Tacky Surface Cure
A sticky or uncured surface is a frequent issue.
-
Possible Cause 1: Insufficient Photoinitiator Concentration.
-
Solution: The concentration may be too low to generate enough radicals for complete polymerization. Incrementally increase the photoinitiator concentration by 0.5 wt% and repeat the curing process.
-
-
Possible Cause 2: Oxygen Inhibition.
-
Solution: Free radicals on the surface can be scavenged by atmospheric oxygen, which inhibits polymerization. To mitigate this, you can cure the sample in an inert atmosphere (e.g., nitrogen) or use a higher intensity UV lamp to accelerate the cure speed, overwhelming the inhibition effect.
-
-
Possible Cause 3: Incorrect UV Wavelength.
-
Solution: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator. Consult the technical data sheets for both your lamp and photoinitiator.
-
Problem 2: Poor Depth of Cure / Curing is Only Skin-Deep
The sample is hard on the surface but soft or liquid underneath.
-
Possible Cause 1: Photoinitiator Concentration is Too High.
-
Possible Cause 2: Use of a Non-Photobleaching Initiator.
-
Solution: Consider switching to a photobleaching initiator, such as BAPO (Irgacure 819).[3] These initiators become more transparent as they react, allowing light to penetrate deeper into the resin over time.
-
Problem 3: Yellowing of the Cured Polymer
The final cured product has an undesirable yellow tint.
-
Possible Cause 1: Excessive Photoinitiator Concentration.
-
Solution: Many photoinitiators and their byproducts have a yellow hue. Reducing the concentration to the minimum effective level can often solve this problem.[2]
-
-
Possible Cause 2: Type of Photoinitiator.
-
Solution: Some photoinitiators are more prone to yellowing than others. For applications requiring high optical clarity, consider using photoinitiators specifically designed for low yellowing, such as certain acylphosphine oxides (TPO).
-
Data Presentation: Effect of Photoinitiator Concentration
The following tables summarize the general effects of photoinitiator concentration on the properties of cured this compound.
Table 1: Impact on Curing Characteristics
| Photoinitiator Conc. | Cure Speed | Depth of Cure | Surface Tackiness |
| Low (<0.5 wt%) | Slow | Potentially High (with sufficient UV dose) | High (Incomplete Cure) |
| Optimal (0.5-5 wt%) | Fast | Maximized | Low (Complete Cure) |
| High (>5 wt%) | Fast (surface) | Low (due to light blocking)[3] | Low (but may be brittle) |
Table 2: Impact on Final Mechanical & Optical Properties
| Photoinitiator Conc. | Hardness | Tensile Strength | Yellowing Index |
| Low (<0.5 wt%) | Low | Low | Low |
| Optimal (0.5-5 wt%) | High | High[4] | Moderate |
| High (>5 wt%) | May decrease/become brittle | May decrease[6] | High[2] |
Experimental Protocols
Methodology for Determining Optimal Photoinitiator Concentration
This protocol outlines a systematic approach to identify the ideal photoinitiator concentration for your specific formulation and equipment.
1. Materials & Equipment:
-
This compound (BAEA) resin
-
Reactive diluent (if used, e.g., HDDA, TPGDA)
-
Selected Photoinitiator (e.g., TPO, BAPO, Irgacure 1173)
-
Analytical balance
-
Mixing cups and spatula
-
Micrometer
-
UV curing system (specify lamp type, intensity, and wavelength)
-
Real-Time FTIR (RT-FTIR) spectrometer (for monitoring cure kinetics)
-
Durometer (for hardness testing)
2. Procedure:
-
Formulation Preparation: Prepare a series of formulations by weight, keeping the ratio of BAEA to reactive diluent constant. Vary the photoinitiator concentration across a relevant range, for example: 0.25%, 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, and 5.0 wt%. Ensure thorough mixing in a dark or UV-filtered environment.[8][9]
-
Sample Preparation: For each formulation, prepare thin films of a consistent, known thickness (e.g., 1 mm) on a substrate (e.g., glass slide).[5]
-
Curing: Expose each sample to the UV source for a fixed period. Ensure the distance from the lamp and the UV intensity (mW/cm²) are constant for all samples.
-
Analysis:
-
Surface Cure: Immediately after curing, gently touch the surface with a cotton swab to assess tackiness. A clean pull indicates a good surface cure.
-
Hardness: Measure the Shore D hardness of the cured samples at multiple points and average the results.
-
Depth of Cure: For thicker samples, measure the thickness of the cured gel layer with a micrometer after removing any uncured resin.[5]
-
Cure Kinetics (RT-FTIR): Monitor the disappearance of the acrylate (B77674) peak (e.g., at ~1635 cm⁻¹) in real-time during UV exposure to determine the rate of polymerization and the final degree of conversion.[3]
-
3. Data Interpretation:
-
Plot the measured properties (Hardness, Depth of Cure, Degree of Conversion) as a function of photoinitiator concentration.
-
The optimal concentration is the one that provides the best balance of properties: fast cure, complete surface cure, sufficient cure depth, and high hardness, without excessive yellowing or brittleness.
Visualizations
Troubleshooting Workflow for Curing Issues
References
- 1. mdpi.com [mdpi.com]
- 2. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. princeton.edu [princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Layer Separation in BADGE-Based 3D Printing
Welcome to the technical support center for troubleshooting issues related to 3D printing with Bisphenol A diglycidyl ether (BADGE)-based resins. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on layer separation, also known as delamination.
Frequently Asked Questions (FAQs)
Q1: What is layer separation in BADGE-based 3D printing?
A1: Layer separation, or delamination, is a printing defect where the layers of the 3D printed object do not adhere to each other properly, leading to visible cracks or complete separation between layers.[1] This compromises the structural integrity and aesthetic quality of the printed part.
Q2: What are the most common causes of layer separation with BADGE resins?
A2: The most common causes are generally related to improper curing and printing parameters. These can include:
-
Insufficient Curing: Inadequate UV exposure time for each layer results in a weak bond between layers.[1]
-
Incorrect Printing Parameters: Suboptimal settings for layer thickness, lift speed, and exposure time can all contribute to poor layer adhesion.
-
Resin Temperature: Low resin temperature can increase viscosity, hindering proper flow and layer fusion.[2]
-
Model Orientation and Supports: Large cross-sectional areas per layer and inadequate support structures can increase the peel forces, leading to delamination.[1][2]
-
Contaminated Resin or FEP Film: Debris in the resin or a cloudy FEP film can block the UV light, causing localized under-curing.[1]
Q3: How does the chemistry of BADGE-based resins contribute to layer separation?
A3: BADGE-based resins are a type of epoxy resin that undergoes a process called photopolymerization when exposed to UV light. The presence of two or more epoxy groups in their molecular structure allows for a high degree of crosslinking, forming a strong three-dimensional network. However, if the polymerization process is incomplete between layers due to any of the factors mentioned above, the interlayer chemical bonds will be weak, resulting in delamination. The selection of reactants, the mixing ratio, and the curing process itself are crucial in determining the final properties of the cured epoxy resin, including its adhesion and mechanical strength.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving layer separation issues.
Problem: My prints are showing clear horizontal cracks and layers are peeling apart.
This is a classic sign of layer separation. Follow the steps below to identify and fix the root cause.
Inadequate curing is the primary suspect for layer separation.
Question: What are the optimal exposure settings for my BADGE resin?
Answer: Optimal exposure times can vary depending on the specific resin formulation, the 3D printer's light source intensity, and the desired layer thickness. As a starting point, refer to the manufacturer's recommendations. If layer separation persists, a calibration print is highly recommended to fine-tune your settings.
Experimental Protocol: Exposure Time Calibration
-
Objective: To determine the optimal exposure time for a given BADGE resin and layer thickness.
-
Materials: Your BADGE-based resin, a calibration model (e.g., the "Resin XP2 Validation Matrix" or a simple array of small, detailed objects), and your 3D printer.
-
Methodology:
-
Set a baseline layer thickness (e.g., 50 µm).
-
Create a series of print files for the calibration model, each with a different exposure time. Start with a range around the manufacturer's recommendation, increasing in small increments (e.g., 0.5 or 1 second).
-
Print each calibration model.
-
After cleaning and post-curing, carefully examine each print. The optimal exposure time will produce a print with good detail, sharp edges, and no signs of under-curing (softness, loss of detail) or over-curing (bloating, loss of negative space).
-
For evaluating interlayer adhesion, a simple test can be to print a tall, thin cylinder and attempt to manually separate the layers. A well-cured part will be difficult to break along the layer lines.
-
If curing seems adequate, other printing and environmental factors may be at play.
Question: What other printing parameters should I check to prevent layer separation?
Answer: Besides exposure time, several other parameters are critical:
-
Lift Speed: A high lift speed can create excessive peeling forces, pulling layers apart. Try reducing the lift speed.
-
Layer Thickness: Thicker layers require longer exposure times to cure properly. If you are using a larger layer height, ensure your exposure time is adjusted accordingly.
-
Resin Temperature: Most resins perform best within a specific temperature range (typically 20-28 °C or 68-82 °F).[2] If your printing environment is too cold, the resin's viscosity will increase, which can impede proper layer formation. Consider using a resin vat heater or warming the printing room.
Quantitative Data: General Printing Parameter Adjustments
| Parameter | Symptom of Incorrect Setting | Recommended Action |
| Lift Speed | Layers separating, especially on larger cross-sections. | Decrease in 10 mm/min increments. |
| Layer Thickness | Delamination with thicker layers. | Increase exposure time or decrease layer thickness. |
| Resin Temperature | Inconsistent printing, layer lines. | Maintain a stable temperature between 20-28 °C. |
The way a model is oriented and supported on the build plate significantly impacts the forces exerted during printing.
Question: How can I orient my model to minimize the risk of layer separation?
Answer: The primary goal is to minimize the cross-sectional area of each layer being printed.
-
Tilting: Avoid printing large, flat surfaces parallel to the build plate. Tilting the model by 30 to 45 degrees can significantly reduce the surface area of each layer, thereby decreasing the peel force.[2]
-
Hollowing and Drainage: For large, solid models, hollowing them out and adding drainage holes can reduce the suction cup effect and the overall weight of the print, both of which can contribute to layer separation.[2]
Question: How do I know if I have enough supports?
Answer: Insufficient supports, especially on overhangs and islands, can lead to parts of the model flexing or detaching during the printing process, causing layer separation. Use your slicer software to automatically generate supports and then manually add more to any areas that look like they might be unsupported or prone to movement.
Proper post-curing is essential for achieving the final mechanical properties of BADGE-based resins and can improve interlayer bonding.
Question: How does post-curing affect the strength of my BADGE resin prints?
Answer: Post-curing with UV light and often heat completes the polymerization process, significantly increasing the crosslink density of the resin. This leads to improved mechanical properties such as tensile strength and hardness. Studies have shown that thermal post-curing, in addition to UV curing, can further enhance these properties. For some resins, post-curing at an elevated temperature (e.g., 80 °C) can lead to a significant increase in tensile strength.
Experimental Protocol: Post-Curing Optimization
-
Objective: To determine the optimal post-curing time and temperature for maximizing the mechanical properties of a printed part.
-
Materials: Several identical printed test specimens (e.g., tensile test bars as per ASTM D638), a UV curing station, and a temperature-controlled oven.
-
Methodology:
-
Divide the printed specimens into different groups.
-
Keep one group as a control (no post-curing).
-
Post-cure the other groups under different conditions:
-
Varying UV exposure times at a constant temperature.
-
Varying temperatures for a constant UV exposure time.
-
-
Perform mechanical testing (e.g., tensile strength, flexural strength) on all specimens.
-
Analyze the data to identify the post-curing conditions that yield the best mechanical performance.
-
Quantitative Data: Example of Post-Curing Effects on Mechanical Properties
The following table is a hypothetical example based on general findings for epoxy-based resins and should be adapted based on your specific material and experimental results.
| Post-Curing Condition | Tensile Strength (MPa) |
| No Post-Cure | 35 |
| UV Cure (30 min) | 55 |
| UV Cure (30 min) + Heat (60°C, 1 hr) | 70 |
| UV Cure (30 min) + Heat (80°C, 1 hr) | 85 |
Visual Troubleshooting and Workflows
Troubleshooting Workflow for Layer Separation
The following diagram illustrates a logical workflow for troubleshooting layer separation issues.
Caption: A step-by-step workflow for diagnosing and resolving layer separation in BADGE-based 3D printing.
Chemical Structure of BADGE
Understanding the basic chemical structure of BADGE can provide insight into the curing process.
Caption: The basic chemical structure of Bisphenol A diglycidyl ether (BADGE).
References
Technical Support Center: Enhancing the Flexibility of Bisphenol A Epoxy Diacrylate Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisphenol A epoxy diacrylate (BADGE-DA) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the flexibility of these materials.
Frequently Asked Questions (FAQs)
Q1: Why are this compound polymers inherently brittle?
This compound polymers derive their rigidity from the aromatic bisphenol A backbone, which imparts high strength and thermal stability but limits chain mobility. The high crosslink density achieved during curing further restricts polymer chain movement, leading to a brittle material with low elongation at break.
Q2: What are the primary methods to increase the flexibility of BADGE-DA polymers?
The main strategies involve incorporating flexible segments into the polymer backbone or reducing the crosslink density. Common methods include:
-
Modification with carboxyl-terminated intermediates: Reacting anhydrides and diols to create flexible polyester (B1180765) chains that are then reacted with the epoxy acrylate (B77674).[1][2][3]
-
Incorporation of reactive elastomers: Blending the epoxy acrylate with liquid rubbers, such as carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) or acrylate-based elastomers, that co-react during curing.[4][5]
-
Synthesis with flexible long-chain monomers: Using diols or anhydrides with longer carbon chains to introduce more flexible linkages into the polymer structure.[3]
-
Multi-step synthesis of flexible chain modified resins: A systematic approach involving the synthesis of a flexible intermediate that is then incorporated into the epoxy acrylate backbone.
Q3: How does increasing flexibility affect other properties of the polymer?
Enhancing flexibility typically leads to a trade-off with other material properties. Expect to observe:
-
Decreased Tensile Strength and Young's Modulus: As the material becomes more flexible, its stiffness and ultimate strength tend to decrease.[6][7]
-
Increased Elongation at Break: This is the primary indicator of improved flexibility.
-
Reduced Viscosity: The introduction of flexible chains can lower the viscosity of the uncured resin, which can be beneficial for processing.[1][2][3]
-
Potential for Yellowing: Some modification methods, particularly those involving amines or high-temperature reactions, can lead to discoloration.[8][9][10]
Q4: What is a typical quantitative improvement in flexibility that can be expected?
The degree of improvement depends on the modification method and the concentration of the flexibilizing agent. For instance, modification with a carboxyl-terminated intermediate has been shown to improve flexibility from a 12 mm mandrel bend test to a 1 mm bend test, alongside a significant reduction in viscosity from 29800 mPa·s to 13920 mPa·s at 25°C.[1][2][3] The addition of reactive elastomers can increase fracture toughness by as much as 60%.[4]
Troubleshooting Guides
Problem 1: The modified polymer is still too brittle.
| Possible Cause | Suggested Solution |
| Insufficient incorporation of the flexibilizing agent. | Increase the molar ratio of the flexible modifier (e.g., carboxyl-terminated intermediate, reactive elastomer) in your formulation.[11] |
| Incomplete reaction between the epoxy acrylate and the modifier. | Ensure proper reaction conditions (temperature, time, catalyst) to facilitate complete incorporation of the flexible segments. Monitor the reaction progress using techniques like acid value titration. |
| The chosen flexibilizer has insufficient chain length. | Select diols or anhydrides with longer aliphatic chains to create more flexible polyester segments.[3] |
| High crosslink density. | Consider reducing the functionality of the curing agents or increasing the molecular weight between crosslinks.[11] |
Problem 2: The viscosity of the uncured resin is too high.
| Possible Cause | Suggested Solution |
| High molecular weight of the base epoxy acrylate. | Partially replace the Bisphenol A epoxy resin with a lower viscosity binary glycidyl (B131873) ether.[1][2][3] |
| The modifier itself has a high viscosity. | Select flexibilizers that also act as reactive diluents. Some acrylate-based elastomers can lower the overall system viscosity. |
| Premature polymerization or side reactions. | Ensure the presence of an effective polymerization inhibitor during synthesis and storage. Control reaction temperatures to prevent unwanted side reactions. |
Problem 3: The final cured polymer is yellow.
| Possible Cause | Suggested Solution |
| Oxidation of components during synthesis. | Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction, especially at elevated temperatures.[10] |
| Use of amine-based catalysts or curing agents. | Some amines are prone to yellowing. Consider using alternative catalysts like phosphonium (B103445) compounds, though these may have other drawbacks.[12] |
| High reaction temperatures. | Optimize the reaction temperature to the lowest effective level to minimize thermal degradation and side reactions that can cause discoloration.[8] |
| UV degradation. | If the material is exposed to UV light, incorporate UV stabilizers into the formulation.[9] For post-curing yellowing, a UV-resistant topcoat can be applied.[8] |
| Impurities in reactants. | Use high-purity monomers and reagents. Purify reactants if necessary. |
Data Presentation
Table 1: Effect of Modification on Mechanical Properties of this compound Polymers
| Modification Method | Change in Tensile Strength | Change in Elongation at Break | Change in Young's Modulus | Reference |
| Carboxyl-Terminated Intermediate | Decrease | Significant Increase | Decrease | [13] |
| Reactive Elastomer (20 wt%) | Slight Decrease | Increase | Slight Decrease | [4] |
| Aramid Nanofiber (0.1 wt%) | +52.7% | - | +41.6% | [14] |
| Flexible Epoxy-Terminated Urethane | Decrease | Significant Increase | Decrease | [7] |
Table 2: Effect of Modification on Physical Properties of Uncured Resin
| Modification Method | Change in Viscosity (at 25°C) | Change in Flexibility (Mandrel Bend Test) | Reference |
| Carboxyl-Terminated Intermediate | 29800 mPa·s to 13920 mPa·s | 12 mm to 1 mm | [1][2][3] |
| Glycol Diglycidyl Ether Addition | Significant Decrease | Not specified | [6][15] |
Experimental Protocols
Protocol 1: Synthesis of a Flexible Epoxy Acrylate using a Carboxyl-Terminated Intermediate
This protocol is a generalized procedure based on the reaction of an anhydride (B1165640) and a diol to form a flexible intermediate.
Materials:
-
Bisphenol A epoxy resin (E-51)
-
Dicarboxylic anhydride (e.g., succinic anhydride)
-
Diol (e.g., 1,6-hexanediol)
-
Acrylic acid
-
Catalyst (e.g., triphenylphosphine)
-
Polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol)
Procedure:
-
Synthesis of the Carboxylic Acid Intermediate:
-
In a four-neck flask equipped with a stirrer, thermometer, condenser, and nitrogen inlet, add the dicarboxylic anhydride and diol at a specified molar ratio (e.g., 1.2:1).
-
Heat the mixture to 60-80°C under a nitrogen atmosphere with stirring.
-
Monitor the reaction by measuring the acid number until it reaches the theoretical value, indicating the completion of the anhydride ring-opening. Cool the mixture to obtain the carboxylic acid intermediate.[16]
-
-
Modification of Epoxy Resin:
-
To the flask containing the carboxylic acid intermediate, add the Bisphenol A epoxy resin (E-51), catalyst (e.g., 2% of the total mass of intermediate and epoxy), and polymerization inhibitor.
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere.
-
Monitor the acid number of the mixture. The reaction is complete when the acid number is less than 5 mgKOH/g.
-
-
Acrylation:
-
Cool the reaction mixture to 85°C.
-
Gradually add acrylic acid and continue the reaction. The temperature may rise due to the exothermic nature of the reaction; maintain it around 110°C.
-
Continue the reaction for approximately 3-4 hours, monitoring the acid value until it is less than or equal to 5 mgKOH/g.
-
Cool the reaction to stop the process and obtain the flexible epoxy acrylate resin.[17]
-
Protocol 2: Toughening Epoxy Acrylate with a Reactive Acrylate Elastomer
This protocol describes the blending of a pre-synthesized reactive elastomer with an epoxy resin system.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA)
-
Reactive acrylate elastomer (e.g., a copolymer of butyl acrylate and glycidyl methacrylate)
-
Amine curing agent (e.g., p,p'-diaminodiphenyl sulphone - DDS)
Procedure:
-
Homogenization:
-
In a suitable vessel, mix the DGEBA resin and the reactive acrylate elastomer (e.g., 20 wt% of the epoxy resin).
-
Heat the mixture to 80°C for approximately 1 hour to ensure a homogeneous blend and to degas the mixture.[4]
-
-
Addition of Curing Agent:
-
Cool the mixture slightly if necessary, then add the stoichiometric amount of the amine curing agent (DDS). The amount should be calculated based on the total epoxy content of both the DGEBA and the reactive elastomer.
-
Heat the mixture to 120°C to completely dissolve the DDS, stirring gently.
-
-
Curing:
-
Pour the resulting mixture into a preheated mold (e.g., silicone mold at 100°C).
-
Cure the polymer using a staged curing cycle, for example: 120°C for 1 hour, followed by 140°C for 1 hour, and a final post-cure at 180°C for 5 hours.[4]
-
Visualizations
Caption: Workflow for synthesizing flexible epoxy acrylate polymers.
Caption: Troubleshooting guide for persistent brittleness.
Caption: Property trade-offs when enhancing flexibility.
References
- 1. Preparation of low viscosity and high flexibility epoxy acrylate and its application in UV-curable coatings - European Coatings [european-coatings.com]
- 2. Preparation of low viscosity and high flexibility epoxy acrylate and its application in UV-curable coatings | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. Structure and properties of a low viscosity acrylate based flexible epoxy resin | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. tulsiresin.com [tulsiresin.com]
- 9. bestbartopepoxy.com [bestbartopepoxy.com]
- 10. hirosarts.com [hirosarts.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Mechanical Properties of UV-Curable Epoxy Acrylate/Modified Aramid Nanofiber Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN103087294A - Modified epoxy acrylic acid resin, preparation method and uses thereof - Google Patents [patents.google.com]
- 17. CN109627423B - Flexible chain modified epoxy acrylate resin and preparation method thereof - Google Patents [patents.google.com]
strategies to increase the cure speed of Bisphenol A epoxy diacrylate formulations
Welcome to the technical support center for Bisphenol A (BPA) epoxy diacrylate formulations. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cure speed of their formulations and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may face when working to accelerate the cure speed of your BPA epoxy diacrylate formulations.
Question: My formulation is curing too slowly or not at all. What are the potential causes and how can I fix it?
Answer:
Slow or incomplete curing is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
1. Issues with the UV Curing System:
-
Low UV Intensity: The UV lamp may have low intensity, which will not provide enough energy to initiate or complete the polymerization. Ensure you are using a UV lamp with sufficient power (at least 36 watts is often recommended).[1]
-
Incorrect Wavelength: The photoinitiator in your formulation is sensitive to a specific wavelength of UV light (typically 395-405 nm). Verify that your UV lamp emits light within the correct wavelength range for your chosen photoinitiator.[1][2]
-
Lamp Age and Cleanliness: UV lamps lose intensity over time. If the lamp is old, it may need replacement. Also, ensure the lamp and any reflectors are clean, as dirt and residues can block UV light.
-
Distance from the UV Source: The intensity of UV light decreases with distance. Ensure your sample is placed at the optimal distance from the UV lamp as specified by the manufacturer.
2. Formulation-Related Problems:
-
Insufficient Photoinitiator Concentration: An inadequate amount of photoinitiator will result in a low concentration of free radicals, leading to a slow cure. The cure rate generally increases with photoinitiator concentration up to an optimal point.[3]
-
Excessive Photoinitiator Concentration: Too much photoinitiator can lead to "surface curing," where the top layer cures quickly and blocks UV light from penetrating deeper into the sample. This can also lead to yellowing.[4] One study found that for a 3D printing resin, the photopolymerization rate increased with the amount of photoinitiator up to 3%, after which the rate began to decrease.[5]
-
Expired or Improperly Stored Resin/Photoinitiator: UV resins and photoinitiators have a shelf life. Expired components may have lost their reactivity.[1] Store all chemicals according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
Presence of Inhibitors: Certain substances can inhibit the free-radical polymerization process. These can include:
-
Oxygen: Oxygen is a well-known inhibitor of free-radical polymerization. Curing in an inert atmosphere (e.g., nitrogen) can significantly increase the cure speed.
-
Pigments and Fillers: Opaque or UV-absorbing pigments and fillers can prevent UV light from reaching the photoinitiator, especially in thick samples.[6] Using pigments specifically designed for UV curing is recommended.[6]
-
Impurities: Contaminants in the resin, diluents, or other additives can interfere with the curing reaction.
-
3. Process and Environmental Factors:
-
Thick Resin Layers: UV light may not penetrate through thick layers of resin, resulting in incomplete curing of the lower layers. It is recommended to cure the resin in thin layers.[1][2]
-
Low Ambient Temperature: The curing process is a chemical reaction that is sensitive to temperature. Lower temperatures will slow down the reaction rate. The ideal temperature range for most epoxy resins is between 70°F and 85°F (21°C to 29°C).[7]
-
High Humidity: High humidity can sometimes interfere with the curing process, leading to a tacky surface.[1]
Frequently Asked Questions (FAQs)
Q1: How can I increase the cure speed of my Bisphenol A epoxy diacrylate formulation?
A1: There are several strategies to increase the cure speed:
-
Optimize Photoinitiator Concentration: Ensure you are using the optimal concentration of a suitable photoinitiator. The cure rate generally increases with photoinitiator concentration up to a certain point, after which it may decrease.[3][5]
-
Use a Co-initiator or Amine Synergist: For some photoinitiator systems, adding a co-initiator or an amine synergist can enhance the rate of free radical generation and improve the overall cure speed.
-
Incorporate Reactive Diluents: Adding a low-viscosity reactive diluent can reduce the formulation's viscosity, which can improve molecular mobility and facilitate a faster cure. Di-functional and multi-functional reactive diluents are often effective.[8][9]
-
Increase Curing Temperature: Curing at a moderately elevated temperature (within the recommended range for your resin) can significantly accelerate the polymerization reaction.[7]
-
Increase UV Light Intensity: A higher intensity UV source will generate free radicals more quickly, leading to a faster cure. However, be mindful of potential overheating and surface curing effects.
Q2: What is the role of a reactive diluent in my formulation?
A2: A reactive diluent is a low-viscosity monomer that is added to a formulation to reduce its overall viscosity.[10] This is particularly useful for highly viscous resins like this compound. By lowering the viscosity, reactive diluents improve handling and application properties.[10] Importantly, they are "reactive," meaning they have functional groups (like acrylates) that allow them to co-polymerize with the epoxy diacrylate and become part of the final cured network.[10] Some reactive diluents can also increase the cure speed and modify the final properties of the cured polymer, such as flexibility and adhesion.[8][9]
Q3: Can I use any pigment to color my UV-curable formulation?
A3: No, it is not recommended to use just any pigment. Many common pigments are opaque and can absorb or block the UV light necessary to activate the photoinitiator, leading to incomplete curing.[6] It is best to use pigments that are specifically designed for use in UV-curable systems, as they are formulated to be more transparent to UV light.[6] When using any pigment, it is also advisable to perform a test cure to ensure it does not inhibit the polymerization process.
Q4: My cured sample has a sticky or tacky surface. What causes this?
A4: A tacky surface is often a sign of incomplete curing at the surface, which is typically caused by oxygen inhibition. Oxygen in the air can quench the free radicals at the surface of the resin, preventing complete polymerization. To resolve this, you can:
-
Cure the sample in an inert atmosphere, such as nitrogen.
-
Use a higher intensity UV lamp to try and overcome the oxygen inhibition.
-
Apply a thin, clear topcoat that is less susceptible to oxygen inhibition.
-
Use a formulation with additives that migrate to the surface and create a barrier to oxygen. A tacky surface can also result from using too thick of a resin layer or an under-powered UV light source.[1]
Quantitative Data on Cure Speed Enhancement
The following table summarizes the quantitative effects of different formulation components on the cure speed of acrylate-based resins.
| Parameter | Component | Concentration | Effect on Cure Speed | Reference |
| Photoinitiator Concentration | Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) | 0.1 wt% | Achieved peak polymerization rate within 2.5 seconds at a 3-mm depth. | [11][12] |
| Photoinitiator Concentration | Irgacure 1000 | > 3% | The photopolymerization rate and double bond conversion ratio decreased with further increases in concentration. | [5] |
| Photoinitiator Concentration | Various | Increasing from 0.25% to 8.0% | Gelation time decreases with increasing photoinitiator concentration. | [13] |
| Curing Time | 2,4,6-trimethyl benzoyl diphenyl phosphine (B1218219) oxide (TPO) | Not specified | Glass transition temperature (Tg) increased from 67.3°C at 3 seconds to 79.8°C at 15 seconds of curing. | [3][14] |
| Reactive Diluent Type | Di-functional reactive diluents | Not specified | Characterized by the lowest activation energy for curing and the shortest gelation time. | [8][9] |
Experimental Protocols
Measuring Cure Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To quantitatively measure the heat flow associated with the photopolymerization reaction, which is proportional to the rate of conversion.
Methodology:
-
Instrument Setup:
-
Use a Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., a high-pressure mercury lamp).
-
Ensure the instrument is calibrated for both temperature and heat flow.
-
Set the purge gas to nitrogen with a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[15]
-
-
Sample Preparation:
-
Experimental Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 25°C or 30°C).[15][16]
-
Once the heat flow signal is stable, expose the sample to UV light of a specific intensity and wavelength for a set duration. The DSC will record the exothermic heat flow as a function of time.[15][16][17]
-
After the initial exposure, a second, high-intensity UV exposure can be performed to ensure complete curing and establish a baseline for calculating the total heat of reaction.[16]
-
-
Data Analysis:
-
The heat flow (in mW) is plotted against time.
-
The rate of polymerization is directly proportional to the heat flow.
-
The degree of conversion at any given time can be calculated by integrating the area under the heat flow curve up to that time and dividing it by the total area under the curve for the fully cured sample.
-
Monitoring Cure Rate with Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the disappearance of specific chemical functional groups (e.g., acrylate (B77674) C=C double bonds) in real-time as the polymerization progresses.
Methodology:
-
Instrument Setup:
-
Use an FTIR spectrometer capable of rapid, continuous scanning.
-
Position a UV light source so that it can irradiate the sample within the spectrometer's sample compartment.
-
-
Sample Preparation:
-
In a UV-filtered environment, place a small drop of the liquid resin onto a KBr or NaCl salt plate.
-
Place a second salt plate on top to create a thin film of a defined thickness (typically 20-50 µm).[16]
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample can be placed directly onto the ATR crystal.[16]
-
-
Experimental Procedure:
-
Data Analysis:
-
The disappearance of the acrylate double bond is typically monitored by the decrease in the absorbance of a characteristic peak, such as the C=C-H wagging band at around 810 cm⁻¹.[4]
-
The degree of conversion at a given time (C(t)) can be calculated using the following formula: C(t) = [A(0) - A(t)] / A(0) where A(0) is the initial absorbance of the characteristic peak and A(t) is the absorbance at time t.
-
The polymerization rate can be determined by taking the derivative of the conversion versus time plot.
-
Visualizations
Caption: The free-radical UV curing mechanism consists of initiation, propagation, and termination steps.
Caption: A workflow for troubleshooting slow or incomplete curing of this compound formulations.
Caption: Key formulation and process factors influencing the cure speed of this compound.
References
- 1. Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of reactive diluents on curing of epoxy resins and properties of the cured epoxy coatings [ouci.dntb.gov.ua]
- 3. Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties | Semantic Scholar [semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Minimizing Residual Monomer Content in Polymerized Bisphenol A Epoxy Diacrylate (BPADA)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Bisphenol A epoxy diacrylate (BPADA) polymerization. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing residual monomer content in your experiments, thereby enhancing the quality, safety, and performance of your polymeric materials.
Troubleshooting Guide: High Residual Monomer Content
High levels of residual BPADA monomer can significantly impact the final properties of your polymer, including its mechanical strength, biocompatibility, and thermal stability. The following guide provides a systematic approach to identifying and resolving common issues leading to incomplete polymerization.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for high residual BPADA.
Frequently Asked Questions (FAQs)
Polymerization Process
Q1: What are the primary causes of high residual BPADA monomer in my final polymer?
A1: High residual monomer content is typically a result of incomplete polymerization. The most common contributing factors include:
-
Insufficient Polymerization Time: The reaction may not have been allowed to proceed to completion.
-
Suboptimal Temperature: The polymerization temperature can significantly affect the reaction rate and final monomer conversion.[1]
-
Inadequate Initiator Concentration: An insufficient amount of initiator will result in a lower overall conversion of monomer to polymer.[2][3]
-
Oxygen Inhibition: For free-radical polymerization, the presence of oxygen can inhibit the reaction, leading to premature termination of growing polymer chains.[4]
-
Vitrification: The polymer may become glassy before reaching full conversion, trapping unreacted monomer within the polymer matrix.
Q2: How does initiator concentration affect the final residual monomer content?
A2: The concentration of the photoinitiator plays a crucial role in the photopolymerization kinetics of BPADA.[4] Increasing the initiator concentration generally leads to a higher rate of polymerization and a lower residual monomer content up to a certain point.[2][3] However, an excessively high concentration can sometimes be detrimental to the polymer's mechanical properties. It is important to optimize the initiator concentration for your specific system.
Q3: What is the effect of temperature on the polymerization of BPADA?
A3: Temperature has a significant influence on the polymerization of BPADA. Higher temperatures generally increase the rate of polymerization, leading to a higher degree of conversion and lower residual monomer levels.[1][5] However, excessively high temperatures can lead to side reactions or degradation of the polymer. For photopolymerization, temperature can also affect the efficiency of the photoinitiator.
Post-Polymerization and Purification
Q4: What methods can be used to reduce residual monomer content after polymerization?
A4: Several post-polymerization treatments can effectively reduce the amount of unreacted BPADA:
-
Post-Cure Heat Treatment: Heating the polymer above its glass transition temperature (Tg) can increase polymer chain mobility and allow trapped residual monomers to react.[6][7]
-
Solvent Extraction/Precipitation: Dissolving the polymer in a suitable solvent and then precipitating it by adding a non-solvent can effectively remove residual monomers.
-
Ultrasonic Cleaning: Immersing the polymer in a suitable solvent and applying ultrasonic agitation can enhance the extraction of residual monomers.[8]
Q5: How can I purify my BPADA polymer to remove unreacted monomer?
A5: A common and effective method for purifying acrylate (B77674) polymers is precipitation. This involves dissolving the polymer in a good solvent (e.g., tetrahydrofuran, dichloromethane) and then slowly adding this solution to a vigorously stirred anti-solvent (e.g., methanol, hexane). The polymer will precipitate out, leaving the majority of the residual monomer dissolved in the solvent/anti-solvent mixture. The purified polymer can then be collected by filtration and dried under vacuum.
Analysis and Quantification
Q6: What are the standard analytical techniques to quantify residual BPADA monomer?
A6: Several analytical methods can be used to accurately determine the concentration of residual BPADA monomer in your polymer:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and sensitive technique for quantifying non-volatile or high molecular weight monomers like BPADA.[9][10]
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), GC is a robust method for analyzing volatile residual monomers.[9][11] For less volatile monomers, derivatization may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for direct quantification of residual monomers without the need for an extraction step, although it is generally less sensitive than chromatographic methods.[10][12]
Experimental Protocols
Protocol 1: General Photopolymerization of this compound (BPADA)
This protocol provides a general procedure for the photopolymerization of BPADA. Optimization of specific parameters (e.g., initiator concentration, light intensity, exposure time) is recommended for specific applications.
Materials:
-
This compound (BPADA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Inert gas (Nitrogen or Argon)
-
UV curing system
Procedure:
-
Prepare the photocurable resin by dissolving the desired concentration of photoinitiator in the BPADA monomer. This may require gentle heating and stirring to ensure complete dissolution.
-
To minimize oxygen inhibition, purge the resin with an inert gas (nitrogen or argon) for 10-15 minutes prior to and during UV exposure.
-
Place a defined thickness of the resin in a mold or on a substrate.
-
Expose the resin to UV light of a specific wavelength and intensity for a predetermined duration. The optimal exposure time will depend on the initiator type and concentration, light intensity, and sample thickness.
-
After UV exposure, the polymer can be subjected to a post-cure heat treatment to enhance conversion. For example, heating the sample in an oven at a temperature above its glass transition temperature for a specified time.
Protocol 2: Quantification of Residual BPADA Monomer using HPLC
This protocol outlines a general method for determining the concentration of residual BPADA in a polymerized sample.
Materials and Equipment:
-
Polymerized BPADA sample
-
High-purity solvent for extraction (e.g., acetonitrile (B52724), tetrahydrofuran)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polymerized BPADA sample.
-
Extract the residual monomer by dissolving or swelling the polymer in a known volume of a suitable solvent (e.g., acetonitrile). Sonication can be used to facilitate extraction.
-
Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of BPADA monomer of known concentrations in the same solvent used for sample extraction.
-
Inject each standard solution into the HPLC and record the peak area corresponding to the BPADA monomer.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered sample extract into the HPLC under the same conditions as the standards.
-
Record the peak area for the BPADA monomer in the sample chromatogram.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of BPADA in the sample extract from its peak area.
-
Calculate the weight percentage of residual monomer in the original polymer sample.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a wavelength where BPADA has strong absorbance (e.g., 220 nm).
Data Presentation
Table 1: Effect of Initiator Concentration on Residual Monomer Content
| Initiator Concentration (wt%) | Polymerization Rate (s⁻¹) | Final Monomer Conversion (%) | Residual Monomer (%) |
| 0.5 | 0.08 | 85.2 | 14.8 |
| 1.0 | 0.15 | 92.5 | 7.5 |
| 2.0 | 0.28 | 97.1 | 2.9 |
| 3.0 | 0.35 | 98.6 | 1.4 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Table 2: Effect of Post-Cure Heat Treatment on Residual Monomer Content
| Post-Cure Temperature (°C) | Post-Cure Time (hours) | Residual Monomer (%) |
| No Treatment | 0 | 7.5 |
| 100 | 1 | 4.2 |
| 100 | 2 | 3.1 |
| 120 | 1 | 2.5 |
| 120 | 2 | 1.8 |
Note: Data are hypothetical and for illustrative purposes. Assumes an initial residual monomer content of 7.5% before treatment.
Signaling Pathways and Logical Relationships
Diagram: Free-Radical Photopolymerization Pathway
Caption: Key steps in free-radical photopolymerization.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. EP0521620A1 - Removal of residual monomers from polymers - Google Patents [patents.google.com]
- 7. EFFECT OF POST-POLYMERIZATION HEAT TREATMENTS ON THE CYTOTOXICITY OF TWO DENTURE BASE ACRYLIC RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic cleaning reduces the residual monomer in acrylic resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. measurlabs.com [measurlabs.com]
- 11. polymersolutions.com [polymersolutions.com]
- 12. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Enhancing Adhesion of Bisphenol A Epoxy Diacrylate Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Bisphenol A epoxy diacrylate coatings. Our aim is to help you achieve optimal adhesion to a variety of substrates through detailed experimental protocols, data-driven insights, and clear visual guides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common adhesion problems in a systematic manner.
Question: My this compound coating is exhibiting poor adhesion or delamination from the substrate. What are the potential causes and how can I fix it?
Answer:
Poor adhesion of epoxy diacrylate coatings is a frequent issue that can typically be traced back to one of three main areas: surface preparation, coating formulation and application, or the curing process.[1][2] Use the following logical progression to troubleshoot the problem.
Caption: Troubleshooting workflow for poor coating adhesion.
Frequently Asked Questions (FAQs)
1. What is the most critical factor for ensuring good adhesion?
Inadequate surface preparation is one of the primary reasons for coating adhesion failure.[1] The substrate must be meticulously cleaned to remove any contaminants like oils, grease, dust, or moisture.[1][2] Additionally, the surface needs to be appropriately profiled to create a texture that the coating can mechanically grip onto.[1]
2. How do I choose the right surface preparation method for my substrate?
The optimal method depends on the substrate material:
-
Metals (e.g., Aluminum, Steel): For metals, surface roughening through methods like sandblasting or chemical etching is effective for removing weak oxide layers and increasing the surface area for bonding.[3][4] Solvent rinsing or a high-pressure wash can be used to remove processing lubricants.[3] For aluminum, treatments like anodization or the application of a thin polymeric layer can significantly improve adhesion.[5] Plasma treatment has also been shown to increase the surface free energy of steels, enhancing adhesion.[6]
-
Plastics: Many plastics have low surface energy, which can hinder coating adhesion.[2] Surface activation techniques such as corona discharge, plasma treatment, or flame treatment can be employed to increase the surface energy and introduce polar functional groups that promote bonding.[2][3]
-
Glass: Glass presents a challenge due to its extreme smoothness.[3] While highly polar, it lacks the surface roughness for strong mechanical interlocking.[3] The use of reactive silane (B1218182) adhesion promoters is highly recommended to create strong covalent bonds between the glass surface and the epoxy coating.[3]
3. What are adhesion promoters and how do they work?
Adhesion promoters are bifunctional molecules that act as a bridge between the inorganic substrate and the organic coating.[7][8][9] Organofunctional silanes are a common type used with epoxy systems.[7][9] They possess reactive groups that can form strong chemical bonds with both the substrate surface and the epoxy resin during the curing process.[7][8] This creates a durable covalent link at the interface, significantly enhancing adhesion.[8]
Caption: Mechanism of an adhesion promoter.
4. Can the curing process affect adhesion?
Absolutely. The curing conditions are critical for the final properties of the coating.[1] For UV-curable coatings like this compound, both under-curing and over-curing can lead to poor adhesion.[2] It is essential to optimize the UV light intensity and exposure duration according to the coating thickness and formulation.[2][10] Ensure that your UV lamp is properly calibrated and provides uniform irradiation across the entire surface.[1] Environmental factors such as high humidity can also interfere with the curing of certain epoxy systems and should be controlled.[2][10]
5. How does the coating formulation itself impact adhesion?
The formulation plays a significant role. Lower molecular weight resins and low-viscosity formulations generally exhibit better adhesion because they can more effectively wet the substrate and penetrate its microscopic irregularities.[3] The choice of curing agent is also important, as it influences the cross-linking density and mechanical properties of the final coating.[11] The addition of specific fillers can also help to reduce internal stress from curing shrinkage, which can otherwise compromise adhesion.[11]
Quantitative Data on Adhesion Strength
The following tables summarize quantitative data from studies investigating the adhesion of epoxy-based coatings under various conditions.
Table 1: Effect of Surface Treatment on Adhesion Strength
| Substrate | Surface Treatment | Adhesion Strength (MPa) | Key Finding |
| Q235 Steel | None | 1.67 ± 0.48 | Plasma treatment significantly improves adhesion.[6] |
| Q235 Steel | Air Plasma Treatment | 4.25 ± 0.58 | Plasma treatment introduces polar groups and increases surface roughness.[6] |
| Bulk-Fill Composite | None | (Varies by adhesive) | Mechanical surface treatments enhance bond strength compared to no treatment.[12] |
| Bulk-Fill Composite | Diamond Bur Roughening | Up to 25.8 ± 2.1 | Roughening increases micromechanical interlocking.[12] |
| Bulk-Fill Composite | Air Abrasion | Up to 22.1 ± 2.0 | Air abrasion is another effective method for increasing surface roughness.[12] |
Table 2: Effect of Formulation and Aging on Adhesion Strength
| Coating System | Condition | Adhesion Strength (MPa) | Key Finding |
| Epoxy Resin on Aluminum Alloy | Unaged | 2.628 | Thermal aging degrades the chemical bonds at the interface, reducing adhesion.[13] |
| Epoxy Resin on Aluminum Alloy | Aged at 160°C for 1200h | 1.695 | A significant portion of the adhesion loss occurs in the early stages of aging.[13] |
| Epoxy with Silane Coupling Agent (KH-550) | 1% KH-550 added | 11.6 | Silane coupling agents can significantly improve the bonding strength of epoxy adhesives.[11] |
| Epoxy without Coupling Agent | None | 9.7 | The absence of a coupling agent results in lower adhesion strength.[11] |
Key Experimental Protocols
Protocol 1: Surface Preparation of Metal Substrates
-
Degreasing: Wipe the substrate surface thoroughly with a lint-free cloth soaked in acetone (B3395972) or isopropyl alcohol to remove organic contaminants. Allow the solvent to fully evaporate.
-
Mechanical Abrasion: Use sandblasting with alumina (B75360) grit or manually abrade the surface with 180-grit sandpaper in a cross-hatch pattern to create a uniform surface profile.
-
Cleaning: After abrasion, use a high-pressure stream of clean, dry air to remove all particulate matter. A final solvent wipe can be performed if necessary.
-
Primer/Adhesion Promoter Application (Optional but Recommended):
-
Prepare a solution of a silane adhesion promoter (e.g., 1-2% by weight in an alcohol/water mixture) as per the manufacturer's instructions.
-
Apply a thin, uniform layer to the cleaned and dried substrate by spraying, dipping, or wiping.[7]
-
Allow the solvent to evaporate. A brief, low-temperature heat treatment (e.g., 1-3 minutes at 70°C) can be beneficial.[7]
-
Protocol 2: Cross-Cut Adhesion Test (ASTM D3359)
This test provides a qualitative assessment of coating adhesion to a substrate.
-
Preparation: Ensure the coated sample has been cured according to the specified schedule and conditioned at standard laboratory conditions.
-
Scribing the Lattice:
-
Using a sharp utility knife or a specialized cross-cut adhesion tester, make a series of parallel cuts through the coating down to the substrate.
-
Make a second series of cuts perpendicular to the first set, creating a lattice pattern on the coating. The spacing of the cuts depends on the coating thickness.
-
-
Tape Application: Apply a piece of specified pressure-sensitive tape (e.g., 3M Scotch 610) over the lattice pattern. Firmly smooth the tape down with a finger or eraser to ensure good contact.
-
Tape Removal: Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.
-
Evaluation: Examine the lattice area for any removal of the coating. Classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Caption: Workflow for the Cross-Cut Adhesion Test.
References
- 1. suncoating.com [suncoating.com]
- 2. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. nadkarnispc.com [nadkarnispc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The improvement of adhesion between epoxy coating and metal matrix through plasma treatment | Atlantis Press [atlantis-press.com]
- 7. Products adhesion promoters - Polytec PT [polytec-pt.com]
- 8. caplinq.com [caplinq.com]
- 9. specialchem.com [specialchem.com]
- 10. epotek.com [epotek.com]
- 11. secbond.com [secbond.com]
- 12. Influence of Different Adhesives and Surface Treatments on Shear and Tensile Bond Strength and Microleakage with Micro-CT of Repaired Bulk-Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
preventing gelation during storage of Bisphenol A epoxy diacrylate formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Bisphenol A epoxy diacrylate (BPAED) formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address issues related to premature gelation during storage and experimentation.
Troubleshooting Guide: Preventing and Addressing Premature Gelation
Premature gelation, the unwanted polymerization of your BPAED formulation before its intended use, can be a significant source of experimental variability and material loss. This guide provides a systematic approach to troubleshooting and preventing this issue.
Issue 1: My BPAED formulation has increased in viscosity or gelled during storage.
-
Question: What are the primary causes of increased viscosity and gelation of BPAED formulations during storage? Answer: The primary causes are exposure to elevated temperatures, light (especially UV), and contamination with moisture or incompatible chemicals. These factors can initiate the polymerization process, leading to an increase in viscosity and eventual gelation.
-
Question: What are the ideal storage conditions for BPAED formulations to prevent premature gelation? Answer: To maximize shelf life and maintain the intended properties of your BPAED formulation, adhere to the following storage conditions:
-
Temperature: Store in a cool, dark place, ideally between 15°C and 25°C. Avoid temperature cycling, as repeated warming and cooling can accelerate degradation.
-
Light: Protect from all light sources, especially direct sunlight and UV radiation. Store in opaque containers.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
-
Container: Use the original, tightly sealed container. Avoid transferring to containers made of incompatible materials.
-
Issue 2: My BPAED formulation gelled unexpectedly during an experiment.
-
Question: My formulation gelled after adding a new component. What could be the cause? Answer: The new component may be acting as an initiator or catalyst for the polymerization of BPAED. Common culprits include strong acids, bases, and certain metal salts. It is also possible that the new component introduced moisture or other contaminants.
-
Question: How can I test for chemical compatibility before mixing components with my BPAED formulation? Answer: Before scaling up, perform a small-scale compatibility test. Mix a small amount of the new component with your BPAED formulation and observe it for any signs of reaction, such as an increase in temperature, a change in color, or a rapid increase in viscosity.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a BPAED formulation?
A1: The shelf life of a BPAED formulation is highly dependent on its specific composition and storage conditions. When stored under ideal conditions (cool, dark, and dry), many BPAED formulations can be stable for 6 to 12 months. However, it is crucial to consult the manufacturer's specifications for your particular product.
Q2: Are there any chemical inhibitors I can add to my formulation to prevent premature gelation?
A2: Yes, polymerization inhibitors can be added to extend the shelf life and pot life of BPAED formulations. These are substances that scavenge free radicals, which are key intermediates in the polymerization process. Common classes of inhibitors include hindered phenols (like BHT), hydroquinones, and certain phenothiazines. The choice and concentration of an inhibitor must be carefully considered, as it can affect the final curing properties of the material.
Q3: How can I tell if my BPAED formulation is starting to degrade, even if it hasn't gelled?
A3: Early signs of degradation include a gradual increase in viscosity, a change in color (often yellowing), and the appearance of haze or solid particles. Regularly inspect your stored formulations for these changes. A simple flow test or viscosity measurement can provide a more quantitative assessment of degradation.
Q4: Can I still use a BPAED formulation that has slightly increased in viscosity?
A4: A slight increase in viscosity may be acceptable for some applications, but it indicates that the polymerization process has begun. This can lead to a shorter pot life and may affect the final properties of the cured material. It is generally recommended to use fresh material for critical applications to ensure reproducibility. For less critical applications, a small test cure should be performed to ensure the material still meets the required performance standards.
Data Presentation
Table 1: Influence of Storage Temperature on BPAED Formulation Viscosity
| Storage Temperature (°C) | Initial Viscosity (cP at 25°C) | Viscosity after 30 days (cP at 25°C) | Viscosity after 90 days (cP at 25°C) |
| 4 | 5,000 | 5,100 | 5,250 |
| 25 | 5,000 | 5,500 | 6,500 |
| 40 | 5,000 | 8,000 | >20,000 (partially gelled) |
Note: These are representative data. Actual values will vary depending on the specific formulation.
Experimental Protocols
Protocol 1: Determination of Gel Time by Manual Method
-
Objective: To determine the time it takes for a BPAED formulation to transition from a liquid to a gel-like state under specific conditions.
-
Materials:
-
BPAED formulation
-
Photoinitiator (if UV-curable)
-
Small reaction vessel (e.g., aluminum pan, glass vial)
-
Stirring rod (e.g., wooden stick, glass rod)
-
UV lamp or heat source (as appropriate for the curing mechanism)
-
Timer
-
-
Procedure:
-
Prepare the BPAED formulation by adding the initiator and any other components. Mix thoroughly.
-
Place a small, known volume of the formulation into the reaction vessel.
-
Place the vessel under the UV lamp or on the heat source.
-
Start the timer.
-
Periodically probe the formulation with the stirring rod.
-
The gel time is the point at which the formulation no longer flows and a continuous filament can be drawn from the material with the stirring rod.
-
Record the time.
-
Protocol 2: Viscosity Measurement Using a Rotational Viscometer
-
Objective: To quantitatively measure the viscosity of a BPAED formulation.
-
Materials:
-
BPAED formulation
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath
-
Beaker
-
-
Procedure:
-
Equilibrate the BPAED formulation and the viscometer spindle to the desired measurement temperature (e.g., 25°C) using the water bath.
-
Pour the formulation into the beaker.
-
Immerse the viscometer spindle into the formulation to the marked level.
-
Set the viscometer to the desired rotational speed (RPM).
-
Allow the reading to stabilize for at least 30 seconds.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Mandatory Visualizations
Technical Support Center: Effects of Reactive Diluents on Bisphenol A Epoxy Diacrylate Properties
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using reactive diluents with Bisphenol A (BPA) epoxy diacrylate resins.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
| Issue | Possible Causes | Solutions & Recommendations |
| Higher than expected viscosity of the resin-diluent mixture. | 1. Incorrect diluent choice: The viscosity reduction capability varies significantly between different reactive diluents. Monofunctional diluents are generally more effective at reducing viscosity than difunctional or trifunctional ones.[1][2] 2. Insufficient diluent concentration: The reduction in viscosity is directly proportional to the amount of reactive diluent added.[1] 3. Low ambient temperature: Epoxy resin viscosity is highly temperature-dependent.[1] 4. Crystallization of the diluent or resin: Some reactive diluents or epoxy resins can crystallize at room temperature.[3] | 1. Review diluent selection: For maximum viscosity reduction, consider a monofunctional glycidyl (B131873) ether. Be aware that this may impact the final mechanical properties.[1][4] 2. Optimize diluent concentration: Gradually increase the diluent concentration in small increments (e.g., 2-5 wt%) until the desired viscosity is achieved. A common starting point is 5-10 parts per hundred parts of resin.[5] 3. Control temperature: Gently warm the resin and diluent separately to 30-40°C before mixing to lower viscosity.[1] 4. Address crystallization: If crystallization has occurred, warm the component to 50-60°C and stir until it becomes clear. Allow it to cool to the processing temperature before use.[1][3] |
| Reduced mechanical properties (e.g., tensile strength, hardness) in the cured product. | 1. High concentration of monofunctional diluent: Monofunctional diluents can act as chain stoppers, reducing the crosslink density of the cured polymer network.[5] 2. Incomplete curing: The addition of a reactive diluent can alter the stoichiometry and kinetics of the curing reaction.[1] 3. Inappropriate diluent type: Some diluents can introduce excessive flexibility, which may not be desirable for all applications. | 1. Balance viscosity and properties: Use the lowest concentration of monofunctional diluent that achieves the required viscosity. Consider using a difunctional or trifunctional diluent, which will better maintain the crosslink density and mechanical properties.[5][6] 2. Adjust curing schedule: A post-cure at an elevated temperature may be necessary to ensure complete crosslinking.[1] Consult thermal analysis data (e.g., DSC) to determine the optimal curing profile. 3. Select diluent based on desired outcome: If high strength and rigidity are critical, opt for difunctional or multifunctional diluents.[6] |
| Unexpectedly fast or slow curing time. | 1. Functionality of the reactive diluent: Diluents with higher functionality can increase the reaction rate.[2] 2. Chemical nature of the diluent: Some diluents, particularly those with hydroxyl groups, can accelerate the curing reaction with amine hardeners.[5] 3. Dilution effect: The diluent can lower the concentration of reactive groups, potentially slowing the reaction. | 1. Consider diluent functionality: Be aware that trifunctional diluents can lead to very fast curing and potential pinhole defects if bubbles cannot escape.[2] 2. Account for chemical interactions: Perform preliminary curing tests on small batches to establish the gel time and curing profile of the new formulation. 3. Monitor exotherm: A rapid cure can generate significant heat. Monitor the temperature of the mixture, especially for larger batches. |
| Poor chemical resistance of the cured product. | 1. Reduced crosslink density: The use of monofunctional diluents can lead to a less densely crosslinked network, which is more susceptible to chemical attack.[5] | 1. Utilize higher functionality diluents: Employing difunctional or trifunctional reactive diluents will result in a more tightly crosslinked polymer network, enhancing chemical resistance.[6] 2. Ensure complete cure: A post-cure can improve the crosslink density and, consequently, the chemical resistance.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a reactive diluent with Bisphenol A epoxy diacrylate?
A1: The main reason for adding a reactive diluent is to reduce the viscosity of the epoxy resin system.[5] This improves handling, allows for higher filler loading, and enhances wetting of substrates, which is particularly beneficial in applications like coatings, adhesives, and composites.[7]
Q2: What is the difference between a reactive and a non-reactive diluent?
A2: A reactive diluent has functional groups (e.g., epoxy groups) that allow it to co-react with the epoxy resin and become a permanent part of the cured polymer network.[7][8] A non-reactive diluent, such as a solvent, simply lowers the viscosity and evaporates during the curing process, which can lead to volatile organic compound (VOC) emissions and potential changes in the final properties as it leaves the system.[7][9]
Q3: How does the functionality of a reactive diluent affect the properties of the cured epoxy?
A3: The functionality (the number of reactive groups per molecule) of the diluent plays a crucial role:
-
Monofunctional diluents provide the most significant viscosity reduction but can decrease the crosslink density, potentially lowering thermal and mechanical properties.[1][4]
-
Difunctional diluents offer a good balance between viscosity reduction and maintaining good mechanical properties.[6]
-
Trifunctional and multifunctional diluents have a lesser effect on viscosity reduction but can increase the crosslink density, leading to higher hardness and improved chemical resistance, but potentially also increased brittleness.[2]
Q4: Can the addition of a reactive diluent affect the glass transition temperature (Tg) of the cured epoxy?
A4: Yes. The addition of a reactive diluent, particularly a monofunctional one, can lower the glass transition temperature (Tg) of the cured epoxy.[10] This is because it can reduce the crosslink density of the polymer network. However, with careful selection of the diluent and its concentration, it is possible to reduce viscosity while maintaining a high Tg.[10][11]
Q5: Are there bio-based reactive diluents available?
A5: Yes, there is growing research into the development of bio-based reactive diluents derived from natural sources like eugenol (B1671780) (from cloves) and other plant-based phenols.[10][12] These can offer a more sustainable alternative to petroleum-based diluents and in some cases, can even enhance properties like toughness and antibacterial activity.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of various reactive diluents on the properties of this compound resins.
Table 1: Effect of Reactive Diluent Type and Concentration on Viscosity
| Reactive Diluent | Functionality | Concentration (wt%) | Base Resin Viscosity (mPa·s) | Resulting Viscosity (mPa·s) | Viscosity Reduction (%) | Reference |
| Butyl Glycidyl Ether (660A) | Monofunctional | Not Specified | Not Specified | 4900 | Not Specified | [2] |
| C12-C14 Alkyl Glycidyl Ether (90) | Monofunctional | Not Specified | Not Specified | 5600 | Not Specified | [2] |
| Polypropylene Glycol Diglycidyl Ether (3601) | Difunctional | Not Specified | Not Specified | 8400 | Not Specified | [2] |
| Trimethylolpropane Triglycidyl Ether (6360) | Trifunctional | Not Specified | Not Specified | 20160 | Not Specified | [2] |
| Guaiacol-derived Monofunctional Epoxy | Monofunctional | 20 | ~12000 | ~1200 | 90 | [10][11] |
Table 2: Effect of Reactive Diluent on Mechanical Properties
| Reactive Diluent | Concentration (wt%) | Property | Neat Epoxy Value | Modified Epoxy Value | Change (%) | Reference |
| Polyethylene Glycol | 10 | Tensile Strength | Not Specified | Not Specified | ~+12 | [9] |
| Polyethylene Glycol | 10 | Hardness | Not Specified | Not Specified | ~+14 | [9] |
| Polyethylene Glycol | 10 | Fracture Toughness | Not Specified | Not Specified | ~+24 | [9] |
| Aliphatic Reactive Diluent | Not Specified | Strain at Break | Not Specified | Not Specified | +75 | [13] |
| Polypropylene Glycol Diglycidyl Ether (3601) | 12 | Impact Strength | 35 cm | 50 cm | +43 | [2] |
Experimental Protocols
1. Viscosity Measurement
-
Objective: To determine the effect of the reactive diluent on the viscosity of the uncured epoxy resin.
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
-
Procedure:
-
Bring the epoxy resin and reactive diluent to a constant temperature (e.g., 25°C) in a temperature-controlled bath.
-
Prepare mixtures of the epoxy resin with varying weight percentages of the reactive diluent. Ensure thorough mixing.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.
-
Immerse the spindle into the resin-diluent mixture to the specified depth.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.[1]
-
Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).
-
2. Tensile Strength Testing
-
Objective: To measure the tensile strength, modulus, and elongation at break of the cured epoxy formulation.
-
Apparatus: Universal Testing Machine (UTM) with grips suitable for polymer samples.
-
Procedure:
-
Prepare dog-bone shaped specimens of the cured epoxy formulation according to a standard such as ASTM D638.
-
Ensure the specimens are fully cured, including any post-cure cycle.
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[14]
-
The UTM software will record the load and displacement data, which is used to calculate tensile strength, modulus, and elongation at break.
-
3. Curing Kinetics Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: To study the curing behavior and determine the heat of reaction and activation energy.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh a small amount (5-10 mg) of the uncured epoxy-diluent-hardener mixture into a DSC pan.
-
Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.
-
Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) over a temperature range that covers the entire curing reaction.[12]
-
The DSC will record the heat flow as a function of temperature, showing an exothermic peak corresponding to the curing reaction.
-
The total heat of reaction (ΔH) can be calculated from the area under the exotherm peak.
-
By using models such as the Kissinger or Ozawa method on data from multiple heating rates, the activation energy (Ea) of the curing reaction can be determined.[12]
-
Visualizations
Caption: Experimental workflow for evaluating the effect of reactive diluents.
Caption: Relationship between reactive diluent functionality and cured properties.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. products.evonik.com [products.evonik.com]
- 4. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactive diluent - Wikipedia [en.wikipedia.org]
- 8. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins | Semantic Scholar [semanticscholar.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Guide to Bisphenol A and Bisphenol F Epoxy Diacrylates in High-Performance Coatings
For researchers, scientists, and formulation chemists, the selection of an epoxy diacrylate oligomer is a critical decision that dictates the ultimate performance of a radiation-cured coating. Among the most prevalent choices are Bisphenol A epoxy diacrylate (BADGE DA) and Bisphenol F epoxy diacrylate (BFDGE DA). These molecules, while structurally similar, impart distinct properties to coating formulations. This guide provides an objective comparison of their performance characteristics, supported by available data, and details the experimental protocols for key performance evaluations. We also explore the known biological signaling pathways affected by their precursor molecules, a crucial consideration for health and safety assessments.
Performance Characteristics: A Head-to-Head Comparison
While direct, side-by-side quantitative data under identical conditions is scarce in publicly available literature, a comprehensive review of technical datasheets and research articles allows for a comparative summary of the key performance attributes of BADGE DA and BFDGE DA. BFDGE DA is generally characterized by its lower viscosity and faster cure speed, making it advantageous for applications requiring high throughput and the use of lower amounts of reactive diluents.[1] Conversely, BADGE DA is often associated with superior flexibility and adhesion to a variety of substrates.[1]
Table 1: Comparative Performance of this compound and Bisphenol F Epoxy Diacrylate in Coatings
| Property | This compound (BADGE DA) | Bisphenol F Epoxy Diacrylate (BFDGE DA) | Key Considerations |
| Viscosity | Higher | Lower | Lower viscosity of BFDGE DA allows for formulations with higher solids content and reduced need for reactive diluents.[1] |
| Cure Speed | Fast | Faster | The faster cure speed of BFDGE DA is beneficial for high-speed coating lines.[1] |
| Hardness | High | High | Both provide excellent surface hardness. |
| Adhesion | Excellent | Good | BADGE DA is often cited for its superior adhesion to a broad range of substrates.[1] |
| Flexibility | Good | Moderate | The structure of BADGE DA generally imparts greater flexibility to the cured coating.[2] |
| Chemical Resistance | Excellent | Excellent | Both offer high resistance to a wide range of chemicals, with some sources suggesting BFDGE DA has a slight edge against certain solvents.[1] |
| Thermal Stability | Good | Moderate | BADGE DA typically exhibits better thermal stability and higher glass transition temperatures.[2] |
Experimental Protocols for Coating Evaluation
To ensure accurate and reproducible comparison of coating performance, standardized testing methodologies are essential. The following are detailed protocols for key experiments cited in the evaluation of BADGE DA and BFDGE DA based coatings.
Pencil Hardness Test (ASTM D3363)
This method determines the hardness of a coating by the scratching resistance to pencils of a known hardness scale.
Methodology:
-
Preparation: Coated panels are placed on a firm, level surface.
-
Pencil Selection: A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.
-
Lead Preparation: The pencil is sharpened, and the lead is squared to a flat, smooth, circular cross-section by rubbing it on fine abrasive paper (400 grit).
-
Testing: The pencil is held firmly at a 45° angle to the coated surface and pushed forward about 6.5 mm (¼ inch) with uniform pressure.
-
Evaluation: The surface is examined for scratches or gouges. The process is repeated with the next pencil in the hardness scale until a pencil is found that will not scratch the surface and one that will.
-
Reporting: The pencil hardness is reported as the hardest pencil that does not scratch the coating.[3][4][5]
Cross-Hatch Adhesion Test (ASTM D3359)
This test assesses the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over a lattice pattern of cuts made in the coating.
Methodology:
-
Preparation: A sample of the coated material is selected.
-
Cutting the Lattice: A series of six or eleven parallel cuts are made through the coating to the substrate using a sharp blade. A second set of cuts is made perpendicular to the first, creating a lattice pattern. The spacing between cuts is typically 1 mm for coatings up to 50 µm (2 mils) thick and 2 mm for thicker coatings.
-
Tape Application: A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.
-
Tape Removal: The tape is rapidly pulled off at a 180° angle.
-
Evaluation: The grid area is inspected for any removal of the coating. Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating is removed).[6][7][8]
Chemical Resistance Test (ASTM D1308)
This method evaluates the effect of various chemicals on a coating, assessing for any discoloration, blistering, softening, or loss of adhesion.
Methodology:
-
Preparation: Coated panels are prepared for testing.
-
Reagent Application: A small amount of the test chemical (e.g., solvents, acids, bases) is placed on the coating surface.
-
Covering: The area is covered with a watch glass to prevent evaporation of the chemical.
-
Exposure: The chemical is left in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Evaluation: After the exposure time, the watch glass and any remaining chemical are removed. The coating is then examined for any changes in appearance, such as discoloration, blistering, or softening. A rating scale is often used to quantify the degree of damage.[9][10][11]
Visualization of Experimental Workflow
Interaction with Biological Signaling Pathways
For researchers and professionals in drug development, understanding the potential biological interactions of coating components is of paramount importance. Bisphenol A and Bisphenol F, the precursors to BADGE DA and BFDGE DA, and their derivatives are known to be endocrine-disrupting chemicals (EDCs).[12] These compounds can interact with various hormonal signaling pathways.
Studies have shown that BADGE and its derivatives can exhibit estrogenic activity and act as antagonists to the androgen receptor.[12] Specifically, certain chlorinated derivatives of BADGE and BFDGE have been identified as androgen antagonists.[13] Furthermore, BADGE has been found to accelerate the neuritogenesis and outgrowth of cortical neurons through the G-protein-coupled estrogen receptor (GPER). Another identified mechanism of action for BADGE and its analogs is the activation of the CatSper Ca2+ channel in human sperm, which could have implications for male fertility.
Conclusion
The choice between this compound and Bisphenol F epoxy diacrylate for coating formulations depends on the specific performance requirements of the end application. BFDGE DA offers advantages in processing due to its lower viscosity and faster cure, which can lead to increased manufacturing efficiency. In contrast, BADGE DA may be preferred for applications demanding maximum adhesion and flexibility.
For researchers and developers, it is crucial to conduct thorough testing using standardized methods to determine the most suitable oligomer for a given application. Furthermore, the potential for endocrine-disrupting activity associated with the bisphenol precursors necessitates careful consideration of health and safety aspects, particularly in applications with potential for human contact. Further research providing direct quantitative comparisons of these two important classes of epoxy diacrylates would be of significant value to the coatings industry.
References
- 1. fraserplusepoxy.com [fraserplusepoxy.com]
- 2. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 3. TPGDA20-3N (Epoxy Acrylate for UV Coating Systems) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 4. UVE3101 - Bisphenol-A epoxy acrylate diluted with 20% TPGDA [sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. camida.com [camida.com]
- 8. igmresins.com [igmresins.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. specialchem.com [specialchem.com]
- 12. ashland.com [ashland.com]
- 13. biosynth.com [biosynth.com]
comparing the performance of Bisphenol A epoxy diacrylate in SLA and DLP 3D printing
For Researchers, Scientists, and Drug Development Professionals
Bisphenol A epoxy diacrylate (BPAEDA) is a widely utilized oligomer in photopolymer resins for vat polymerization technologies due to its favorable mechanical properties and processing characteristics. This guide provides a comparative analysis of the performance of BPAEDA-based resins in two prominent 3D printing technologies: Stereolithography (SLA) and Digital Light Processing (DLP). The information presented herein is based on available experimental data for BPAEDA and similar epoxy acrylate (B77674) resins, offering insights into the expected performance differences between the two techniques.
Understanding the Technologies: SLA vs. DLP
Both SLA and DLP are vat polymerization methods that build objects layer by layer by selectively curing a liquid photopolymer resin using a light source. However, they differ in their light source and how they project the light to cure the resin, which in turn affects printing speed, resolution, and final part properties.
-
Stereolithography (SLA): Employs a UV laser to draw the pattern of each layer on the surface of the resin. The focused laser beam allows for high precision and excellent surface finish.[1]
-
Digital Light Processing (DLP): Uses a digital projector to flash an image of an entire layer at once, curing the whole cross-section simultaneously. This generally results in faster printing speeds, especially for large or multiple parts.
Performance Comparison: BPAEDA in SLA and DLP
While direct, head-to-head comparative studies on the same BPAEDA resin formulation in both SLA and DLP printers are limited in publicly available literature, we can infer performance characteristics based on studies of BPAEDA and structurally similar resins like Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and its ethoxylated version (Bis-EMA) in each technology.
Mechanical Properties
The mechanical strength of a 3D printed part is a critical performance metric. The following tables summarize the mechanical properties of BPAEDA and similar epoxy acrylate resins when printed with DLP and SLA technologies, as reported in various studies. It is important to note that these values can be significantly influenced by the specific resin formulation, including the type and concentration of monomers, photoinitiators, and additives, as well as the printing and post-curing parameters.
Table 1: Mechanical Properties of BPAEDA-based Resins in DLP 3D Printing
| Property | Value | Resin Composition | Source |
| Tensile Strength | 44.9 MPa | Neat Bisphenol A-type epoxy acrylate (EA) resin | [2] |
| Tensile Strength | 62.2 MPa | EA resin with 0.025 wt% lignin | [2] |
| Surface Hardness | >40% improvement over neat resin | EA resin with 0.025 wt% lignin | [2] |
| Flexural Strength | 132% increase over neat resin | Epoxy acrylate resin with 10% w/w mica | [3] |
Table 2: Mechanical Properties of Similar Epoxy Acrylate Resins in SLA 3D Printing
| Property | Value | Resin Composition | Source |
| Flexural Strength | 64–80 MPa | Bisphenol-A glycidyl methacrylate (Bis-EMA) based resin | [1] |
| Tensile Strength | 3.3–14.5 MPa | Bisphenol-A glycidyl methacrylate (Bis-EMA) based resin | [1] |
| Compressive Strength | 15.6–29.1 MPa | Bisphenol-A glycidyl methacrylate (Bis-EMA) based resin | [1] |
| Hardness | 40–60 HV | Bisphenol-A glycidyl methacrylate (Bis-EMA) based resin | [1] |
Based on the available data, resins used in SLA can achieve high flexural strength.[1] DLP-printed epoxy acrylate composites have also demonstrated significant improvements in tensile and flexural strength with the addition of fillers.[2][3] The notable difference in tensile strength between the two tables highlights the strong dependence on the specific resin formulation and the build orientation during printing. For instance, tensile test specimens for SLA are often printed in the xy-plane, aligning the layer lines with the pull direction.[4]
Experimental Protocols
To ensure accurate and reproducible results when evaluating the performance of 3D printing resins, standardized testing methods are crucial. Below are the detailed methodologies for key mechanical tests.
Tensile Testing
This test determines the ultimate tensile strength, Young's modulus, and elongation at break of a material.
-
Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".[4]
-
Specimen Preparation: "Dog-bone" shaped specimens are printed according to the dimensions specified in the standard. The build orientation of the specimens should be recorded as it significantly impacts the results.[4]
-
Procedure:
-
The printed specimens are conditioned at a standard temperature and humidity.
-
The cross-sectional area of the narrow section of the specimen is measured.
-
The specimen is mounted into the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[5]
-
The load and displacement are recorded throughout the test.
-
Flexural Strength Testing
This test measures the material's resistance to bending forces.
-
Standard: ISO 178 - "Plastics — Determination of flexural properties".
-
Specimen Preparation: Rectangular bar-shaped specimens are printed to the dimensions specified in the standard.
-
Procedure:
-
The printed specimens are conditioned.
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.
-
The load and deflection are recorded to calculate the flexural strength and modulus.
-
Hardness Testing
Hardness measures the material's resistance to localized plastic deformation such as scratching or indentation.
-
Standard: ISO 868 - "Plastics and ebonite — Determination of indentation hardness by means of a durometer (Shore hardness)".
-
Specimen Preparation: Flat, smooth specimens of a specified thickness are printed.
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The indenter of the Shore durometer (typically Shore D for hard plastics) is pressed firmly against the specimen.
-
The hardness value is read from the dial or digital display. Multiple readings are taken at different locations and averaged.
-
Visualizing the Process
Experimental Workflow for Resin Performance Comparison
The following diagram illustrates a comprehensive workflow for comparing the performance of a photopolymer resin in SLA and DLP 3D printing.
Caption: Experimental workflow for comparing resin performance.
Factors Influencing Final Print Quality
The quality of the final printed part is dependent on a variety of factors related to the resin, the printing process, and post-processing.
Caption: Key factors influencing final part properties.
Conclusion
The selection of either SLA or DLP for 3D printing with this compound resins will depend on the specific application requirements.
-
SLA is likely to be preferred for applications demanding the highest level of detail and the smoothest surface finish. The available data on similar resins suggests the potential for excellent mechanical properties, particularly high flexural strength.
-
DLP offers a significant advantage in terms of printing speed, making it more suitable for high-throughput applications. The use of fillers in BPAEDA resins for DLP has been shown to substantially enhance mechanical properties, indicating a strong potential for producing robust functional parts.
References
- 1. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Mechanical and Thermal Properties of 3D-Printed Samples Using Mica-Epoxy Acrylate Resin Composites-Via Digital Light Processing (DLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protolabs.com [protolabs.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Biocompatibility of Bisphenol A Epoxy Diacrylate in Medical Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of materials for medical devices is a critical process, governed by stringent biocompatibility requirements to ensure patient safety. Bisphenol A epoxy diacrylate (BADGE), a common monomer in epoxy resins, has been utilized in various medical and dental applications. However, concerns regarding the potential release of Bisphenol A (BPA), a known endocrine disruptor, have prompted a thorough evaluation of its biocompatibility and the exploration of alternative materials. This guide provides an objective comparison of the biocompatibility of BADGE and its common alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biocompatibility
The biocompatibility of BADGE and its alternatives is assessed through a battery of tests evaluating cytotoxicity, genotoxicity, and in vivo tissue response. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity Data
This table presents the half-maximal effective concentration (EC50) and cell viability percentages for BADGE and its alternatives when tested on various cell lines. Lower EC50 values and lower cell viability indicate higher cytotoxicity.
| Material | Test Method | Cell Line | Concentration | Cell Viability (%) | EC50 Value | Citation |
| Bisphenol A (BPA) | MTT Assay | MCF-7 | 10 µM | Decreased | 3.9 µM | [1] |
| Trypan Blue Exclusion | Macrophages | 10 µM | No significant alteration | IC50 (adhesion): 4.92 µM | [2] | |
| Bisphenol A diglycidyl ether (BADGE) | MTT Assay | L929 fibroblasts | Extract | 12.4 ± 1.1 | - | [3] |
| Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) | MTT Assay | Human Gingival Fibroblasts | - | - | 0.087 mmol/L | [4] |
| MTT Assay | Human Dental Pulp Cells | 0.04 mmol/L | Decreased | - | [5] | |
| Triethylene glycol dimethacrylate (TEGDMA) | WST-1 Assay | THP-1 monocytes | 0.5 mM | Significantly reduced | - | [6] |
| WST-1 Assay | Human Pulp Cells | 1.5 mM | Significant cell death | - | [7] | |
| XTT Assay | Human Pulmonary Cells | - | - | 1.83 mmol/L | [8] | |
| Urethane dimethacrylate (UDMA) | MTT Assay | Human Gingival Fibroblasts | - | - | 0.106 mmol/L | [9] |
| Silorane-based Composite | LDH Assay | RAW 264.7 Macrophages | Extract | Cytotoxic | - | [9][10] |
| MTT Assay | Human Gingival Fibroblasts | Extract | >84% (low cytotoxicity) | - | [11] | |
| Ormocer-based Composite | MTT Assay | Human Dental Pulp Stem Cells | Extract | Highly biocompatible | - | [12] |
Table 2: In Vitro Genotoxicity Data
This table summarizes the findings from genotoxicity assays, primarily the comet assay, which measures DNA strand breaks. An increase in tail DNA percentage indicates a higher level of DNA damage.
| Material | Test Method | Cell Line | Concentration | Result | Citation |
| Bisphenol A (BPA) | Comet Assay | Zebrafish | 1-15 µM | Significant increase in tail DNA | [13] |
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Comet Assay | Human Lymphocytes | 10⁻⁴ M | Increased DNA migration | [14] |
| Triethylene glycol dimethacrylate (TEGDMA) | Comet Assay | RAW264.7 Macrophages | Dose-dependent | Increased DNA strand breaks | [15] |
| Urethane dimethacrylate (UDMA) | Comet Assay | RAW264.7 Macrophages | 10 µM | Significant MN formation | [16] |
Table 3: In Vivo Biocompatibility - Implantation Studies
This table presents the inflammatory response observed after subcutaneous implantation of the materials in animal models. The response is typically scored based on the severity of inflammation and the thickness of the fibrous capsule formed around the implant.
| Material | Animal Model | Implantation Site | Time Point | Inflammatory Response | Fibrous Capsule Thickness | Citation |
| Epoxy Resin-based Sealer (contains BADGE) | Mice | Subcutaneous | 7 days | Higher inflammatory cell count | Thicker capsule compared to control | [17] |
| 63 days | Decreased inflammation | Similar to control | [17] | |||
| Silorane-based Composite | Patients | Subgingival | 15 days | Significant increase in gingival and plaque indices | - | [11][18] |
| Ormocer-based Material | - | - | - | Generally considered biocompatible with low inflammatory potential | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following sections outline the standard protocols for cytotoxicity, genotoxicity, and in vivo implantation studies.
ISO 10993-5: In Vitro Cytotoxicity
This standard describes several methods to assess the cytotoxicity of medical device materials.
-
Elution Test (Extract Method):
-
Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours. The extraction ratio is typically 0.2 g of material per mL of medium or 3 cm² of surface area per mL.
-
Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured to near confluency in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared extracts of the test material and controls (negative and positive).
-
Incubation: The cells are incubated for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assessment:
-
Qualitative: The cells are observed microscopically for changes in morphology (e.g., rounding, lysis, detachment) and graded on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is generally considered non-cytotoxic.
-
Quantitative: Cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial activity. The absorbance is read using a spectrophotometer, and cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.
-
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This test is used to identify substances that can cause gene mutations.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Procedure:
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
-
Methods:
-
Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal agar plates.
-
Pre-incubation Method: The test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
-
ISO 10993-6: Tests for Local Effects After Implantation
This standard provides a framework for assessing the local tissue response to implanted medical device materials.
-
Animal Model: The choice of animal depends on the device, but rats, rabbits, or guinea pigs are commonly used.
-
Implantation:
-
The test material is sterilized and surgically implanted into a suitable tissue site (e.g., subcutaneous, muscle).
-
Negative and positive control materials are also implanted for comparison.
-
-
Observation Periods: Short-term effects are typically evaluated at 1-4 weeks, while long-term effects are assessed at 12 weeks or longer.
-
Evaluation:
-
Macroscopic Observation: At the end of the implantation period, the implant site is examined for signs of inflammation, encapsulation, and hemorrhage.
-
Histopathology: The implant and surrounding tissue are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue response, scoring for the presence and extent of inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages, giant cells), necrosis, neovascularization, fibrosis, and fatty infiltration. The thickness of the fibrous capsule surrounding the implant is also measured. The response to the test material is compared to that of the control materials.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the biocompatibility assessment.
Estrogenic Activity of Bisphenol A
BPA is a known endocrine disruptor that can mimic the effects of estrogen. This can lead to the activation of estrogen receptors (ERα and ERβ) and subsequent downstream signaling cascades that can affect cell proliferation, differentiation, and other physiological processes.
References
- 1. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue Response after Subcutaneous Implantation of Different Glass Ionomer-Based Cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Response: | Pocket Dentistry [pocketdentistry.com]
- 6. ashland.com [ashland.com]
- 7. Genetic and cellular toxicology of dental resin monomers. [iris.unina.it]
- 8. Cytotoxicity and cytokine expression induced by silorane and methacrylate-based composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BisGMA-induced cytotoxicity and genotoxicity in macrophages are attenuated by wogonin via reduction of intrinsic caspase pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of silorane composites on levels of cytokines and periodontal parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo biocompatibility. (a, b) Hemolysis rates and corresponding images of different materials, with NS indicating normal saline. (c) Rat subcutaneous inflammation model. (d) Macroscopic images of subcutaneous samples from rats. (e) Fibrous capsule thickness around the implanted samples after in vivo implantation. (f) Histological images were stained with HE and Masson’s trichrome at 14 d for CS and C-PDMA, with * representing implant CS and + representing implant C-PDMA. The values represent the means ± SDs (n = 3). The statistical significance was determined using the t test and one-way ANOVA; ns, not significant; **, P ≤ 0.01; ***, P ≤ 0.001. [just.ustc.edu.cn]
- 12. In vitro biocompatibility of ICON(®) and TEGDMA on human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trepo.tuni.fi [trepo.tuni.fi]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The effects of silorane composites on levels of cytokines and periodontal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bisphenol A-Free Oligomers in Printing Inks
For Researchers, Scientists, and Formulation Professionals
The printing ink industry is undergoing a significant transition away from Bisphenol A (BPA)-based oligomers due to mounting health and regulatory concerns. BPA, a known endocrine disruptor, has traditionally been a key component in epoxy acrylate (B77674) resins, valued for imparting high chemical resistance, rapid cure speeds, and excellent surface hardness to inks and overprint varnishes (OPVs).[1] This guide provides an objective comparison of the leading alternatives to BPA-based oligomers, supported by experimental data, to aid researchers and formulators in selecting viable, high-performance, and safer materials.
Executive Summary
The primary alternatives to BPA-based epoxy acrylates are polyester (B1180765) acrylates and, to a lesser extent, urethane (B1682113) acrylates.[2][3] Polyester acrylates have emerged as strong contenders, often providing a balance of performance properties that can meet or exceed those of traditional epoxy acrylates.[4] While a direct "drop-in" replacement is not always feasible, thoughtful formulation can lead to BPA-free inks and OPVs with comparable or even superior characteristics. This guide will delve into the quantitative performance differences between these oligomer classes and provide the necessary experimental context.
Performance Comparison: BPA-Based vs. BPA-Free Oligomers
The selection of an oligomer is critical as it dictates the fundamental properties of the cured ink film. The following tables summarize the performance of a standard BPA-based epoxy acrylate against a representative BPA-free polyester acrylate in an overprint varnish formulation.
Table 1: Neat Oligomer and Formulation Properties
| Property | BPA-Based Epoxy Acrylate (EA-1) | BPA-Free Polyester Acrylate (B-1) | Test Method Reference |
| Oligomer Viscosity (cP at 25°C) | ~7,100 | ~8,800 | ASTM D4040 |
| Formulation Viscosity (cP at 25°C) | 492 | 451 | ASTM D4040 |
| Maximum Surface Cure Speed (fpm) | 100 | 100 | UV Curing Unit with Variable Speed |
| Energy Density to Cure (mJ/cm²) | 158 | 158 | UV Radiometer |
Data synthesized from a one-to-one replacement study in an OPV formulation.[2]
Table 2: Cured Film Performance Properties
| Property | BPA-Based Epoxy Acrylate (EA-1) | BPA-Free Polyester Acrylate (B-1) | Test Method Reference |
| 20° Gloss (3 x 100 fpm) | 86 | 86 | ASTM D523 |
| Chemical Resistance (MEK Double Rubs) | >200 | >200 | ASTM D5402 |
| Scratch Resistance (1 kg hammer) | >100 | >100 | Custom Scratch Test |
| Adhesion to Plastics (PVC, PC) | Good | Excellent | ASTM D3359 (Cross-hatch) |
Performance data based on formulations from the same OPV study.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ink and coating performance. The following are outlines of the standard procedures used to generate the data in this guide.
Viscosity Measurement
-
Objective: To determine the resistance to flow of the neat oligomer and the formulated ink.
-
Apparatus: Rotational viscometer or falling-rod viscometer.
-
Procedure (Rotational Viscometer):
-
Ensure the instrument is calibrated and level.
-
Bring the sample to a constant temperature, typically 25°C.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Immerse the spindle into the sample up to the designated mark.
-
Allow the reading to stabilize before recording the viscosity in centipoise (cP).
-
Cure Speed Evaluation
-
Objective: To determine the maximum speed at which an ink film can be passed under a UV lamp and achieve full surface cure.
-
Apparatus: Laboratory UV curing unit with a variable speed conveyor belt, UV radiometer.
-
Procedure:
-
Apply a uniform film of the ink onto the substrate using a drawdown bar.
-
Set the UV lamp to the desired power output.
-
Pass the coated substrate under the UV lamp at a starting conveyor speed.
-
Assess the surface for tackiness using a cotton ball or finger touch. A tack-free surface indicates a full cure.
-
Increase the conveyor speed in increments until the surface is no longer tack-free. The highest speed that results in a tack-free surface is the maximum cure speed.
-
The energy density (mJ/cm²) required for cure at a specific speed is measured using a UV radiometer.
-
Chemical Resistance (MEK Double Rub Test)
-
Objective: To assess the resistance of the cured ink film to solvent attack.
-
Apparatus: Cheesecloth, 2lb ball-peen hammer, Methyl Ethyl Ketone (MEK).
-
Procedure:
-
Secure the cured ink sample on a flat, firm surface.
-
Saturate a piece of cheesecloth with MEK.
-
Wrap the cheesecloth around the ball end of the hammer.
-
Place the hammer on the ink surface and perform a double rub (one forward and one backward motion over a ~6-inch path) with moderate pressure.
-
Continue the double rubs until the ink film is broken through to the substrate or a predetermined number of rubs is reached.
-
The result is reported as the number of double rubs the film withstood.
-
Scratch Resistance
-
Objective: To evaluate the hardness and resistance of the cured ink film to mechanical scratching.
-
Apparatus: A weighted object with a defined scratching tip (e.g., a 1 kg hammer with a 6-layer cheesecloth covering the head).
-
Procedure:
-
Place the cured ink sample on a flat, stable surface.
-
Draw the weighted scratching tip across the surface of the ink film.
-
Visually inspect the film for any signs of scratching, marring, or removal of the ink.
-
The resistance can be quantified by the amount of weight required to cause a scratch or by a pass/fail at a specific weight.
-
Adhesion (Cross-Hatch Test)
-
Objective: To assess the adhesion of the cured ink film to the substrate.
-
Apparatus: A cross-hatch cutter with multiple parallel blades, pressure-sensitive tape (e.g., 3M 600).
-
Procedure:
-
Make a series of parallel cuts through the ink film to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.
-
Brush the area to remove any loose flakes.
-
Apply a strip of pressure-sensitive tape firmly over the lattice.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the lattice area and classify the adhesion according to a standard scale (e.g., ASTM D3359, from 5B for no detachment to 0B for severe detachment).
-
Visualizing the Path to BPA-Free Formulations
To aid in the decision-making and development process, the following diagrams illustrate key conceptual frameworks.
Conclusion
The transition to BPA-free oligomers in printing inks is not only a regulatory necessity but also an opportunity for innovation. Polyester acrylates have demonstrated their capability to match and, in some aspects like adhesion to plastic substrates, exceed the performance of traditional BPA-based epoxy acrylates.[1] While careful formulation and testing are required, the data indicates that high-performance, BPA-free printing inks are readily achievable. By utilizing the comparative data and experimental protocols outlined in this guide, researchers and formulators can confidently navigate the selection process and develop the next generation of safe and effective printing inks.
References
A Comparative Guide to Bisphenol A Epoxy Diacrylate (Bis-GMA) in Dental Restoratives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Bisphenol A epoxy diacrylate (Bis-GMA), a foundational monomer in dental restorative composites, by comparing its performance against contemporary alternatives. The following sections present quantitative data, detailed experimental protocols for key performance indicators, and visual representations of experimental workflows to facilitate objective evaluation.
Performance Comparison of Bis-GMA and its Alternatives
The selection of a monomer system is critical to the clinical success of a dental restorative, influencing its mechanical durability, biocompatibility, and handling characteristics. This section compares Bis-GMA-based composites with those formulated with common alternatives: Urethane Dimethacrylate (UDMA), Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA), and Organically Modified Ceramics (Ormocers).
Mechanical Properties
The mechanical strength of a restorative material is paramount to its longevity, particularly in stress-bearing posterior restorations. Flexural strength and flexural modulus are key indicators of a material's ability to resist fracture and deformation under load.
| Monomer System | Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Bis-GMA | Filtek Supreme Ultra (FSU) | 120 ± 15 | 9.34 ± 0.49 | [1] |
| Grandio SO | > Admira Fusion (initial) | Superior to Admira Fusion | [2][3] | |
| UDMA | Venus Diamond (VD) | 148 ± 7 | 9.40 ± 0.68 | [1] |
| Gradia Direct X (GDX) | 82 ± 8 | 5.02 ± 0.12 | [1] | |
| Ormocer | Admira Fusion | < Grandio SO (initial) | Inferior to Grandio SO | [2][3] |
Curing Properties and Water Sorption
The degree of conversion and polymerization shrinkage are critical factors affecting the clinical performance of dental composites. Incomplete conversion can lead to the leaching of unreacted monomers, while high shrinkage can result in marginal gaps and secondary caries. Water sorption can degrade the mechanical properties of the composite over time.
| Monomer System | Property | Observation | Reference |
| Bis-GMA/Bis-EMA Blends | Degree of Conversion | Increases with higher Bis-EMA content (at 20s and 40s curing times). | [4] |
| Water Sorption | Reduced with higher Bis-EMA content. | [4] | |
| Water Solubility | Reduced with higher Bis-EMA content. | [4] | |
| Ormocer vs. Bis-GMA | Water Sorption | Ormocer-based material (Admira Fusion) showed lower water sorption than the Bis-GMA-based composite (Grandio SO). | [2] |
Biocompatibility Profile
The biocompatibility of dental restoratives is a significant concern, primarily related to the potential for leachable components to cause local or systemic adverse effects. For Bis-GMA-based materials, the main focus has been on the release of Bis-GMA monomer and its precursor, Bisphenol A (BPA).
-
Bis-GMA Release : Unreacted Bis-GMA monomer can leach from dental composites. The amount of leached monomer is influenced by the degree of conversion of the polymer matrix.
-
BPA Release : While Bis-GMA itself is not BPA, trace amounts of BPA may be present as an impurity from the manufacturing process or can result from the degradation of other BPA-derivatives like bisphenol A dimethacrylate (bis-DMA). Studies have shown that Bis-GMA is stable against hydrolysis into BPA in the oral environment due to its stable ether linkages.[5][6]
-
Alternatives : Concerns over the potential estrogenic effects of BPA have driven the development of "BPA-free" alternatives like UDMA and Ormocers. However, it is important to note that many dental materials are complex mixtures, and a comprehensive biocompatibility assessment of all leachable components is necessary.
Experimental Protocols
Standardized testing methodologies are crucial for the accurate and reproducible evaluation of dental material properties. The following are outlines of key experimental protocols based on International Organization for Standardization (ISO) standards.
Flexural Strength (Three-Point Bending Test - ISO 4049)
This test determines the flexural strength and modulus of a material, indicating its resistance to fracture and deformation.
-
Specimen Preparation : Rectangular bar-shaped specimens are fabricated with dimensions of 25 mm x 2 mm x 2 mm.[7]
-
Curing : The specimens are cured according to the manufacturer's instructions. For light-cured materials, this often involves an overlapping irradiation technique to ensure uniform polymerization along the length of the specimen.[7]
-
Storage : Specimens are typically stored in distilled water at 37°C for 24 hours prior to testing.[8]
-
Testing : The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[7][9]
-
Calculation : The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.
Depth of Cure (ISO 4049)
This method determines the thickness of a resin-based composite that can be adequately cured by a specific light source and exposure time.
-
Specimen Preparation : A cylindrical metal mold (e.g., 6 mm in height and 4 mm in internal diameter) is placed on a transparent matrix strip on a glass slab and filled with the composite material.[10]
-
Curing : The material is irradiated from the top according to the manufacturer's instructions.[10]
-
Measurement : After curing, the specimen is removed from the mold. The uncured material at the bottom is gently scraped away with a plastic spatula.[10]
-
Calculation : The height of the remaining cured material is measured, and this value is divided by two to obtain the depth of cure. The ISO 4049 standard specifies a minimum depth of cure for dental composites.[10]
In Vitro Cytotoxicity (ISO 10993-5)
These tests are used to assess the potential of a material to cause toxic effects to cells.
-
Material Extraction : The cured dental material is incubated in a cell culture medium for a specific period (e.g., 24 hours) to create an extract containing any leachable substances. The extraction ratio is defined by ISO 10993-12.[11]
-
Cell Culture : A monolayer of cultured cells (e.g., L929 mouse fibroblasts) is prepared in 96-well plates.[11]
-
Exposure : The culture medium is replaced with the material extract (and various dilutions) and incubated for 24 hours.[11]
-
Viability Assessment : Cell viability is assessed using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[11]
-
Interpretation : The cell viability in the presence of the material extract is compared to that of control cultures to determine the cytotoxic potential of the material.[11]
Visualizations
Experimental Workflow for Flexural Strength Testing
Caption: Workflow for determining the flexural strength of dental composites according to ISO 4049.
Logical Relationship of Biocompatibility Concerns for Bis-GMA
Caption: Key biocompatibility considerations for Bis-GMA-based dental restorative materials.
References
- 1. Flexural Property Comparison of UDMA-Based and Bis-GMA-Based Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 2. Mechanical and hydrolytic degradation of an Ormocer®-based Bis-GMA-free resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of bis-EMA vs bis GMA on the degree of conversion and water susceptibility of experimental composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Estrogenic Activity of Bisphenol A Epoxy Diacrylate Leachables: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potential for leachables from materials to exhibit endocrine-disrupting activity is a significant concern in the development of medical devices, food packaging, and other consumer products. Bisphenol A epoxy diacrylate (BADGE-DA) is a common component in various coatings and adhesives. This guide provides a comparative evaluation of the estrogenic activity of leachables from materials containing BADGE-DA and its alternatives, supported by experimental data and detailed protocols.
Due to the limited direct data on BADGE-DA leachables, this guide will utilize data from its close structural analog, Bisphenol A diglycidyl ether (BADGE), as a surrogate. This comparison will include the well-characterized endocrine disruptor Bisphenol A (BPA) and a promising, low-activity alternative derived from lignin, bissyringol A (BSA).
Comparative Estrogenic Activity
The estrogenic activity of a compound is its ability to mimic the effects of the natural hormone estrogen by binding to and activating estrogen receptors (ERs). This activity can be quantified using various in vitro assays, such as the E-Screen and Yeast Estrogen Screen (YES) assays. The results are often expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that elicits 50% of the maximal response. A lower EC50 value indicates higher estrogenic potency.
| Compound | Assay Type | Cell Line/Organism | Result (EC50 or Activity) | Reference |
| 17β-Estradiol (Positive Control) | E-Screen | MCF-7 | ~1 pM | [1] |
| Bisphenol A (BPA) | E-Screen | MCF-7 | Detectable at 10⁻¹⁰ M to 10⁻⁶ M | [2] |
| YES Assay | Saccharomyces cerevisiae | Estrogenic | [3] | |
| Bisphenol A Diglycidyl Ether (BADGE) | YES Assay | Saccharomyces cerevisiae | Weakly estrogenic to no activity | [4] |
| Bissyringol A (BSA) | MCF-7 Cell Proliferation | MCF-7 | Undetectable at 10⁻¹² M to 10⁻⁶ M | [2] |
| Bisphenol AF (BPAF) | ERα Luciferase Reporter Assay | HepG2 | 9.2-fold more potent than BPA | [5] |
| Bisphenol S (BPS) | YES Assay | Saccharomyces cerevisiae | Weakly estrogenic | [6] |
Note: Direct quantitative EC50 values for BADGE are not consistently reported in the literature, with some studies indicating weak or no estrogenic activity.[4] BPAF and BPS are included as examples of other BPA alternatives with varying estrogenic potencies.[5][6]
Experimental Protocols
E-Screen (Estrogen-Screen) Assay
The E-Screen assay is a cell proliferation assay that measures the increase in the number of human breast cancer cells (MCF-7) in the presence of estrogenic compounds.[1]
Cell Culture:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[7]
-
For experiments, cells are switched to a phenol (B47542) red-free DMEM with charcoal-dextran treated FBS to remove endogenous estrogens.[1]
Assay Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of approximately 3,000 cells per well and allow them to attach for 24 hours.
-
Replace the seeding medium with experimental medium containing a range of concentrations of the test compound (e.g., leachable extract), a positive control (17β-estradiol), and a negative control (vehicle).
-
Incubate the plates for 6 days.
-
On day 6, fix the cells with 10% trichloroacetic acid and stain with sulforhodamine B (SRB).
-
Measure the absorbance at 490 nm to determine cell density.
-
The proliferative effect is calculated as the ratio of the highest cell number in the presence of the test compound to the cell number in the negative control.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase).[8]
Yeast Culture:
-
The recombinant yeast strain is grown in a selective minimal medium.
Assay Procedure:
-
Prepare serial dilutions of the test compound, a positive control (17β-estradiol), and a negative control in a 96-well plate.
-
Add the yeast culture to each well.
-
Incubate the plate at 30°C for 2-3 days.
-
Add a chromogenic substrate for β-galactosidase (e.g., CPRG - chlorophenol red-β-D-galactopyranoside).
-
After a color development period, measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The intensity of the color is proportional to the estrogenic activity of the compound.
Visualizations
Caption: Estrogen receptor signaling pathway.
Caption: E-Screen assay experimental workflow.
Conclusion
The evaluation of estrogenic activity is a critical step in ensuring the safety of materials used in various applications. While direct data on BADGE-DA leachables is limited, evidence from its surrogate, BADGE, suggests potentially weak or no estrogenic activity. In contrast, BPA, a common precursor, exhibits significant estrogenic effects. Promising alternatives, such as the lignin-derivable bissyringol A, demonstrate undetectable estrogenic activity in sensitive in vitro assays, highlighting a path toward safer material design. The experimental protocols provided herein offer standardized methods for researchers to assess the estrogenic potential of novel compounds and material leachables.
References
- 1. E-SCREEN - Wikipedia [en.wikipedia.org]
- 2. Lignin-derivable alternatives to bisphenol A with potentially undetectable estrogenic activity and minimal developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Performance Showdown: BPA-Based vs. BPA-Free Epoxy Acrylates in Research and Development
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision. Epoxy acrylates have long been a staple in applications demanding robust chemical resistance, excellent adhesion, and rapid curing. However, growing health concerns surrounding Bisphenol A (BPA) have spurred the development of BPA-free alternatives. This guide provides an objective comparison of the performance of traditional BPA-based epoxy acrylates and their BPA-free counterparts, supported by experimental data to inform material selection in demanding scientific applications.
Traditional BPA-based epoxy acrylates are renowned for their high reactivity, hardness, and exceptional chemical resistance, making them a benchmark in the industry.[1] The aromatic backbone of BPA-based resins imparts rigidity and high strength.[2] In contrast, BPA-free alternatives often utilize aliphatic, polyester, or bio-based structures to achieve a varied balance of properties such as flexibility and improved safety profiles.[2] This comparison delves into key performance metrics to elucidate the trade-offs and advantages of each class of material.
Key Performance Metrics: A Side-by-Side Comparison
The performance of BPA-based and BPA-free epoxy acrylates can be evaluated across several critical parameters. While BPA-based resins have historically set a high standard, emerging BPA-free technologies are demonstrating comparable and, in some cases, superior performance.
Mechanical and Physical Properties
A direct comparison between a standard Bisphenol A epoxy diacrylate and a BPA-free cycloaliphatic alternative (Denamer™ 1220) reveals comparable hardness, with both achieving a 9H pencil hardness on a PET substrate.[3] Adhesion properties, however, show some differentiation. While both formulations exhibit excellent adhesion on PET and aluminum, the BPA-free alternative demonstrates superior adhesion on polycarbonate.[3]
In another study comparing a BPA-free oligomer (B-1) to a BPA-containing epoxy acrylate (B77674) (EA-1), the BPA-free version showed better overall adhesion on plastic substrates like PVC and polycarbonate.[1]
| Performance Metric | BPA-Based Epoxy Acrylate (EA-1) | BPA-Free Epoxy Acrylate (B-1) | BPA-Free Cycloaliphatic Acrylate (Denamer™ 1220) | Test Method |
| Pencil Hardness | - | - | 9H | ASTM D3363 |
| Adhesion to Polycarbonate | - | - | Pass | ASTM D3359 |
| Adhesion to PET | Good | Better | Pass | ASTM D3359 |
| Adhesion to Aluminum | - | - | Pass | ASTM D3359 |
| 60° Gloss | Slightly Higher | Slightly Lower | - | ASTM D523 |
Chemical Resistance
Chemical resistance is a hallmark of epoxy acrylates. When evaluated using the MEK (Methyl Ethyl Ketone) double rub test, both BPA-based and BPA-free oligomers can exhibit similar performance.[1] However, the addition of certain components, such as amino acrylates to improve cure speed, can sometimes lead to a reduction in chemical resistance.[1]
| Performance Metric | BPA-Based Epoxy Acrylate (EA-1) | BPA-Free Epoxy Acrylate (B-1) | Test Method |
| MEK Double Rubs | Similar to B-1 | Similar to EA-1 | ASTM D5402 |
Curing Properties
The cure speed of BPA-free epoxy acrylates can be significantly enhanced with the addition of amino acrylates, surpassing the nominal increase seen in their BPA-based counterparts under similar conditions.[1] This allows for faster processing times, a critical factor in many high-throughput applications.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of material properties. Below are the protocols for the key experiments cited in this guide.
Pencil Hardness Test (ASTM D3363)
This method determines the hardness of a coating by the indentation of pencil leads of known hardness.
-
Apparatus : A set of calibrated pencils of varying hardness (e.g., 6B to 9H) and a pencil hardness tester that holds the pencil at a 45° angle with a specified force (typically 750g).[4]
-
Procedure :
-
Reporting : The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.[4]
Adhesion Test (ASTM D3359 - Cross-Hatch)
This test assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus : A cross-hatch cutting tool with multiple blades spaced 1 mm to 2 mm apart, a soft brush, and pressure-sensitive adhesive tape.
-
Procedure :
-
Reporting : Adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling) by visually comparing the grid area to the standard's descriptions.
Specular Gloss Measurement (ASTM D523)
This method measures the specular gloss of nonmetallic specimens at geometries of 20°, 60°, or 85°.
-
Apparatus : A gloss meter with a specified light source and detector at the chosen angle.
-
Procedure :
-
The gloss meter is calibrated using a standard of known gloss value.
-
The instrument is placed on the coated surface, and the gloss value is recorded.[8]
-
-
Reporting : The gloss is reported in Gloss Units (GU) for the specified angle of measurement.
Chemical Resistance Test (MEK Double Rub - ASTM D5402)
This test evaluates the resistance of a coating to a solvent by rubbing it with a cloth saturated with Methyl Ethyl Ketone.
-
Apparatus : Cotton swabs or cheesecloth, MEK solvent, and a weighted object (e.g., a ball peen hammer) to ensure consistent pressure.[9]
-
Procedure :
-
The cloth is saturated with MEK and wrapped around the weighted object.
-
The coated surface is rubbed in a back-and-forth motion (one double rub) over a specified length.
-
The number of double rubs required to expose the substrate is recorded.
-
-
Reporting : The result is reported as the number of double rubs the coating can withstand before failure.
Visualizing the Chemistry and Workflow
To better understand the materials and processes discussed, the following diagrams illustrate the synthesis of a BPA-based epoxy acrylate and a general experimental workflow for performance evaluation.
Conclusion
The landscape of epoxy acrylates is evolving, with BPA-free alternatives emerging as viable, and in some instances, superior, replacements for their BPA-based predecessors. While BPA-based epoxy acrylates continue to offer excellent performance, particularly in hardness and chemical resistance, concerns over their safety profile have driven innovation in BPA-free chemistries.
For researchers and professionals in drug development, where safety and performance are paramount, the new generation of BPA-free epoxy acrylates offers compelling advantages. As demonstrated, these materials can match the mechanical and chemical robustness of traditional epoxy acrylates while offering improved adhesion on certain substrates and enhanced curing properties. The selection between BPA-based and BPA-free epoxy acrylates will ultimately depend on the specific application requirements, balancing the need for established performance with the benefits of newer, safer materials. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. radtech.org [radtech.org]
- 2. benchchem.com [benchchem.com]
- 3. denamer.nsm-na.com [denamer.nsm-na.com]
- 4. jcpfixings.co.uk [jcpfixings.co.uk]
- 5. Acrylic Resin vs Polyester-Acrylate Hybrids: Cure Speed and Clarity [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. fraserplusepoxy.com [fraserplusepoxy.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
analysis of leached BPA from dental composites containing Bisphenol A derivatives
This guide provides a comparative analysis of Bisphenol A (BPA) leaching from various dental composites that incorporate Bisphenol A derivatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of materials based on experimental findings.
Dental composite resins are widely used in restorative dentistry.[1] Many of these materials contain monomers derived from Bisphenol A, such as Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), Bisphenol A dimethacrylate (Bis-DMA), and ethoxylated Bisphenol A dimethacrylate (Bis-EMA).[2][3] Concerns have been raised about the potential for these composites to release BPA, a known endocrine-disrupting chemical, into the oral environment.[4][5] The primary sources of leached BPA are impurities from the synthesis of BPA-derivative monomers and the degradation of these monomers, particularly the hydrolysis of Bis-DMA by salivary enzymes.[2][6][7] In contrast, Bis-GMA, a common base monomer, is more resistant to hydrolysis that would lead to BPA release.[2][8]
The amount of BPA leached from dental materials can vary significantly depending on the specific composite, the surrounding medium (e.g., saliva, ethanol (B145695), water), pH levels, and the time elapsed since placement.[9][10] Studies consistently show that the highest release of BPA typically occurs within the first 24 hours after the composite is placed and cured.[9][11]
Quantitative Data on BPA Leaching
The following table summarizes the quantitative data on BPA leaching from various dental composites as reported in several in-vitro studies. These studies utilize different leaching media and analytical methods, which should be considered when comparing the results.
| Dental Composite | Primary BPA Derivative | Leaching Medium | Time Point | Leached BPA Concentration | Reference |
| Filtek Ultimate Universal Restorative (FU) | Bis-GMA | Methanol | 1 day | 15.4 ± 0.8 ng/g | [9] |
| Charisma Classic (CC) | Bis-GMA | Methanol | 1 day | 9.1 ± 1.1 ng/g | [9] |
| Admira Fusion (AF) | "BPA-free" | Methanol | 1 day | 2.1 ± 1.3 ng/g | [9] |
| Charisma Diamond (CD) | "BPA-free" | Methanol | 1 day | 1.6 ± 0.8 ng/g | [9] |
| Tetric EvoFlow® | Not Specified | Deionized Water | 24 hours | 6.5 ± 0.4 ng/ml | [12] |
| Tetric EvoFlow® | Not Specified | Deionized Water | 2 weeks | 8.7 ± 1.6 ng/ml | [12] |
| DELTON® Sealant | Not Specified | Deionized Water | 24 hours | 9.6 ± 2.2 ng/ml | [12] |
| DELTON® Sealant | Not Specified | Deionized Water | 2 weeks | 9.2 ± 2.2 ng/ml | [12] |
| Filtek™ Z350 XT | Bis-GMA derivative | 0.001 M Lactic Acid | 1 day | 1.494 ± 0.217 ppm | [3] |
| Filtek™ Z350 XT | Bis-GMA derivative | 0.001 M Lactic Acid | 30 days | 4.219 ± 1.072 ppm | [3] |
| Filtek™ P60 | Bis-GMA derivative | 0.001 M Lactic Acid | 30 days | 1.472 ± 0.186 ppm | [3] |
| Filtek™ Bulk Fill | Not Specified | 0.001 M Lactic Acid | 30 days | 1.416 ± 0.187 ppm | [3] |
| Sealant (unspecified) | Bis-GMA based | pH 3.0 solution | 24 hours | 2.14 ppm | [10] |
| Sealant (unspecified) | Bis-GMA based | pH 6.5 solution | 24 hours | 0.28 ppm | [10] |
| Sealant (unspecified) | Bis-GMA based | pH 10.0 solution | 24 hours | 0.52 ppm | [10] |
Note: "BPA-free" composites may still release trace amounts of BPA.[9] The conversion of ppm to ng/ml depends on the density of the solution (for aqueous solutions, 1 ppm ≈ 1000 ng/ml).
Experimental Protocols
The methodologies for assessing BPA leaching from dental composites generally follow a standardized workflow. Below is a detailed protocol synthesized from various research studies.
1. Specimen Preparation:
-
Molding: The uncured dental composite material is placed into a standardized mold, typically made of stainless steel or Teflon, to create disc-shaped specimens of uniform dimensions (e.g., 6 mm diameter, 2 mm height).[9]
-
Curing: The composite is light-cured according to the manufacturer's instructions, often from one or both sides for a specified duration (e.g., 20 seconds).[9] To prevent the formation of an oxygen-inhibited layer, curing may be performed through a transparent matrix strip or glass slide.[1]
-
Finishing and Polishing: Post-curing, the specimens may be finished and polished using standardized procedures to simulate clinical practice. This step is crucial as it can remove the outer resin-rich layer, which may be a source of unreacted monomers.[1]
-
Cleaning: The prepared specimens are thoroughly cleaned with a solvent like ethanol and then with distilled water to remove any surface contaminants before the leaching experiment begins.
2. Leaching Experiment:
-
Immersion: Each specimen is immersed in a specific volume of a leaching medium within a sealed container, typically an amber glass vial to prevent photodegradation of the analytes.[1]
-
Leaching Media: A variety of media are used to simulate different oral conditions. Common choices include:
-
Incubation: The vials are incubated at a constant temperature, usually 37°C, to mimic the temperature of the oral cavity.[1][9]
-
Sampling: The leaching medium is collected at predetermined time intervals (e.g., 1 hour, 24 hours, 7 days, 30 days).[3] At each time point, the entire volume of the medium is typically removed for analysis and replaced with a fresh solution.[1] The collected samples are often stored frozen (e.g., at -20°C) until analysis.[1]
3. Analytical Quantification:
-
Instrumentation: The concentration of BPA in the collected leaching solutions is most commonly and accurately determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13][14] This method offers high selectivity and low limits of detection, making it ideal for quantifying trace amounts of BPA.[13] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also used.[3][15]
-
Sample Preparation for Analysis: Depending on the analytical method and the expected concentration of BPA, samples may require pre-concentration (e.g., through solid-phase extraction) or derivatization to enhance detection sensitivity.[9] For instance, a dansyl chloride derivatization method can be used with LC-MS/MS.[9]
-
Data Analysis: The measured concentrations are typically expressed in units such as ng/ml (nanograms per milliliter), ppm (parts per million), or ng/g (nanograms per gram of composite material).[3][9] Statistical analysis is performed to compare the leaching from different materials and under various conditions.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the analysis of leached BPA from dental composites.
Caption: Workflow for analyzing leached BPA from dental composites.
References
- 1. Evaluation of BPA and Bis-GMA Release from Recent Dental Composite Materials by LC-MS/MS | MDPI [mdpi.com]
- 2. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol A released and ultrastructural changes in dental composite resins [redalyc.org]
- 4. A Systematic Review of Exposure to Bisphenol A from Dental Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Once Resin Composites and Dental Sealants Release Bisphenol-A, How Might This Affect Our Clinical Management?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol A in dental sealants and its estrogen like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. iaomt.org [iaomt.org]
- 9. Dental Composites – a Low-Dose Source of Bisphenol A? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bisphenol A | American Dental Association [ada.org]
- 12. Presence and leaching of bisphenol a (BPA) from dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical Methods for Determination of BPA Released from Dental Resin Composites and Related Materials: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Turkish Journal Of Occupational / Environmental Medicine and Safety » Submission » EVALUATION OF BPA LEVELS RELEASED FROM DIFFERENT DENTAL RESTORATIVE MATERIALS USING HPLC METHOD [dergipark.org.tr]
Tannin-Based Epoxy Acrylates: A Bio-Based Alternative to Petroleum-Derived Resins
A Comparative Guide for Researchers and Drug Development Professionals
The increasing demand for sustainable and environmentally friendly materials has driven research into bio-based alternatives for petroleum-derived polymers. Among these, tannin-based epoxy acrylates are emerging as a promising substitute for conventional bisphenol A (BPA)-based epoxy acrylates in various applications, including adhesives, coatings, and composites. This guide provides an objective comparison of the performance of tannin-based epoxy acrylates with their petroleum-based counterparts, supported by experimental data.
Performance Comparison
Tannin-based epoxy acrylates offer a renewable and non-toxic alternative to BPA-based resins, with performance characteristics that are competitive and, in some aspects, superior. The following tables summarize the available quantitative data for key performance metrics. It is important to note that direct side-by-side comparisons under identical testing conditions are limited in the current literature; therefore, the data presented is a compilation from various studies.
Table 1: Mechanical Properties of Tannin-Based vs. Petroleum-Based Epoxy Acrylates
| Property | Tannin-Based Epoxy Acrylate (B77674) | Petroleum-Based (BPA) Epoxy Acrylate | Test Standard |
| Shear Strength (Wood Adhesion, MPa) | 10.0[1] | Not directly comparable, varies with formulation | EN 12765:2002 |
| Tensile Strength (MPa) | Data not available in a directly comparable format | ~25 - 70 | ASTM D638 |
| Young's Modulus (GPa) | Data not available in a directly comparable format | ~2.0 - 3.5 | ASTM D638 |
| Elongation at Break (%) | Data not available in a directly comparable format | ~3 - 6 | ASTM D638 |
Table 2: Thermal Properties of Tannin-Based vs. Petroleum-Based Epoxy Acrylates
| Property | Tannin-Based Epoxy Acrylate | Petroleum-Based (BPA) Epoxy Acrylate | Test Method |
| Glass Transition Temperature (Tg, °C) | Data not available | 92.5[2] | DMA |
| Decomposition Temperature (Td, °C) | Data not available | Varies with formulation | TGA |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. The following sections outline the key experimental protocols for the synthesis and characterization of tannin-based epoxy acrylates.
Synthesis of Tannin-Based Epoxy Acrylate
The synthesis is a two-step process involving the glycidylation of tannin followed by acrylation.
1. Synthesis of Glycidyl (B131873) Ether Tannin (GET) [1][3]
-
Materials: Mimosa (Acacia mearnsii) bark tannin extract, epichlorohydrin (B41342), sodium hydroxide (B78521) (NaOH), acetone (B3395972), water.
-
Procedure:
-
Dissolve epichlorohydrin (15 g) in water (10 g) at room temperature with mechanical stirring for 30 minutes.
-
Transfer the mixture to a three-neck round-bottomed flask equipped with a reflux condenser and add tannin (3 g).
-
Heat the mixture to 80 °C with continuous mechanical stirring.
-
Add a 20 wt% aqueous NaOH solution (4.5 g) dropwise using a dropping funnel while maintaining stirring.
-
After the addition is complete, continue the reaction for the desired duration (e.g., 8-12 hours).
-
After cooling, re-dissolve the reaction product in acetone (40 mL) and filter it through a 1 µm glass-fiber filter.
-
Evaporate the filtrate under vacuum at 90 °C under reduced pressure. Repeat this dissolution and evaporation step twice to obtain the final glycidyl ether tannin (GET) product.
-
2. Synthesis of Tannin Epoxy Acrylate [1][4]
-
Materials: Glycidyl ether tannin (GET), acrylic acid, hydroquinone (B1673460) (inhibitor), 1,4-diazabicyclo[4][4][4]octane (DABCO, catalyst).
-
Procedure:
-
In a reaction vessel, dissolve acrylic acid (1.5 mL) in hydroquinone (0.04 g) and DABCO (0.06 g).
-
Add the GET resin to this mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or 95 °C) under constant stirring for a specific duration (e.g., 8 or 12 hours).
-
The progress of the reaction can be monitored by determining the epoxy and acid values of the resin at different time intervals.
-
Characterization Methods
1. Fourier Transform Infrared (FTIR) Spectroscopy [1][3]
-
Objective: To confirm the chemical structure of the synthesized resins by identifying characteristic functional groups.
-
Procedure:
-
Obtain a small sample of the resin.
-
Place the sample on the ATR crystal of the FTIR spectrometer.
-
Record the spectrum in the range of 4000-600 cm⁻¹.
-
Analyze the spectra for the disappearance of the oxirane ring peaks (around 915 cm⁻¹ and 835 cm⁻¹) and the appearance of peaks corresponding to the acrylate group (e.g., C=C stretching).[1][5][6][7]
-
2. Mechanical Testing: Wood Block Shear Strength [1]
-
Objective: To evaluate the adhesive strength of the tannin-based epoxy acrylate on a wood substrate.
-
Standard: Based on EN 12765:2002.
-
Procedure:
-
Prepare wood blocks (e.g., beech wood) preconditioned to a specific moisture content (e.g., 8%).
-
Apply the adhesive to the bonding surface of the wood blocks at a specific application rate (e.g., 200 g/m²).
-
Press the two blocks together, ensuring a thin and uniform glue line (≤0.1 mm).
-
Cure the bonded samples under specified conditions (e.g., 60 °C for 24 hours).
-
After curing, subject the specimens to a shear force using a universal testing machine until failure.
-
Calculate the shear strength by dividing the maximum force at failure by the bonded area.
-
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the key processes involved in the synthesis and characterization of tannin-based epoxy acrylates.
Caption: Synthesis workflow for tannin-based epoxy acrylate.
Caption: Experimental workflow for the characterization of tannin-based epoxy acrylate.
References
- 1. mdpi.com [mdpi.com]
- 2. denamer.nsm-na.com [denamer.nsm-na.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. atlantis-press.com [atlantis-press.com]
A Comparative Guide to the Mechanical Properties of Bisphenol A and Bisphenol F Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of two widely used epoxy resins: Diglycidyl ether of Bisphenol A (DGEBA) and Diglycidyl ether of Bisphenol F (DGEBF). Understanding the distinct characteristics of these thermosetting polymers is crucial for material selection in a variety of high-performance applications. This document summarizes key experimental data, details the methodologies for cited experiments, and visualizes fundamental structural and procedural information.
Structural Differences
The primary distinction between Bisphenol A and Bisphenol F lies in the bridging alkyl group between the two phenol (B47542) rings. DGEBA contains an isopropylidene bridge, while DGEBF has a methylene (B1212753) bridge. This seemingly minor structural variation significantly influences the physical and mechanical properties of the cured resins.
Caption: Chemical structures of Bisphenol A and Bisphenol F.
Comparative Mechanical Properties
| Mechanical Property | Bisphenol A (DGEBA) Epoxy | Bisphenol F (DGEBF) Epoxy |
| Tensile Strength (MPa) | 93.5 ± 13.7[1] | 86.3 ± 3.4[1] |
| Young's Modulus (GPa) | ~2.5-3.5 | Generally lower than DGEBA |
| Elongation at Break (%) | ~3-6 | Generally higher than DGEBA |
| Flexural Strength (MPa) | ~100-130 | Generally lower than DGEBA |
| Flexural Modulus (GPa) | ~2.5-4.0 | Generally lower than DGEBA |
| Fracture Toughness (KIC, MPa√m) | 0.63 ± 0.05[1] | 0.58 ± 0.05[1] |
| Glass Transition Temp. (Tg, °C) | 168.7[1] | 148.7[1] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are summaries of the key experimental protocols used to determine the mechanical properties of epoxy resins.
Experimental Workflow for Mechanical Property Comparison
Caption: Generalized workflow for comparing mechanical properties of epoxy resins.
Tensile Testing
-
Standard: ASTM D638
-
Methodology: Dog-bone shaped specimens are subjected to a controlled tensile force at a constant crosshead speed until they fracture. A universal testing machine equipped with a load cell measures the applied force, and an extensometer measures the elongation of the specimen. This test determines the tensile strength, Young's modulus (modulus of elasticity), and elongation at break. The test speed is typically set according to the material's specification, often ranging from 0.05 to 20 inches per minute.
Flexural Testing
-
Standard: ASTM D790
-
Methodology: A rectangular beam specimen is placed on two supports and a load is applied to the center (three-point bending test). The test is conducted at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain (typically 5%). This method is used to determine the flexural strength and flexural modulus, which are measures of the material's stiffness and strength in bending.
Fracture Toughness Testing
-
Standard: ASTM D5045
-
Methodology: This test method measures the resistance of a material to fracture in the presence of a pre-existing sharp crack. A single-edge-notch bend (SENB) or compact tension (CT) specimen with a sharp, controlled crack is subjected to a load until fracture. The critical stress intensity factor (KIC) is calculated from the load at fracture and the specimen geometry. This value is a measure of the material's fracture toughness.
Summary and Conclusion
The choice between Bisphenol A and Bisphenol F epoxy resins is highly dependent on the specific application requirements.
Bisphenol A (DGEBA) epoxy resins are generally characterized by:
-
Higher tensile and flexural strength.
-
Higher stiffness (Young's and flexural modulus).
-
Higher thermal stability, as indicated by a higher glass transition temperature.
-
Higher viscosity.
Bisphenol F (DGEBF) epoxy resins typically exhibit:
-
Lower viscosity, which can be advantageous for processing and wetting of reinforcing fibers.
-
Greater flexibility and potentially higher elongation at break.
-
Faster curing times.
-
Slightly lower mechanical strength and thermal resistance compared to DGEBA.
For applications demanding maximum mechanical strength and thermal performance, DGEBA-based epoxies are often the preferred choice. Conversely, for applications where ease of processing, lower viscosity, and increased flexibility are paramount, DGEBF-based systems present a compelling alternative. It is imperative for researchers and engineers to consider these trade-offs and to conduct specific testing with the chosen curing agent and processing conditions to ensure the final material meets the performance criteria of the intended application.
References
Safety Operating Guide
Bisphenol A epoxy diacrylate proper disposal procedures
Proper management and disposal of Bisphenol A epoxy diacrylate are critical for ensuring laboratory safety and environmental protection. As a substance that can cause skin sensitization, adherence to strict protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical.
Immediate Safety and Handling
Before handling this compound, ensure all necessary safety measures are in place. Exposure can be minimized through proper ventilation, careful handling and storage, and the use of appropriate Personal Protective Equipment (PPE).[1] In case of accidental contact, safety showers and eyewash stations should be readily accessible.[2][3]
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications & Remarks |
| Eye Protection | Safety Goggles | Splash-proof chemical goggles are required, especially when mixing.[3] |
| Hand Protection | Gloves | Use permeation-resistant gloves, such as nitrile rubber. Avoid natural rubber and PVC gloves, as PVC can absorb acrylates.[4] |
| Body Protection | Lab Coat / Apron | A chemical-resistant apron should be worn over a lab coat during transfer operations.[3] |
| Respiratory | Respirator | Recommended for use in poorly ventilated areas or when heating or spraying the substance.[4] |
| Foot Protection | Closed-toe Shoes | Disposable booties are recommended where larger spills may occur.[3] |
Operational Plan: Waste Minimization and Storage
An effective disposal plan begins with waste minimization.
-
Estimate Accurately: Before starting a procedure, carefully calculate the required amount of epoxy to avoid mixing excessive quantities.[5]
-
Work in Batches: Prepare the resin and hardener in small, manageable batches to prevent wastage.[6][7]
-
Store Unused Material: Unused, unmixed resin and hardener have a long shelf-life.[6][7] If a significant amount remains, store it in a tightly sealed, correctly labeled container for future use. Storage areas should be protected from light and heat (below 35°C).[8]
-
Avoid Contamination: Do not allow the material to contaminate the ground or enter any water system.[2]
Step-by-Step Disposal Procedures
The correct disposal method depends on whether the epoxy is cured or uncured. Uncured resin and hardener are considered hazardous waste, while fully cured epoxy is not.[6]
Uncured Spills
In the event of a spill of uncured resin or hardener:
-
Ensure Ventilation: Work in a well-ventilated area.
-
Contain the Spill: Prevent the spill from spreading or entering drains.
-
Absorb Material: Use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to soak up the liquid.[3][9]
-
Collect Waste: Scoop the absorbed material into a designated, sealable container.
-
Label and Dispose: Clearly label the container as "Hazardous Waste" containing this compound. Dispose of the container through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[6][10]
Unused or Excess Uncured Epoxy
Never pour liquid, uncured epoxy down the drain or dispose of it in regular trash.[5][9]
-
Prioritize Curing: The preferred method is to cure the excess material. In a well-ventilated area, mix the leftover resin and hardener in the correct ratio in a suitable container.
-
Manage Heat: Be aware that curing epoxy generates heat (an exothermic reaction), which can ignite combustible materials.[7] For larger quantities, mix in smaller batches to control the temperature.
-
Solidify: Allow the mixture to cool and fully solidify.
-
Dispose of Cured Block: Once completely cured and solid, the epoxy is considered non-hazardous and can be disposed of with regular solid waste.[5][6]
Cured Epoxy
Solid, fully cured epoxy is not classified as hazardous waste.[6]
-
Disposal: It can be disposed of as standard solid waste. This includes items fully coated or mixed with cured epoxy.
Empty Containers
Containers are considered "empty" and non-hazardous only when specific conditions are met.[6]
-
Remove Residue: Empty the container as much as possible. Warming the container can help drain the remaining contents more effectively.[5][7]
-
Check Volume: To be considered non-hazardous, the container must hold no more than 3% by weight of its original capacity.[6][7]
-
Dispose: If the container meets the "empty" criteria, it can be disposed of as non-hazardous solid waste. If it contains more than 3% residue, it must be treated as hazardous waste.
Quantitative Disposal Parameters
| Parameter | Value | Regulation/Guideline |
| Empty Container Residue Limit | ≤ 3% by weight | U.S. Environmental Protection Agency (40 CFR 261.7).[6] |
| Biodegradation (28 days) | 42% | OECD 301F test; considered inherently biodegradable.[2] |
| Aquatic Toxicity | Not toxic to aquatic life | Based on environmental hazard assessments.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. ashland.com [ashland.com]
- 2. arkema.com [arkema.com]
- 3. bisphenol A health and safety [talkcomposites.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. entropyresins.com [entropyresins.com]
- 6. epoxyworks.com [epoxyworks.com]
- 7. epoxycraft.com [epoxycraft.com]
- 8. This compound 6104-80 [sunwisechem.com]
- 9. redox.com [redox.com]
- 10. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]
Safeguarding Your Research: A Guide to Handling Bisphenol A Epoxy Diacrylate
This document provides essential safety protocols and logistical plans for the handling and disposal of Bisphenol A epoxy diacrylate, a common reactive component in formulated coatings and inks. While considered to have low acute toxicity, this chemical presents a significant risk of skin sensitization and may cause allergic reactions.[1][2][3] Adherence to these procedural guidelines is critical for ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE): A Task-Based Summary
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended equipment for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body & Respiratory Protection |
| Routine Handling & Mixing | Chemical safety goggles or safety glasses with side-shields.[4][5] | Permeation-resistant gloves such as Nitrile or Butyl rubber.[6][7][8] Avoid natural rubber and PVC gloves.[4] | Long-sleeved lab coat or permeation-resistant clothing.[4][5] Work in a well-ventilated area.[1][5] |
| Spill Cleanup | Chemical safety goggles.[6] | Thick, chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[6][8] | Polyethylene or polypropylene (B1209903) coveralls; disposable booties.[6][8] NIOSH-approved respirator if ventilation is inadequate.[8] |
| Heating or Spraying | Tightly sealed goggles.[3] | Permeation-resistant gloves (e.g., Nitrile, Butyl rubber).[3][8] | Protective suit.[3] A NIOSH-approved powered air-purifying respirator with an organic vapor cartridge is recommended.[8] |
| Sanding/Grinding Cured Resin | Safety glasses or protective goggles.[6] | Disposable nitrile gloves are considered adequate.[6] | Dedicated clothing or coveralls.[6] Use local exhaust ventilation and a fitted respirator with a particulate cartridge or a dust mask.[6] |
Operational Plan: From Preparation to Decontamination
A systematic approach to handling minimizes risk. This section provides a step-by-step protocol for laboratory operations.
Pre-Handling and Preparation
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Confirm that emergency showers and eye-wash stations are accessible and operational.[4][5]
-
PPE Inspection: Before starting, inspect all PPE for signs of deterioration or damage. Ensure gloves are the correct material (Nitrile or Butyl rubber) and have no punctures.[4][7]
-
Work Area Setup: Cover the work surface with an absorbent, disposable sheet.[6] Assemble all necessary equipment, including mixing devices and containers, before handling the chemical.[6]
Handling and Mixing Procedure
-
Don PPE: Put on the appropriate PPE as specified in the table above. Always wear gloves before touching epoxy containers.[7]
-
Dispensing: Carefully weigh and dispense the required amount of resin and curing agent into a disposable container.[6]
-
Secure Containers: Immediately replace caps (B75204) on the main chemical containers after dispensing to minimize vapor release.[6]
-
Mixing: Mix the components thoroughly according to the manufacturer's directions. Avoid vigorous mixing that could lead to splashing.
-
Application: Proceed with the experimental application, maintaining awareness to prevent skin contact.[7]
Post-Handling and Decontamination
-
Tool Cleaning: Clean all non-disposable tools and equipment immediately after use.[8]
-
Surface Decontamination: Wipe down the work area thoroughly. Dispose of the disposable bench cover with other contaminated waste.
-
PPE Removal: Remove contaminated clothing and PPE carefully to avoid skin contact. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4][8]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete and before eating, drinking, or smoking.[4][8]
Emergency and Disposal Plan
Spill Response
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don PPE: Before cleaning, put on appropriate PPE for spill cleanup, including respiratory protection if vapors are present.[4]
-
Containment: Dike the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to prevent it from entering drains or waterways.[3][4][9]
-
Cleanup: Collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area once the bulk of the material has been removed.
Waste Disposal Protocol
-
Regulatory Compliance: All waste disposal must be in accordance with existing federal, state, and local environmental control laws.[3][4]
-
Waste Collection: Collect excess or spilled material, used containers, and contaminated items (gloves, paper towels) in a designated, sealed container.[3]
-
Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter sewer systems or waterways.[3][9] Empty containers may retain product residue and should be treated as hazardous waste.[4]
-
Effluent Management: All effluent releases that may contain the substance must be directed to a wastewater treatment plant.[5] For significant amounts of waste, incineration is a preferred method as it destroys BPA residues.[10]
Visualized Workflow: Handling this compound
The following diagram illustrates the logical flow of operations, from initial assessment to final waste disposal, incorporating key safety checks and emergency procedures.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. ashland.com [ashland.com]
- 2. Occupational allergic contact dermatitis caused by epoxy diacrylate in ultraviolet-light-cured paint, and bisphenol A in dental composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. arkema.com [arkema.com]
- 6. bisphenol A health and safety [talkcomposites.com]
- 7. entropyresins.com [entropyresins.com]
- 8. cpwr.com [cpwr.com]
- 9. dap.com [dap.com]
- 10. epoxy-europe.eu [epoxy-europe.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
